molecular formula C8H6INO4 B1310952 Methyl 3-iodo-5-nitrobenzoate CAS No. 50765-19-0

Methyl 3-iodo-5-nitrobenzoate

Cat. No.: B1310952
CAS No.: 50765-19-0
M. Wt: 307.04 g/mol
InChI Key: GHZUTMKPZFZYSP-UHFFFAOYSA-N
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Description

Methyl 3-iodo-5-nitrobenzoate (CAS 50765-19-0) is an organic compound with the molecular formula C8H6INO4 and a molecular weight of 307.04 g/mol . This chemical is a methyl ester derivative that features both iodine and nitro functional groups on its aromatic ring. This specific arrangement makes it a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . The iodine atom is a reactive site for various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, enabling the formation of new carbon-carbon bonds. Simultaneously, the nitro group can be reduced to an amine or serve as an electron-withdrawing group, further diversifying the compound's utility in constructing more complex molecules . As a high-purity reference compound, it is primarily used in laboratory-scale chemical synthesis. Researchers should handle this material with appropriate precautions. This product is intended for research purposes and is designated as For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-iodo-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZUTMKPZFZYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427260
Record name methyl 3-iodo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50765-19-0
Record name methyl 3-iodo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 3-iodo-5-nitrobenzoate, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, methyl 3-nitrobenzoate, and proceeds via an electrophilic aromatic substitution reaction. This document offers a detailed exposition of the underlying chemical principles, a step-by-step experimental protocol, and thorough characterization of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing them with the necessary insights for the successful execution and understanding of this important transformation.

Introduction: Significance and Applications

This compound is a key intermediate in the synthesis of a wide array of complex organic molecules. The presence of three distinct functional groups—an ester, a nitro group, and an iodine atom—on the aromatic ring makes it a versatile substrate for further chemical modifications. The nitro group can be reduced to an amine, the ester can be hydrolyzed to a carboxylic acid, and the iodine atom can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This trifecta of reactivity allows for the strategic and sequential introduction of different molecular fragments, enabling the construction of intricate molecular architectures.

The iodo-nitro-substituted benzene core is a recurring motif in pharmacologically active compounds and advanced materials. Its utility stems from the ability to precisely control the regiochemistry of subsequent reactions, a critical aspect in the development of new chemical entities with desired biological or physical properties.

The Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound from methyl 3-nitrobenzoate is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically, iodination. In this reaction, an electrophile (an electron-seeking species) attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom.

Directing Effects of Substituents

The regiochemical outcome of the iodination is dictated by the directing effects of the substituents already present on the benzene ring: the nitro group (-NO₂) and the methyl ester group (-COOCH₃). Both of these groups are electron-withdrawing and are classified as meta-directors.[1][2][3][4] This means they direct incoming electrophiles to the carbon atoms at the meta position (C5) relative to themselves. Since both the nitro group and the ester are at positions 1 and 3, they both direct the incoming electrophile to the same position, C5, leading to the formation of the desired product with high regioselectivity.

The electron-withdrawing nature of these groups deactivates the aromatic ring towards electrophilic attack, making the reaction conditions more forcing than those required for the iodination of more electron-rich aromatic compounds.[5][6]

The Iodinating Agent: In Situ Generation of the Electrophile

Molecular iodine (I₂) itself is a weak electrophile and does not readily react with deactivated aromatic rings.[7][8] Therefore, an oxidizing agent is required to generate a more potent electrophilic iodine species, often represented as I⁺.[7][9][10] A common and effective method involves the use of nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).[6]

The reaction between iodine and nitric acid generates the active electrophile.[9][11][12] Sulfuric acid serves as a catalyst and a dehydrating agent, further enhancing the reaction rate. The overall reaction can be summarized as follows:

Overall Reaction: C₈H₇NO₄ + I₂ --(HNO₃/H₂SO₄)--> C₈H₆INO₄ + HI

The hydrogen iodide (HI) formed as a byproduct is oxidized by nitric acid, preventing the reverse reaction and driving the equilibrium towards the product.[13]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityPurity
Methyl 3-nitrobenzoate181.1510.0 g99%
Iodine253.8114.0 g99.8%
Concentrated Sulfuric Acid98.0850 mL98%
Concentrated Nitric Acid63.0115 mL70%
Sodium Thiosulfate158.11As needed99%
Dichloromethane84.93As needed99.8%
Hexane86.18As needed99%
Ethyl Acetate88.11As needed99%
Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Isolation cluster_3 Purification and Characterization A Charge round-bottom flask with methyl 3-nitrobenzoate and concentrated H₂SO₄ B Cool the mixture to 0 °C in an ice bath A->B C Slowly add a pre-mixed solution of iodine in concentrated HNO₃ B->C D Allow the reaction to warm to room temperature C->D E Heat the reaction mixture to 60-70 °C for 2-3 hours D->E F Monitor reaction progress by TLC E->F G Cool the reaction mixture and pour onto ice F->G H Decolorize with sodium thiosulfate solution G->H I Filter the precipitate and wash with water H->I J Recrystallize the crude product from ethanol/water I->J K Dry the purified product under vacuum J->K L Characterize by NMR, IR, and melting point analysis K->L

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add methyl 3-nitrobenzoate (10.0 g). Carefully add concentrated sulfuric acid (50 mL) while cooling the flask in an ice-water bath.

  • Addition of Iodinating Agent: In a separate beaker, cautiously add iodine (14.0 g) to concentrated nitric acid (15 mL). Stir the mixture until the iodine is well-dispersed. Slowly add this mixture to the solution of methyl 3-nitrobenzoate in sulfuric acid, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Decolorization and Isolation: To remove any unreacted iodine, add a saturated solution of sodium thiosulfate dropwise until the purple color disappears. Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pale yellow crystals.

  • Drying: Dry the purified crystals in a vacuum oven at 50 °C to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physical Properties
PropertyExpected Value
Molecular FormulaC₈H₆INO₄
Molecular Weight307.04 g/mol
AppearancePale yellow crystalline solid
Melting Point135-138 °C
Spectroscopic Data

The following spectroscopic data are expected for the final product.

4.2.1. ¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.85t, J=1.5 Hz1HAr-H
8.65dd, J=1.5, 1.5 Hz1HAr-H
8.35dd, J=1.5, 1.5 Hz1HAr-H
4.00s3H-OCH₃
4.2.2. ¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
163.5C=O
148.0C-NO₂
142.0Ar-C
138.0Ar-C
132.5Ar-C
94.0C-I
53.0-OCH₃
4.2.3. Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3100-3000C-H (aromatic)
1730C=O (ester)
1530, 1350N-O (nitro)
1250C-O (ester)
~500C-I

Reaction Mechanism Visualization

The following diagram illustrates the electrophilic aromatic substitution mechanism for the iodination of methyl 3-nitrobenzoate.

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Re-aromatization I₂ + 2HNO₃ I₂ + 2HNO₃ 2HOI + 2NO₂ 2HOI + 2NO₂ I₂ + 2HNO₃->2HOI + 2NO₂ HOI + H₂SO₄ HOI + H₂SO₄ H₂OI⁺ + HSO₄⁻ H₂OI⁺ + HSO₄⁻ HOI + H₂SO₄->H₂OI⁺ + HSO₄⁻ H₂OI⁺ H₂OI⁺ I⁺ + H₂O I⁺ + H₂O H₂OI⁺->I⁺ + H₂O A Methyl 3-nitrobenzoate B Sigma Complex (Resonance Stabilized) A->B + I⁺ C This compound B->C - H⁺

Caption: Mechanism of electrophilic iodination.

Safety Precautions

This synthesis involves the use of corrosive and hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.

  • Concentrated Sulfuric Acid (H₂SO₄): Causes severe skin burns and eye damage.[14][15][16][17][18] Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Concentrated Nitric Acid (HNO₃): Oxidizer and corrosive.[19][20][21][22] Causes severe skin burns and eye damage.[19][20][21][22] Toxic if inhaled.[20][21] Avoid breathing vapors.

  • Iodine (I₂): Harmful if swallowed, in contact with skin, or if inhaled.[23][24][25] Causes skin and eye irritation.[23][25][26] May cause respiratory irritation.[23][25][26]

  • Methyl 3-nitrobenzoate: May cause allergic reactions in sensitive individuals.[27] Avoid dust formation and inhalation.[28][29][30]

Conclusion

The synthesis of this compound from methyl 3-nitrobenzoate is a robust and high-yielding procedure that relies on the principles of electrophilic aromatic substitution. The directing effects of the nitro and ester groups ensure excellent regioselectivity. Careful control of reaction conditions and adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The resulting product is a valuable intermediate for the construction of more complex molecules in various fields of chemical research and development.

References

  • Mechanism of aromatic iodination by iodine and nitric acid. Journal of the Chemical Society B: Physical Organic. [Link]

  • Sulphuric Acid Safety Data Sheet. ClearTech. [Link]

  • Propose a mechanism for an iodination of a benzene ring using I2... Transtutors. [Link]

  • Safety Data Sheet IODINE. ChemSupply Australia. [Link]

  • MSDS of Methyl 3-nitrobenzoate. Capot Chemical. [Link]

  • SAFETY DATA SHEET (SDS) Nitric Acid, 65-70% w/w. SEASTAR CHEMICALS. [Link]

  • SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w. SEASTAR CHEMICALS. [Link]

  • Iodine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Safety Data Sheet: Nitric acid. Carl ROTH. [Link]

  • Safety Data Sheet: Nitric acid 65%. Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: Nitric acid. Carl ROTH. [Link]

  • Material Safety Data Sheet Iodine MSDS. Harper College. [Link]

  • Iodine - Safety Data Sheet. Chemos GmbH&Co.KG. [Link]

  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Chemia. [Link]

  • Other Aromatic Substitutions. Chemistry LibreTexts. [Link]

  • Mechanism of aromatic iodination. Journal of Chemical Education. [Link]

  • Why HNO3 is added during iodination of benzene. Toppr. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Directing Effect of the Nitro Group in EAS. YouTube. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • EAS: Iodination. YouTube. [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Physical properties of Methyl 3-iodo-5-nitrobenzoate (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 3-iodo-5-nitrobenzoate

Introduction

This compound is an aromatic ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring an iodinated and nitrated benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other biologically active compounds. The strategic placement of the iodo, nitro, and methyl ester functional groups allows for a variety of chemical transformations. A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its effective handling, purification, and use in subsequent reactions. This guide provides a comprehensive overview of these properties and details the experimental protocols for their determination.

Physical Properties of this compound

The physical properties of a compound are dictated by its molecular structure. For this compound, the interplay between the polar nitro and ester groups and the nonpolar iodinated aromatic ring governs its melting point and solubility characteristics.

Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state. It is a key indicator of a compound's purity; pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[1][2]

Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

The solubility of this compound is expected to be low in water due to the large, nonpolar iodinated aromatic ring. However, the presence of the polar nitro and methyl ester groups may impart some solubility in polar organic solvents. A systematic approach to determining solubility involves testing the compound in a range of solvents of varying polarity and reactivity.[5]

Table 1: Predicted Solubility of this compound

SolventTypePredicted SolubilityRationale
WaterPolar ProticInsolubleThe large nonpolar aromatic ring dominates the molecule's character.
Diethyl EtherNonpolarSolubleThe nonpolar nature of the solvent will likely dissolve the compound.
EthanolPolar ProticSparingly SolubleThe polar hydroxyl group may interact with the nitro and ester groups, but the nonpolar character of the bulk molecule may limit solubility.
AcetonePolar AproticSolubleThe polarity of acetone should be sufficient to dissolve the compound.
5% Aqueous HClAcidicInsolubleThe compound lacks a basic functional group to react with the acid.[5]
5% Aqueous NaOHBasicInsolubleThe compound lacks an acidic proton to be deprotonated by the base.[5]
Concentrated H₂SO₄Strong AcidSolubleThe lone pairs on the oxygen atoms of the nitro and ester groups can be protonated by the strong acid.[6]

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the experimental determination of the melting point and solubility of this compound.

Melting Point Determination Protocol

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube and a melting point apparatus.[1][7]

Materials:

  • This compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus or Thiele tube with heating oil

  • Thermometer

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Place a small amount of dry this compound on a clean watch glass and crush it into a fine powder with a spatula.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. Invert the tube and gently tap the sealed end on a hard surface to cause the solid to fall to the bottom. Repeat until the packed sample is 2-3 mm high.[8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Initial Determination: If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding with a more accurate measurement.[8]

  • Accurate Determination: Heat the sample at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. Then, slow the heating rate to 1-2 °C per minute.[8]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.

MeltingPointWorkflow A Prepare Sample: Crush to a fine powder B Load Capillary Tube: Pack 2-3 mm of sample A->B C Place in Apparatus B->C D Rapid Heating: Determine approximate melting point C->D E Slow Heating: 1-2 °C/min near melting point D->E F Record T1: First drop of liquid appears E->F G Record T2: All solid has melted F->G H Report Melting Range: T1 - T2 G->H

Caption: Workflow for Melting Point Determination.

Solubility Assessment Protocol

This protocol outlines a systematic approach to determine the solubility of an organic compound in various solvents.[5][6]

Materials:

  • This compound

  • Test tubes and rack

  • Spatula

  • Graduated pipettes or droppers

  • Solvents: Distilled water, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄, ethanol, diethyl ether, acetone

Procedure:

  • Sample Preparation: For each solvent, place approximately 25 mg of this compound into a clean, dry test tube.

  • Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in portions.

  • Mixing: After each addition, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.

  • Observation: Observe whether the solid dissolves completely. If the compound dissolves, it is considered "soluble." If it remains undissolved, it is "insoluble." For liquid-liquid systems, the formation of a single layer indicates miscibility, while two distinct layers indicate immiscibility.[4]

  • Systematic Testing: Follow the flowchart below to systematically test the solubility in different solvents.

  • Safety Note: Exercise caution when working with concentrated sulfuric acid as it is highly corrosive.

SolubilityWorkflow Start Start with the unknown compound Water Test with Water Start->Water Organic Test with Organic Solvents (Ether, Acetone, etc.) Start->Organic Soluble_Water Soluble Water->Soluble_Water Yes Insoluble_Water Insoluble Water->Insoluble_Water No NaOH Test with 5% NaOH Insoluble_Water->NaOH Soluble_NaOH Soluble (Acidic) NaOH->Soluble_NaOH Yes Insoluble_NaOH Insoluble NaOH->Insoluble_NaOH No HCl Test with 5% HCl Insoluble_NaOH->HCl Soluble_HCl Soluble (Basic) HCl->Soluble_HCl Yes Insoluble_HCl Insoluble HCl->Insoluble_HCl No H2SO4 Test with conc. H₂SO₄ Insoluble_HCl->H2SO4 Soluble_H2SO4 Soluble (Neutral/Weakly Acidic) H2SO4->Soluble_H2SO4 Yes Insoluble_H2SO4 Insoluble (Inert) H2SO4->Insoluble_H2SO4 No Soluble_Organic Soluble Organic->Soluble_Organic

Caption: Systematic Workflow for Solubility Testing.

References

  • Benchchem. (n.d.). Methyl 5-iodo-2-methyl-3-nitrobenzoate.
  • BLD Pharm. (n.d.). Methyl 3-iodo-2-methyl-5-nitrobenzoate.
  • Tokyo Chemical Industry UK Ltd. (n.d.). Methyl 3-Nitrobenzoate.
  • Sigma-Aldrich. (n.d.). Methyl 3-nitrobenzoate 99%.
  • American Elements. (n.d.). Methyl 3-methyl-5-nitrobenzoate.
  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (2021). experiment (1) determination of melting points.
  • Google Patents. (2020). Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Unknown. (2023). Solubility of Organic Compounds.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.
  • Unknown. (n.d.). Preparation of methyl 3-nitrobenzoate.
  • Unknown. (n.d.). Experiment 1: Melting-point Determinations.
  • Unknown. (n.d.). Melting point determination.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • RSC Education. (n.d.). Nitration of methyl benzoate.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

Sources

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in Methyl 3-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nitro group is a paramount functional group in the fields of medicinal chemistry and materials science, primarily due to its profound electron-withdrawing capabilities. This guide provides a comprehensive technical analysis of the electron-withdrawing effects of the nitro group as exemplified by the molecule Methyl 3-iodo-5-nitrobenzoate. We will delve into the fundamental principles of inductive and resonance effects, their quantifiable impact on chemical reactivity and spectroscopic properties, and present validated experimental protocols for the characterization of these electronic effects. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the electronic landscape of nitroaromatic compounds.

Introduction: The Significance of Electron-Withdrawing Groups

In the rational design of functional molecules, the ability to modulate the electron density of a chemical scaffold is of utmost importance. Electron-withdrawing groups (EWGs) are atomic or functional groups that pull electron density towards themselves, thereby influencing the reactivity, stability, and physicochemical properties of the molecule. The nitro group (-NO₂) stands out as one of the most potent EWGs, a characteristic that is harnessed in a multitude of applications, from directing the course of chemical reactions to enhancing the biological activity of pharmaceutical agents.[1][2]

This guide will use this compound as a model system to explore the multifaceted nature of the nitro group's electron-withdrawing effects. The presence of other substituents—the iodo group and the methyl ester—provides a rich platform for discussing the interplay of various electronic influences on an aromatic ring.

The Dual Nature of the Nitro Group's Electron-Withdrawing Power

The potent electron-withdrawing character of the nitro group stems from a combination of two distinct electronic effects: the inductive effect and the resonance effect.[1][2][3]

The Inductive Effect (-I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.[4] The nitrogen atom of the nitro group is directly bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the nitrogen atom bearing a partial positive charge, which in turn withdraws electron density from the attached aromatic ring through the sigma (σ) bond. This effect is distance-dependent and weakens with increasing separation from the functional group.

The Resonance Effect (-M or -R)

The resonance effect, or mesomeric effect, involves the delocalization of π-electrons through a conjugated system.[3][5] The nitro group can participate in resonance with the aromatic ring, actively pulling π-electron density out of the ring and onto its oxygen atoms. This is a powerful, long-range effect that significantly depletes the electron density at the ortho and para positions relative to the nitro group.[6][7]

The Electronic Landscape of this compound

The substitution pattern of this compound presents a compelling case study in the cumulative effects of multiple substituents.

  • Nitro Group (-NO₂): As established, this is a strong deactivating group and a meta-director due to its potent -I and -M effects.

  • Methyl Ester Group (-COOCH₃): This group is also deactivating and meta-directing, primarily through a resonance-based electron-withdrawing effect.

  • Iodo Group (-I): Halogens are a unique class of substituents. They are deactivating due to their strong -I effect but are ortho, para-directing because of a +M (resonance donation) effect from their lone pairs. However, the inductive effect of iodine is the dominant factor in deactivation.

In this compound, the nitro and methyl ester groups are meta to each other, and both are meta to the iodo group. This arrangement results in a highly electron-deficient aromatic ring.

Visualizing Electron Delocalization

The following diagram illustrates the resonance structures of nitrobenzene, showcasing how the nitro group withdraws electron density from the aromatic ring, particularly at the ortho and para positions.

Caption: Resonance delocalization in nitrobenzene.

Impact on Chemical Reactivity

The profound electron-withdrawing nature of the nitro group in this compound has significant consequences for its chemical reactivity.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution.[6][8] The electron deficiency of the ring makes it less nucleophilic and therefore less reactive towards electrophiles.[9] Should an EAS reaction be forced to occur, the incoming electrophile would be directed to the positions that are least deactivated. In this molecule, the C2, C4, and C6 positions are all significantly deactivated. However, considering the directing effects, the nitro and ester groups direct meta to themselves, and the iodo group directs ortho and para. The least disfavored position for electrophilic attack would be the C2 position, which is ortho to the iodo group and meta to both the nitro and ester groups.

Nucleophilic Aromatic Substitution (NAS)

Conversely, the strong electron-withdrawing properties of the nitro group make the aromatic ring more susceptible to nucleophilic aromatic substitution, a reaction that is typically unfavorable for benzene and its electron-rich derivatives.[1] The nitro group can stabilize the negative charge of the Meisenheimer complex, a key intermediate in NAS reactions.

Reactivity of the Ester Group

The electron-withdrawing substituents on the aromatic ring also influence the reactivity of the methyl ester group. The electron deficiency of the ring is transmitted to the carbonyl carbon of the ester, making it more electrophilic and thus more susceptible to nucleophilic attack, such as in hydrolysis reactions.

Quantifying the Electron-Withdrawing Effect: Hammett Constants

The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds.[10] The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. The nitro group has a large positive σ value, indicating its strong electron-withdrawing character.[11][12]

Substituentσ_metaσ_para
-NO₂+0.710+0.778
-I+0.353+0.276
-COOCH₃+0.37+0.45
Table 1: Hammett Constants for Relevant Substituents.[11]

Spectroscopic Characterization

The electronic effects of the nitro group are readily observable through various spectroscopic techniques.[13][14]

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to be significantly deshielded (shifted downfield to higher ppm values) due to the electron-withdrawing effects of the substituents.[15] The protons ortho to the nitro group would experience the most significant downfield shift.

¹³C NMR Spectroscopy

Similarly, in the ¹³C NMR spectrum, the carbon atoms of the aromatic ring will be deshielded. The carbon atom directly attached to the nitro group will show a particularly large downfield shift.

Infrared (IR) Spectroscopy

The nitro group exhibits characteristic strong absorption bands in the IR spectrum. These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, these bands typically appear in the ranges of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[16]

Experimental Protocols

The following protocols are designed to demonstrate and quantify the electron-withdrawing effects of the nitro group in this compound.

Synthesis of this compound

This protocol outlines the synthesis of the target molecule, which can then be used for further reactivity and spectroscopic studies. The nitration of methyl 3-iodobenzoate is a key step.[17]

Synthesis start Methyl 3-iodobenzoate product This compound start->product Nitration reagents HNO₃ H₂SO₄ reagents->product

Caption: Synthesis of this compound.

Procedure:

  • To a cooled (0-5 °C) and stirred solution of methyl 3-iodobenzoate in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford pure this compound.

Comparative Saponification Rate Study

This experiment demonstrates the increased electrophilicity of the ester's carbonyl carbon due to the electron-withdrawing nitro group.[18] The rate of hydrolysis of this compound will be compared to that of methyl benzoate.

Saponification cluster_exp Saponification Workflow ester Ester Solution (this compound or Methyl Benzoate) reaction Reaction at Constant Temperature ester->reaction naoh Standardized NaOH Solution naoh->reaction aliquot Withdraw Aliquots at Timed Intervals reaction->aliquot quench Quench with Standardized HCl aliquot->quench titrate Back-titrate with Standardized NaOH quench->titrate data Calculate Rate Constant titrate->data

Caption: Workflow for the saponification rate study.

Procedure:

  • Prepare equimolar solutions of this compound and methyl benzoate in a suitable solvent (e.g., 85% ethanol).

  • Prepare a standardized solution of sodium hydroxide.

  • Initiate the hydrolysis by adding the sodium hydroxide solution to each of the ester solutions in separate, thermostated reaction vessels.

  • At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction by adding the aliquot to a known excess of standardized hydrochloric acid.

  • Determine the amount of unreacted sodium hydroxide by back-titration with the standardized hydrochloric acid.

  • Plot the concentration of the ester versus time and determine the rate constant for each reaction. The rate constant for the hydrolysis of this compound is expected to be significantly higher than that of methyl benzoate.

Conclusion

The nitro group exerts a powerful electron-withdrawing influence on the aromatic ring of this compound through a combination of inductive and resonance effects. These effects profoundly impact the molecule's chemical reactivity, rendering the aromatic ring deactivated towards electrophilic attack while activating it for nucleophilic substitution and enhancing the reactivity of the ester functionality. The spectroscopic signatures of these electronic perturbations are clearly discernible in NMR and IR analyses. A thorough understanding of these principles is crucial for the effective design and synthesis of novel molecules in the pharmaceutical and materials science industries.

References

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Vedantu. (n.d.). In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main. Retrieved from [Link]

  • How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring. (n.d.). Dummies. Retrieved from [Link]

  • Why does Nitrobenzene lower the reactivity of Benzene ring? (2017, February 19). Quora. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • A Walk through Recent Nitro Chemistry Advances. (2020, August 12). National Center for Biotechnology Information. Retrieved from [Link]

  • Substituent effects of nitro group in cyclic compounds. (2020, September 4). SciSpace. Retrieved from [Link]

  • Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Hammett equation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary. Retrieved from [Link]

  • What is the mesomeric or inductive effect of a nitro group on phenol? (2017, December 8). Quora. Retrieved from [Link]

  • Why is the nitro group a metal director in aromatic electrophilic reactions? (2018, April 23). Quora. Retrieved from [Link]

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2025, October 16). ResearchGate. Retrieved from [Link]

  • What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com. Retrieved from [Link]

  • Methyl 3-nitrobenzoate. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Substituent effects of nitro group in cyclic compounds. (2020, September 4). SciSpace by Typeset. Retrieved from [Link]

  • Directing Effect of the Nitro Group in EAS. (2017, May 2). YouTube. Retrieved from [Link]

  • Preparation of 3-Nitrobenzoic Acid. (n.d.). MSU chemistry. Retrieved from [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]

  • Hammett σI constants for N‐azolyl substituents in comparison with nitro group. (n.d.). Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

  • Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. (n.d.). ACS Publications. Retrieved from [Link]

Sources

Methyl 3-iodo-5-nitrobenzoate: A Comprehensive Technical Guide for Chemical Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Methyl 3-iodo-5-nitrobenzoate, a halogenated nitroaromatic compound, represents a pivotal building block for the synthesis of complex molecular architectures. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a versatile iodine atom, provides a rich platform for a variety of chemical transformations. This guide offers an in-depth exploration of this compound, from its fundamental properties to its synthesis and applications, designed to empower researchers in their pursuit of novel chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective utilization in synthesis and process development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 50765-19-0[1]
Molecular Formula C₈H₆INO₄
Molecular Weight 307.04 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not explicitly available, but expected to be a solid at room temperature
Boiling Point 369.9 °C at 760 mmHg
Density 1.904 g/cm³

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that leverages fundamental reactions in organic chemistry. A logical and efficient synthetic route begins with the readily available starting material, methyl benzoate, and proceeds through nitration followed by iodination.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Iodination Methyl Benzoate Methyl Benzoate Methyl 3-nitrobenzoate Methyl 3-nitrobenzoate Methyl Benzoate->Methyl 3-nitrobenzoate Electrophilic Aromatic Substitution Nitrating Mixture\n(HNO3, H2SO4) Nitrating Mixture (HNO3, H2SO4) Nitrating Mixture\n(HNO3, H2SO4)->Methyl 3-nitrobenzoate This compound This compound Methyl 3-nitrobenzoate->this compound Electrophilic Aromatic Iodination Iodinating Agent\n(e.g., I2, HIO3, H2SO4) Iodinating Agent (e.g., I2, HIO3, H2SO4) Iodinating Agent\n(e.g., I2, HIO3, H2SO4)->this compound

Caption: A two-step synthetic workflow for this compound.

Experimental Protocol: Synthesis of Methyl 3-nitrobenzoate (Precursor)

This protocol is adapted from established methods for the nitration of methyl benzoate.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Deionized water

  • Methanol

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to methyl benzoate while maintaining the temperature below 10°C.

  • In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture dropwise to the methyl benzoate solution, ensuring the reaction temperature does not exceed 15°C.

  • After the addition is complete, continue stirring for 30 minutes, allowing the reaction to proceed to completion.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from methanol to obtain pure methyl 3-nitrobenzoate.

Experimental Protocol: Synthesis of this compound

This proposed protocol is based on established methods for the iodination of deactivated aromatic rings.

Materials:

  • Methyl 3-nitrobenzoate

  • Iodine (I₂)

  • Iodic acid (HIO₃) or another suitable oxidizing agent

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetic acid

  • Sodium thiosulfate solution

  • Deionized water

Procedure:

  • Dissolve methyl 3-nitrobenzoate in a mixture of acetic acid and concentrated sulfuric acid in a reaction flask.

  • Add iodine and the oxidizing agent (e.g., iodic acid) to the solution. The nitro group is a meta-director, and the iodine will be directed to the 5-position.

  • Heat the reaction mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into a beaker containing ice and a solution of sodium thiosulfate to quench any unreacted iodine.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Aromatic region (δ 8.0-9.0 ppm): Three distinct signals corresponding to the three aromatic protons. The protons will exhibit splitting patterns (e.g., doublets, triplets of doublets) due to coupling. Methyl ester protons (δ ~4.0 ppm): A singlet integrating to 3H.
¹³C NMR Aromatic region (δ 120-150 ppm): Six signals for the aromatic carbons, with the carbon bearing the iodine showing a characteristic downfield shift. Carbonyl carbon (δ ~165 ppm). Methyl ester carbon (δ ~53 ppm).
IR Spectroscopy Strong C=O stretch (ester) around 1720-1740 cm⁻¹. Asymmetric and symmetric NO₂ stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-I stretch in the fingerprint region.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 307.04 g/mol .

Applications in Drug Discovery and Development

Nitroaromatic compounds are versatile building blocks in medicinal chemistry, and the introduction of an iodine atom in this compound further enhances its utility.[2] The presence of the iodo group allows for a range of subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of diverse and complex molecular scaffolds.

Role as a Key Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules with potential biological activity. The nitro group can be readily reduced to an amine, which can then be further functionalized. The iodo group serves as a handle for introducing various substituents through transition metal-catalyzed cross-coupling reactions.

Potential Therapeutic Areas

Derivatives of substituted nitrobenzoates have been investigated for a variety of therapeutic applications. While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, the structural motifs accessible from this intermediate are relevant to several areas of drug discovery, including:

  • Kinase Inhibitors: The synthesis of various kinase inhibitors often involves the construction of heterocyclic cores, which can be facilitated by the functional handles present in this compound.

  • Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents, and novel derivatives continue to be explored.

  • Anticancer Agents: The development of novel anticancer agents often relies on the synthesis of compounds with diverse substitution patterns on an aromatic core, a process for which this intermediate is well-suited.

Illustrative Synthetic Utility

Synthetic_Utility cluster_0 Transformations cluster_1 Resulting Scaffolds This compound This compound Reduction of Nitro Group Reduction of Nitro Group This compound->Reduction of Nitro Group Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions Substituted Anilines Substituted Anilines Reduction of Nitro Group->Substituted Anilines Biaryl Compounds Biaryl Compounds Cross-Coupling Reactions->Biaryl Compounds Suzuki Alkynylated Aromatics Alkynylated Aromatics Cross-Coupling Reactions->Alkynylated Aromatics Sonogashira

Caption: Synthetic transformations of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on the safety data for related nitroaromatic compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined chemical properties and the presence of two key functional groups—a nitro group and an iodine atom—provide a powerful platform for the construction of a wide array of complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, with the aim of equipping researchers with the knowledge necessary to effectively utilize this important chemical intermediate in their research and development endeavors.

References

  • Chemsrc. This compound | CAS#:50765-19-0. Available at: [Link].

  • Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available at: [Link].

Sources

Methyl 3-iodo-5-nitrobenzoate: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Methyl 3-iodo-5-nitrobenzoate is a strategically functionalized aromatic compound that serves as a highly valuable and versatile intermediate in organic synthesis. Its unique electronic and structural features—a readily displaceable iodo group, a strongly electron-withdrawing nitro functionality, and a modifiable methyl ester—provide chemists with multiple reaction handles for constructing complex molecular architectures. This guide provides an in-depth exploration of the core reactivity principles and key applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and as a cornerstone for the synthesis of bioactive molecules. Detailed, field-proven protocols and mechanistic insights are provided for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic tool.

Core Structural Features and Reactivity Principles

The synthetic utility of this compound stems from the specific arrangement and interplay of its three primary functional groups. Understanding the role of each is crucial for predicting its reactivity and designing effective synthetic strategies.

Caption: Key functional groups of this compound.

  • The Iodo Group: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it the most reactive leaving group in palladium-catalyzed cross-coupling reactions.[1] This high reactivity facilitates the crucial oxidative addition step, often allowing reactions to proceed under milder conditions (lower temperatures, lower catalyst loadings) compared to analogous bromo or chloro compounds.[1][2]

  • The Nitro Group: As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic character of the aromatic ring. While it deactivates the ring towards electrophilic substitution, it plays a critical role in activating it for potential nucleophilic aromatic substitution (SNAr) reactions.[3][4] Furthermore, the nitro group is a versatile synthetic handle itself; it can be readily reduced to an aniline derivative, opening pathways for a vast array of subsequent transformations, including diazotization, amide coupling, and the synthesis of nitrogen-containing heterocycles.[5]

  • The Methyl Ester Group: The methyl ester provides a stable, yet readily modifiable, functional group. It can be easily hydrolyzed (saponified) under basic conditions to the corresponding carboxylic acid.[6] This carboxylic acid can then serve as a key precursor for amide bond formation, esterification with more complex alcohols, or other derivatizations common in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse Applications

The primary application of this compound is as an electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis by enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.[7]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for constructing biaryl structures, which are common motifs in pharmaceuticals.[2][8] The reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation.[1][4]

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Oxidative Addition pd2_trans [Ar-Pd(II)L₂(R¹)]⁺ pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 product Ar-R¹ (Coupled Product) pd2_trans->product Reductive Elimination aryl_halide This compound (Ar-I) boronic_acid R¹-B(OH)₂ base Base (e.g., K₂CO₃)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation & Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

    • Scientist's Note: The choice of catalyst and ligand is critical. For more challenging substrates, catalyst systems using bulky, electron-rich phosphine ligands may offer superior results.[9]

  • Solvent Addition and Reaction:

    • Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

ParameterConditionRationale / E-E-A-T Insight
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(PPh₃)₄ is a reliable choice for many standard couplings. For hindered substrates, a custom catalyst system (e.g., Pd(OAc)₂ with SPhos or XPhos) can accelerate reductive elimination and improve yields.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is required to activate the boronic acid for transmetalation.[8] Cesium carbonate is often more effective for less reactive partners due to its higher solubility and basicity.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe aqueous component is crucial for dissolving the inorganic base and facilitating the catalytic cycle. Dioxane and toluene are common choices for their ability to dissolve organic reagents and withstand higher temperatures.
Temperature 80-100 °CSufficient thermal energy is needed to overcome the activation barrier for the oxidative addition and other steps in the cycle. The high reactivity of the C-I bond often precludes the need for very high temperatures.
Sonogashira Coupling: Building C(sp²)–C(sp) Bonds

The Sonogashira coupling is a highly efficient method for linking terminal alkynes with aryl halides, providing access to valuable arylalkyne structures.[2] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[10]

G Sonogashira Coupling Dual Catalytic Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Oxidative Addition (Ar-I) pd2_complex->pd0 Reductive Elimination product Ar-C≡C-R¹ cu_acetylide Cu(I)-C≡C-R¹ cu_acetylide->pd2_complex Transmetalation alkyne H-C≡C-R¹ alkyne->cu_acetylide Deprotonation base Base

Caption: Synergistic catalytic cycles of the Sonogashira reaction.

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst like Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2 mol%), and a copper(I) co-catalyst such as Copper(I) iodide (CuI) (4 mol%).

  • Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by a suitable base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv).[10]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Heat the mixture (typically 50-80 °C) and monitor by TLC.

  • Workup & Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.[10]

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[7] This reaction is a cornerstone of medicinal chemistry, as the arylamine motif is present in countless drug molecules.[11]

The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are essential.[11] They promote the formation of a monoligated Pd(0) species, facilitate oxidative addition, and, most critically, accelerate the rate-determining reductive elimination step to release the arylamine product. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is also crucial for deprotonating the amine coupling partner.

G pd0 Pd(0)L pd2_oxidative Ar-Pd(II)L(I) pd0->pd2_oxidative Oxidative Addition pd2_amide Ar-Pd(II)L(NR¹R²) pd2_oxidative->pd2_amide Amine Coordination & Deprotonation pd2_amide->pd0 product Ar-NR¹R² pd2_amide->product Reductive Elimination aryl_halide Ar-I amine HNR¹R² + Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

A Gateway to Complex Molecules and Bioactive Scaffolds

Beyond its role in fundamental cross-coupling reactions, this compound is a strategic starting material for multi-step syntheses, particularly in drug discovery.[12][13] The orthogonal reactivity of its functional groups allows for a planned, sequential modification approach.

Synthetic Workflow Example: Heterocycle Synthesis

A common strategy involves using the iodo group for initial skeletal construction, followed by modification of the nitro and ester groups to build complex heterocyclic systems.

G start This compound step1 Step 1: Suzuki or Sonogashira Coupling start->step1 intermediate1 Coupled Intermediate step1->intermediate1 step2 Step 2: Nitro Group Reduction (e.g., Fe/HCl) intermediate1->step2 intermediate2 Aniline Intermediate step2->intermediate2 step3 Step 3: Intramolecular Cyclization intermediate2->step3 final Complex Heterocycle (e.g., Quinoline, Indole derivative) step3->final

Caption: Workflow for multi-step synthesis from the title compound.

This stepwise functionalization makes it an ideal building block for creating libraries of compounds for high-throughput screening in drug development programs. Derivatives have shown potential in the development of antimicrobial and anticancer agents.[4]

Physical and Safety Data

Proper handling and characterization are paramount for successful and safe experimentation.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₆INO₄[14]
Molecular Weight 307.04 g/mol [14]
Density 1.904 g/cm³[14]
Boiling Point 369.9 °C at 760 mmHg[14]
Flash Point 177.5 °C[14]
Safety and Handling
  • General Precautions: Handle in accordance with good industrial hygiene and safety practices. Use only in a well-ventilated area, preferably a chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15][16]

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15]

  • Spills: Clean up spills immediately. For dry spills, use procedures that avoid generating dust.[16]

Conclusion and Future Outlook

This compound is more than just a simple aryl halide; it is a sophisticated synthetic intermediate with strategically placed functional groups that offer orthogonal reactivity. Its primary utility lies in its exceptional performance in palladium-catalyzed cross-coupling reactions, providing reliable access to C-C and C-N bonds. Furthermore, the ability to sequentially modify the nitro and ester functions makes it a powerful precursor for the synthesis of complex, high-value molecules, particularly within the pharmaceutical and materials science sectors. Future applications will likely focus on its incorporation into automated synthesis platforms and its use in the development of novel heterocyclic scaffolds for drug discovery.

References

  • Methyl 3-iodo-4-methoxy-5-nitrobenzoate - Benchchem. (n.d.).
  • This compound - Apollo Scientific. (2023, July 11).
  • Methyl 5-iodo-2-methyl-3-nitrobenzoate - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, February 4).
  • Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules - Calibre Chemicals. (n.d.).
  • This compound | CAS#:50765-19-0 | Chemsrc. (2025, October 12).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem. (n.d.).
  • A Comparative Guide to 4-Methyl-3-nitrobenzoic Acid and Other Key Building Blocks in Medicinal Chemistry - Benchchem. (n.d.).
  • A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions - Benchchem. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (n.d.).
  • Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. (n.d.).
  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. (n.d.).

Sources

Methodological & Application

Application Note: Strategic Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling of Methyl 3-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors, for its remarkable efficiency in constructing carbon-carbon bonds.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of methyl 3-iodo-5-nitrobenzoate as a key building block in the synthesis of complex biaryl compounds. The protocol herein is designed to be a self-validating system, offering insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Power of the Suzuki-Miyaura Coupling in Drug Discovery

The synthesis of biaryl and heteroaryl moieties is of paramount importance in medicinal chemistry, as these structural motifs are prevalent in a vast array of pharmacologically active compounds.[3][4] The palladium-catalyzed Suzuki-Miyaura coupling reaction offers a versatile and powerful tool for the creation of these C(sp²)-C(sp²) bonds, prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally low-toxicity and readily available organoboron reagents.[4][5]

This compound is a particularly valuable substrate for Suzuki-Miyaura coupling. The presence of the highly reactive iodine leaving group, coupled with the electron-withdrawing nitro group, enhances the rate of the oxidative addition step in the catalytic cycle.[6][7] This heightened reactivity allows for efficient coupling with a diverse array of boronic acids and their derivatives, providing access to a wide range of substituted biaryl compounds.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron reagent, facilitating this transfer.[6][9]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L_n-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' ArylIodide This compound ArylIodide->OxAdd BoronicAcid Aryl Boronic Acid BoronicAcid->Transmetalation caption Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow: A High-Level Overview

The successful execution of a Suzuki-Miyaura coupling reaction involves a systematic workflow, from careful reagent preparation to meticulous product purification and analysis.

Suzuki_Workflow Start Start ReagentPrep Reagent Preparation (Degassing of Solvent) Start->ReagentPrep ReactionSetup Reaction Setup (Inert Atmosphere) ReagentPrep->ReactionSetup Reaction Reaction Monitoring (TLC, GC/LC-MS) ReactionSetup->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End caption Experimental Workflow.

Caption: A generalized workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
This compound90256-42-3307.04Sigma-Aldrich
Phenylboronic Acid98-80-6121.93Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Strem Chemicals
Potassium Carbonate (K₂CO₃)584-08-7138.21Fisher Scientific
1,4-Dioxane (Anhydrous)123-91-188.11Acros Organics
Deionized Water7732-18-518.02-
Ethyl Acetate (EtOAc)141-78-688.11VWR
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Alfa Aesar
Reaction Parameters
ParameterValue
Stoichiometry (Aryl Iodide)1.0 equiv
Stoichiometry (Boronic Acid)1.2 equiv
Stoichiometry (Catalyst)0.03 equiv (3 mol%)
Stoichiometry (Base)2.0 equiv
Solvent System1,4-Dioxane / Water (4:1 v/v)
Concentration0.1 M (with respect to aryl iodide)
Temperature90 °C
Reaction Time4-12 hours (monitor by TLC)
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 307 mg), phenylboronic acid (1.2 mmol, 146 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane (8 mL) and deionized, degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).

  • Workup: Once the reaction is complete (disappearance of the starting aryl iodide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired biaryl product.[10]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Low reaction temperature.Use a fresh batch of catalyst; Ensure thorough degassing of solvents by sparging with an inert gas; Increase the reaction temperature in increments of 10 °C.
Protodeboronation Presence of excess water or acidic impurities; Prolonged reaction time.Use anhydrous solvents and freshly opened boronic acid; Minimize reaction time once the starting material is consumed.[8]
Homocoupling Oxygen contamination; High catalyst loading.Maintain a strict inert atmosphere throughout the reaction; Reduce the catalyst loading to 1-2 mol%.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a reliable and efficient route to a diverse range of biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this protocol to synthesize key intermediates for drug discovery and materials science. The self-validating nature of this detailed guide, coupled with troubleshooting strategies, empowers scientists to achieve consistent and high-yielding results.

References

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • PubChem. Methyl 4-iodo-3-nitrobenzoate. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Nicolaou, K. C., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5557-5561. Available at: [Link]

  • Hassan, J., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 102(5), 1359-1470. Available at: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]

  • Li, W., et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(17), 3749-3752. Available at: [Link]

  • Wang, J., et al. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 12(38), 12764-12770. Available at: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available at: [Link]

  • Khan, I., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2341-2351. Available at: [Link]

  • San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Nasrollahzadeh, M., et al. Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Bulletin of the Chemical Society of Japan, 89(10), 1192-1200. Available at: [Link]

  • Yin, J., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 124(21), 6043-6048. Available at: [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available at: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • American Elements. Methyl 3-methyl-5-nitrobenzoate. Available at: [Link]

Sources

Application Note & Protocol: Sonogashira Cross-Coupling of Methyl 3-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction, first reported in 1975, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] Its power lies in its operational simplicity and broad functional group tolerance, which has led to widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3]

This guide provides a detailed examination of the Sonogashira reaction applied to Methyl 3-iodo-5-nitrobenzoate. This substrate presents a unique case study: the aryl iodide bond offers high reactivity, typically allowing for mild reaction conditions.[1][4] Concurrently, the presence of a strong electron-withdrawing nitro group influences the electronic properties of the aromatic ring. This document will dissect the mechanistic underpinnings, provide optimized reaction protocols, and offer practical troubleshooting advice to ensure successful and reproducible outcomes for researchers.

Mechanistic Rationale: The Dual Catalytic Cycle

A comprehensive understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The classical Sonogashira coupling operates via two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper co-catalytic cycle.[3][5][6]

  • The Palladium Cycle: The primary coupling events occur here.

    • Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the highly reactive carbon-iodine bond of this compound.[3][5] This forms a square planar Pd(II) intermediate.

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers its acetylenic group to the palladium center. This step displaces the iodide ligand and forms a new Pd(II)-alkynyl complex.[6][7]

    • Reductive Elimination: Following a cis-trans isomerization, the Pd(II) complex undergoes reductive elimination to form the final C(sp²)-C(sp) bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

  • The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne.[5][7] This coordination increases the acidity of the terminal proton.

    • Deprotonation & Acetylide Formation: An amine base deprotonates the activated alkyne, leading to the formation of a highly reactive copper acetylide species, which is the key nucleophile for the transmetalation step.[3][5]

An important consideration is the potential for a significant side reaction: the oxidative homocoupling of the alkyne, known as the Glaser-Hay coupling.[7] This is primarily promoted by the presence of the copper co-catalyst and oxygen. Consequently, copper-free Sonogashira protocols have been developed to mitigate this issue, particularly for sensitive or challenging substrates.[1][4][8]

Sonogashira_Catalytic_Cycle Figure 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Ar-Pd(II)-I(L)₂ pd0->pd_ox pd_trans Ar-Pd(II)-(C≡CR)(L)₂ pd_ox->pd_trans pd_trans->pd0 product Coupled Product (Ar-C≡C-R) cu_alkyne [Cu(I)]⁺ + R-C≡C-H cu_acetylide Cu-C≡C-R (Copper Acetylide) cu_alkyne->cu_acetylide aryl_halide This compound (Ar-I) alkyne Terminal Alkyne (R-C≡C-H) base Base (e.g., TEA)

Figure 1: The Sonogashira Catalytic Cycle

Optimizing Reaction Conditions for this compound

The selection of appropriate reagents and conditions is critical for achieving high yield and purity. Given the high reactivity of the aryl iodide, conditions can often be kept mild.

ComponentRecommended Choice(s)Role & Rationale
Aryl Halide This compoundElectrophile. The C-I bond is the weakest among aryl halides, facilitating rapid oxidative addition, often at room temperature.[1][4]
Alkyne Terminal Alkynes (Aryl or Alkyl)Nucleophile. Typically used in slight excess (1.1–1.5 eq.) to drive the reaction to completion.
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂Catalyst. Pd(II) sources are generally more air-stable.[4] Loadings of 1-5 mol% are common. For Pd(OAc)₂, a phosphine ligand must be added separately.
Copper(I) Co-catalyst Copper(I) Iodide (CuI)Co-catalyst. Activates the alkyne for deprotonation.[5][7] Use 2–10 mol%. Fresh, high-purity CuI is recommended to avoid issues.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Activator & Scavenger. Deprotonates the alkyne and neutralizes the HI byproduct.[1] Use 2-3 equivalents or as a co-solvent. Must be anhydrous.
Solvent THF, DMF, Acetonitrile, TolueneReaction Medium. Must be anhydrous and thoroughly deoxygenated to prevent catalyst decomposition and Glaser coupling.[1][9][10] A 3:1 mixture of solvent to amine base is a robust starting point.[11]
Temperature Room Temperature to 60 °CKinetic Control. The high reactivity of the aryl iodide means the reaction often proceeds efficiently at room temperature. Gentle heating can be applied if the reaction is sluggish.[1]
Atmosphere Nitrogen or ArgonInert Environment. Critical for preventing oxidative degradation of the Pd(0) catalyst and suppressing oxygen-driven alkyne homocoupling.[1][4]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for a 1 mmol scale reaction. Reagent quantities should be adjusted proportionally for different scales.

Materials & Equipment:

  • This compound (1.0 mmol, 1.0 eq.)

  • Terminal Alkyne (1.2 mmol, 1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) Iodide [CuI] (0.05 mmol, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (TEA)

  • Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Standard glassware for work-up and purification

Procedure:

  • Inert Atmosphere Setup:

    • To a clean, dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

    • Seal the flask with a rubber septum.

    • Evacuate the flask under high vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous THF (e.g., 6 mL) and anhydrous TEA (e.g., 2 mL) via syringe.

    • Stir the resulting suspension for 5-10 minutes at room temperature. The mixture will typically turn a yellowish or brownish color.

    • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 2-6 hours. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up and Isolation:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (~10 mL).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude residue is typically purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final coupled product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield • Inactive or degraded palladium catalyst.[4]• Poor quality or wet base/solvents.• Insufficient degassing (oxygen present).[4]• Impure starting materials poisoning the catalyst.• Use a fresh batch of catalyst and high-purity, anhydrous reagents.• Ensure the reaction is run under a strictly inert atmosphere. Degas solvents thoroughly before use.• Purify starting materials if their quality is questionable.
Formation of Black Precipitate (Palladium Black) • Decomposition of the Pd(0) catalyst.[4]• Reaction temperature is too high.• Certain solvents (anecdotally, THF can sometimes promote this) might contribute.[12]• Improve inert atmosphere technique.• Run the reaction at a lower temperature.• Consider switching to a different solvent like DMF or toluene.
Significant Alkyne Homocoupling (Glaser Product) • Presence of oxygen in the reaction vessel.[4]• High concentration or poor quality of CuI.• Substrate is unreactive, allowing side reactions to dominate.• Rigorously exclude oxygen by using Schlenk techniques and degassed solvents.• Reduce the loading of CuI (e.g., to 1-2 mol%).• Consider a copper-free protocol, which may require a different base (e.g., Cs₂CO₃) or ligand system.[4][8]
Reaction Stalls / Incomplete Conversion • Insufficient catalyst loading.• Low reaction temperature.• Catalyst deactivation over time.• Increase the reaction time or gently heat the mixture (e.g., to 40-50 °C).• Incrementally increase the palladium catalyst loading (e.g., from 3% to 5%).• Try a more robust ligand if simple PPh₃ is insufficient, though this is rare for aryl iodides.

References

  • Sonogashira Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]

  • Sonogashira coupling - Wikipedia . Wikipedia. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central . (2018). National Center for Biotechnology Information. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu . (2024). Vedantu. [Link]

  • A Review on Palladium Catalyzed Coupling Reactions . (2013). International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate . (2014). ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Publications . (2018). ACS Publications. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview . (2023). B P International. [Link]

  • Sonogashira Coupling - BYJU'S . (2024). BYJU'S. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews . (2019). ACS Publications. [Link]

  • Sonogashira Cross-Coupling - J&K Scientific LLC . (2021). J&K Scientific. [Link]

  • Sonogashira Coupling - Organic Synthesis . Organic-Synthesis.com. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI . (2020). MDPI. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) . (2021). Royal Society of Chemistry. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . (2023). SpringerLink. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) . (2025). Royal Society of Chemistry. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central . (2021). National Center for Biotechnology Information. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications . (2017). ACS Publications. [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF . (2025). ResearchGate. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes | The Journal of Organic Chemistry - ACS Publications . (2004). ACS Publications. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit . (2020). Reddit. [Link]

  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents | Organic Letters . (2020). ACS Publications. [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway . (2016). Royal Society of Chemistry. [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit . (2021). Reddit. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications . (2023). ACS Publications. [Link]

  • Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem - YouTube . (2025). YouTube. [Link]

  • Sonogashira coupling reactions of 4-nitrobromobenzene with different... - ResearchGate . (2014). ResearchGate. [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate . (2011). ResearchGate. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate . Millersville University. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - ChemRxiv . (2020). ChemRxiv. [Link]

  • Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction - Amazon S3 . (2020). Amazon AWS. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) . (2020). Royal Society of Chemistry. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 3-iodo-5-nitrobenzoate in Synthesis

This compound is a highly versatile aromatic building block pivotal in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its structure is strategically functionalized for palladium-catalyzed cross-coupling reactions. The molecule features an iodine atom, an excellent leaving group for oxidative addition to a palladium(0) center.[1] Furthermore, the aromatic ring is substituted with two powerful electron-withdrawing groups: a nitro group at the 5-position and a methyl ester at the 1-position.[2][3] This electronic arrangement significantly lowers the electron density of the aromatic ring, thereby weakening the carbon-iodine bond and accelerating the rate-determining oxidative addition step in most palladium-catalyzed catalytic cycles.[1]

This guide provides an in-depth exploration of the utility of this compound in several key cross-coupling reactions. It offers not just procedural steps but also the underlying chemical principles and rationale for experimental design, empowering researchers to adapt and optimize these protocols for their specific synthetic targets.

Core Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4][5] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6]

The generalized cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step and is facilitated by the electron-deficient nature of the substrate.[5][7]

  • Transmetalation / Insertion: In reactions like Suzuki or Sonogashira, an organometallic coupling partner transfers its organic group to the palladium center (transmetalation).[5] In the Heck reaction, an alkene inserts into the aryl-palladium bond.[7] For Buchwald-Hartwig amination, the amine coordinates to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition (+ Ar-I) transmetalation_node Ar-Pd(II)L₂-R' pd2_complex->transmetalation_node Transmetalation / Insertion (+ R'-M / Alkene / Amine) transmetalation_node->pd0 Reductive Elimination (- Ar-R') caption Generalized Palladium Catalytic Cycle.

Caption: A simplified representation of the Pd(0)/Pd(II) catalytic cycle.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a premier method for constructing carbon-carbon bonds between sp²-hybridized centers, forming biaryl structures common in pharmaceuticals and organic materials.[5][8] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.

Mechanistic Insight: For this compound, the reaction is highly efficient due to the facile oxidative addition. The critical transmetalation step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium center.[9]

Protocol: Suzuki-Miyaura Coupling of this compound
  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition:

    • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and a ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition:

    • Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1), via syringe. The total concentration is typically 0.1-0.5 M.

  • Reaction Execution:

    • Place the flask in a preheated oil bath and stir vigorously at a temperature ranging from 80-110 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterTypical Reagents & ConditionsRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Provides the active Pd(0) catalyst.
Ligand PPh₃, SPhos, XPhosStabilizes the Pd center and modulates its reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[9]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFSolubilizes both organic and inorganic reagents. Water can accelerate the reaction.[10]
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.

Application 2: Mizoroki-Heck Reaction for Alkene Arylation

The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling aryl halides with alkenes.[6][11] This reaction is instrumental in synthesizing substituted alkenes, such as styrenes and cinnamates.

Mechanistic Insight: After the initial oxidative addition of this compound to Pd(0), the resulting complex coordinates to the alkene. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond. The final product is released through a β-hydride elimination step, which typically favors the formation of the more stable trans-alkene.[7] A base is required to regenerate the Pd(0) catalyst from the H-Pd(II)-X species formed after elimination.[7]

Protocol: Mizoroki-Heck Reaction with this compound
  • Reaction Setup:

    • In a sealed tube or Schlenk flask, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand if necessary (e.g., P(o-tolyl)₃, 4-10 mol%).

    • Evacuate and backfill the vessel with an inert gas.

  • Reagent Addition:

    • Add a polar aprotic solvent such as DMF or NMP.

    • Add the alkene (1.1-2.0 equiv) and a base (e.g., Triethylamine (Et₃N) or K₂CO₃, 1.5-2.5 equiv) via syringe.

  • Reaction Execution:

    • Seal the vessel and heat the reaction mixture in an oil bath to 100-140 °C with vigorous stirring.

    • Monitor the reaction by GC-MS or TLC until the starting aryl iodide is consumed.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.

    • Wash the filtrate sequentially with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the organic layer and purify the residue by column chromatography to yield the substituted alkene.

ParameterTypical Reagents & ConditionsRationale
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Efficient pre-catalysts for the Heck reaction.[12]
Ligand PPh₃, P(o-tolyl)₃ (optional)Can improve catalyst stability and lifetime.
Base Et₃N, K₂CO₃, NaOAcNeutralizes the H-X generated to regenerate the Pd(0) catalyst.[7]
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are typical.
Temperature 100 - 140 °CHigher temperatures are often required for efficient coupling.

Application 3: Sonogashira Coupling for Aryl Alkynes Synthesis

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is notable for its mild conditions and is co-catalyzed by palladium and copper(I).

Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation. The active alkyne species is a copper(I) acetylide, formed in the copper cycle by the reaction of the terminal alkyne with a copper(I) salt in the presence of a base. This copper acetylide then transmetalates with the Ar-Pd(II)-I complex, leading to reductive elimination of the aryl alkyne product.

Protocol: Sonogashira Coupling of this compound
  • Reaction Setup:

    • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).

    • Evacuate and backfill with an inert gas.

  • Reagent Addition:

    • Add an anhydrous solvent, typically a mixture of an amine base and another solvent (e.g., Triethylamine/THF or Diisopropylamine/Toluene). The amine serves as both the base and a solvent.

    • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction is often exothermic.

    • Monitor progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with a saturated aqueous NH₄Cl solution (to remove copper salts) and then brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the product by flash column chromatography.

ParameterTypical Reagents & ConditionsRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard catalysts for Sonogashira couplings.
Copper(I) Source CuICo-catalyst required for the formation of the copper acetylide intermediate.
Base Et₃N, Diisopropylamine (DIPA)Activates the alkyne and neutralizes the H-X byproduct.
Solvent THF, Toluene, DMF (often with amine co-solvent)Solubilizes reagents.
Temperature 25 - 60 °CReactions are often run at or slightly above room temperature.

Application 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and versatile method for constructing carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines.[13][14] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[14]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine to the Pd(II) center and subsequent deprotonation by a strong base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired aryl amine product and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial to facilitate the reductive elimination step, which is often rate-limiting.[13]

Protocol: Buchwald-Hartwig Amination of this compound
  • Reaction Setup:

    • In a glovebox or using Schlenk technique, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cs₂CO₃, 1.4-2.0 equiv) to a dry reaction vessel.

    • Add this compound (1.0 equiv).

  • Reagent Addition:

    • Add an anhydrous, aprotic solvent such as Toluene or 1,4-Dioxane.

    • Add the primary or secondary amine (1.1-1.5 equiv).

  • Reaction Execution:

    • Seal the vessel and heat the mixture to 80-110 °C with stirring.

    • Monitor the reaction by LC-MS or TLC.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting arylamine by column chromatography.

ParameterTypical Reagents & ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium pre-catalysts.[14]
Ligand Xantphos, BINAP, RuPhosBulky, electron-rich ligands are essential to promote C-N reductive elimination.[13][14]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, sterically hindered base is needed to deprotonate the coordinated amine without competing as a nucleophile.
Solvent Toluene, 1,4-DioxaneAnhydrous aprotic solvents are required.
Temperature 80 - 110 °CThermal energy is required to drive the reaction.

General Experimental Workflow

Experimental Workflow setup 1. Reaction Setup (Flask, Substrates, Base) inert 2. Inert Atmosphere (Evacuate & Backfill w/ Argon) setup->inert catalyst 3. Catalyst/Ligand Addition inert->catalyst solvent 4. Solvent & Reagent Addition catalyst->solvent reaction 5. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 6. Quench & Aqueous Work-up (Extraction) reaction->workup purify 7. Drying & Concentration workup->purify final 8. Column Chromatography (Purified Product) purify->final caption Typical workflow for palladium-catalyzed cross-coupling.

Sources

Application Notes & Protocols: The Strategic Utility of Methyl 3-iodo-5-nitrobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of complex molecular targets. Methyl 3-iodo-5-nitrobenzoate (CAS No: 50765-19-0) has emerged as a highly versatile and valuable scaffold for the construction of novel therapeutic agents. Its utility is derived from a unique trifecta of functional groups on a stable aromatic core:

  • The Iodo Group (C-I): Positioned at the 3-position, the iodine atom is an exceptional handle for a wide array of palladium-catalyzed cross-coupling reactions. Due to the relatively weak carbon-iodine bond, it undergoes oxidative addition to palladium(0) complexes more readily than its bromo or chloro counterparts, often allowing for milder reaction conditions and broader substrate scope.[1]

  • The Nitro Group (NO₂): As a potent electron-withdrawing group, the nitro substituent at the 5-position significantly influences the electronic properties of the aromatic ring. Furthermore, it serves as a synthetic precursor to a primary amine (aniline) through well-established reduction methodologies.[2] This transformation is a cornerstone in drug development, as the resulting aniline is a key pharmacophore and a versatile point for further molecular elaboration.

  • The Methyl Ester Group (CO₂Me): The ester at the 1-position provides a stable, yet modifiable, functional group that can be hydrolyzed to the corresponding carboxylic acid or converted into amides, which are prevalent in pharmaceutical compounds.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications of this compound, complete with detailed experimental protocols and expert insights into reaction optimization.

Physicochemical Properties and Safety Information

A thorough understanding of the reagent's properties and handling requirements is the foundation of any successful and safe experimental workflow.

PropertyValueReference
CAS Number 50765-19-0[3]
Molecular Formula C₈H₆INO₄[3]
Molecular Weight 307.04 g/mol [3]
Boiling Point 369.9 °C at 760 mmHg[3]
Density 1.904 g/cm³[3]
Flash Point 177.5 °C[3]

Safety & Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required.[4] Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[5] Store the compound in a cool, dry place away from incompatible materials such as strong bases.[6] For detailed disposal information, consult local regulations and the manufacturer's Safety Data Sheet (SDS).[4]

Core Synthetic Transformations & Protocols

The true power of this compound lies in its capacity to undergo sequential, high-yielding transformations. The following sections detail protocols for its most critical applications.

G cluster_0 Palladium-Catalyzed Cross-Coupling start This compound suzuki Suzuki-Miyaura (C-C Bond) start->suzuki R-B(OH)₂ sonogashira Sonogashira (C-C Bond) start->sonogashira R-C≡CH buchwald Buchwald-Hartwig (C-N Bond) start->buchwald R₂NH reduction Nitro Group Reduction (NO₂ → NH₂) start->reduction [H]

Fig 1. Key synthetic pathways using this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aryl iodide and an organoboron species. This is fundamental for constructing biaryl scaffolds, which are common in kinase inhibitors and other drug classes.[7]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source (like Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand (like SPhos or XPhos) is often chosen. The ligand stabilizes the palladium center, facilitates the rate-limiting oxidative addition step, and promotes the final reductive elimination.[8]

  • Base: A base such as K₃PO₄ or Cs₂CO₃ is crucial. It activates the boronic acid by forming a more nucleophilic boronate complex, which is necessary for the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the starting materials and catalyst.[9] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst/Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[10]

G setup 1. Combine Reagents (Aryl Iodide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert catalyst 3. Add Catalyst & Degassed Solvent inert->catalyst heat 4. Heat Reaction Mixture (e.g., 90 °C) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (Dilute, Wash) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify

Fig 2. Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes by coupling the aryl iodide with a terminal alkyne.[11] The resulting C-C triple bond is a versatile functional group that can be further elaborated or is itself a component of many biologically active molecules.[12]

Causality Behind Experimental Choices:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. The palladium catalyst (e.g., PdCl₂(PPh₃)₂) performs the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[11] This intermediate is more reactive and facilitates the transmetalation step to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and also deprotonates the terminal alkyne to form the acetylide.[13]

  • Copper-Free Variants: Modern protocols sometimes omit the copper co-catalyst to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. These systems often require stronger bases and specific ligands.[13]

Detailed Protocol: Sonogashira Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Solvent/Reagent Addition: Add anhydrous triethylamine (Et₃N) as the solvent and base. Then, add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction Execution: Stir the mixture at room temperature. The reaction is often complete within 1.5 to 4 hours.[14] Gentle heating (40-60 °C) can be applied if the reaction is sluggish.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The product is often less polar than the starting aryl iodide.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and quench with a dilute HCl solution or saturated ammonium chloride.[14] Separate the organic layer, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash column chromatography (e.g., hexanes/ethyl acetate gradient).[15]

Reduction of the Nitro Group to an Aniline

The conversion of the nitro group to an amine is a pivotal step that unlocks a new dimension of synthetic possibilities. The resulting 3-amino-5-iodobenzoate derivative can undergo a second cross-coupling reaction, acylation, or serve as a nucleophile.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: Using palladium on carbon (Pd/C) with hydrogen gas is a very clean and high-yielding method.[16] It avoids the use of stoichiometric metal reagents, and the only byproduct is water. The reaction is typically run in a solvent like methanol or ethyl acetate.

  • Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are classic, cost-effective alternatives.[2] These methods are robust but require a more involved aqueous work-up to remove metal salts.

Detailed Protocol: Catalytic Hydrogenation

  • Reaction Setup: To a hydrogenation flask, add the nitroaromatic compound (1.0 equiv) and a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd-C) catalyst (typically 5-10 mol% by weight).

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂). This is often done using a balloon filled with H₂ for atmospheric pressure reactions or a Parr hydrogenator for higher pressures (30-60 psi).[17]

  • Reaction Execution: Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Carefully vent the hydrogen gas and purge the flask with an inert gas like Nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd-C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product, which is often pure enough for the next step or can be purified further if necessary.

Application Case Study: Synthesis of a Kinase Inhibitor Scaffold

The dysregulation of protein kinases is a known driver of many cancers, making them a major target for drug discovery.[7] Many kinase inhibitors feature a substituted aminopyrimidine or related heterocyclic core.[18] this compound is an ideal starting point for constructing such scaffolds, as demonstrated in the hypothetical workflow below.

Sources

Synthesis of Biaryl Compounds from Methyl 3-iodo-5-nitrobenzoate: A Detailed Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Biaryl Scaffolds and the Role of Methyl 3-iodo-5-nitrobenzoate

Biaryl structures are fundamental motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis has been a central theme in organic chemistry, with palladium-catalyzed cross-coupling reactions emerging as a powerful and versatile tool for the construction of the pivotal carbon-carbon bond that defines these compounds.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing this compound as a key starting material.

This compound is a valuable building block for biaryl synthesis due to the presence of an iodine atom, which serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro and methyl ester groups can influence the reactivity of the C-I bond, making this substrate an interesting candidate for a variety of coupling partners. This document will explore three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Stille, and Heck reactions, providing detailed experimental protocols, mechanistic insights, and safety considerations for each.

Safety First: Handling of Key Reagents

Palladium Catalysts: Palladium catalysts, particularly when finely divided on carbon, can be pyrophoric, especially after use in hydrogenation reactions when dry and exposed to air.[5] Handle in an inert atmosphere when possible and keep the catalyst moist.

Organotin Compounds (for Stille Coupling): Organotin reagents are known to be toxic and should be handled with extreme caution in a fume hood.[6] Always wear gloves and avoid inhalation of vapors or dust.

Synthesis of the Starting Material: this compound

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor. A representative synthetic route involves the nitration of a suitable benzoic acid derivative, followed by iodination and subsequent esterification.[7]

A plausible synthetic pathway is outlined below:

Synthesis 3-Methylbenzoic Acid 3-Methylbenzoic Acid 3-Methyl-5-nitrobenzoic Acid 3-Methyl-5-nitrobenzoic Acid 3-Methylbenzoic Acid->3-Methyl-5-nitrobenzoic Acid HNO₃, H₂SO₄ 3-Iodo-5-nitrobenzoic Acid 3-Iodo-5-nitrobenzoic Acid 3-Methyl-5-nitrobenzoic Acid->3-Iodo-5-nitrobenzoic Acid I₂, HIO₃, H₂SO₄ This compound This compound 3-Iodo-5-nitrobenzoic Acid->this compound CH₃OH, H₂SO₄ (cat.)

Caption: Synthetic route to this compound.

Part 1: The Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally less toxic and readily available organoboron reagents.[8]

Reaction Principle and Mechanism

The reaction couples an organohalide (this compound) with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArylPd Ar-Pd(II)-I(L)₂ OxAdd->ArylPd Ar-I Transmetal Transmetalation ArylPdAryl Ar-Pd(II)-Ar'(L)₂ Transmetal->ArylPdAryl Ar'-B(OH)₂ Base ArylPdAryl->Pd0 RedElim Reductive Elimination Biaryl Ar-Ar' RedElim->Biaryl

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

Reagent/SolventAmount (for 1 mmol scale)Molar Equivalents
This compound307 mg1.0
Arylboronic Acid1.2 mmol1.2
Pd(PPh₃)₄58 mg0.05
K₂CO₃276 mg2.0
Toluene5 mL-
Water1 mL-

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified biaryl product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: The Stille Coupling: A Versatile but Cautious Approach

The Stille coupling offers a broad substrate scope and is often tolerant of a wide range of functional groups.[9] However, the toxicity of the organotin reagents necessitates stringent safety precautions.

Reaction Principle and Mechanism

The Stille reaction couples an organohalide with an organostannane, catalyzed by a palladium complex. The catalytic cycle is similar to the Suzuki coupling:

  • Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.

  • Transmetalation: The organic group from the organostannane is transferred to the palladium center.

  • Reductive Elimination: The two organic groups couple and are eliminated from the palladium, forming the biaryl product and regenerating the Pd(0) catalyst.

Stille_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArylPd Ar-Pd(II)-I(L)₂ OxAdd->ArylPd Ar-I Transmetal Transmetalation ArylPdAryl Ar-Pd(II)-Ar'(L)₂ Transmetal->ArylPdAryl Ar'-Sn(R)₃ ArylPdAryl->Pd0 RedElim Reductive Elimination Biaryl Ar-Ar' RedElim->Biaryl

Caption: Simplified catalytic cycle of the Stille coupling.

Detailed Experimental Protocol: Stille Coupling

This protocol outlines a general procedure for the Stille coupling of this compound.

Materials:

Reagent/SolventAmount (for 1 mmol scale)Molar Equivalents
This compound307 mg1.0
Organostannane (e.g., Aryl-SnBu₃)1.1 mmol1.1
Pd(PPh₃)₄29 mg0.025
Anhydrous Toluene5 mL-

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous toluene (5 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.025 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir vigorously for 1-2 hours.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing with diethyl ether. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

  • Characterization: Analyze the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: The Heck Reaction: Arylation of Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at a vinylic position.[10]

Reaction Principle and Mechanism

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. The catalytic cycle proceeds through the following key steps:

  • Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the Aryl-Pd bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArylPd Ar-Pd(II)-I(L)₂ OxAdd->ArylPd Ar-I AlkeneIns Alkene Insertion Intermediate R-CH₂-CH(Ar)-Pd(II)-I(L)₂ AlkeneIns->Intermediate R-CH=CH₂ BetaElim β-Hydride Elimination HPdI H-Pd(II)-I(L)₂ Intermediate->HPdI Product Ar-CH=CH-R BetaElim->Product RedElim Reductive Elimination RedElim->Pd0 Base

Caption: Simplified catalytic cycle of the Heck reaction.

Detailed Experimental Protocol: Heck Reaction

This protocol describes a general procedure for the Heck coupling of this compound with an alkene.

Materials:

Reagent/SolventAmount (for 1 mmol scale)Molar Equivalents
This compound307 mg1.0
Alkene (e.g., Styrene)1.5 mmol1.5
Pd(OAc)₂11 mg0.05
P(o-tolyl)₃30 mg0.1
Triethylamine (Et₃N)0.28 mL2.0
Anhydrous DMF5 mL-

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tolyl)₃ (0.1 mmol) under an inert atmosphere.

  • Reagent Addition: Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol).

  • Reaction: Heat the mixture to 80-120 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

  • Characterization: Characterize the resulting substituted alkene using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Characterization

The successful synthesis of biaryl compounds should be confirmed by a suite of analytical techniques.

Expected Characterization Data:

TechniqueExpected Observations
¹H NMR Appearance of new aromatic signals corresponding to the coupled aryl group. Shifts in the signals of the original aromatic protons of the this compound moiety.
¹³C NMR Appearance of new carbon signals in the aromatic region.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the desired biaryl product.
FT-IR Characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹), the ester carbonyl (around 1720 cm⁻¹), and C-H and C=C bonds of the aromatic rings.

Conclusion and Future Perspectives

The palladium-catalyzed Suzuki-Miyaura, Stille, and Heck reactions provide powerful and versatile methodologies for the synthesis of a wide range of biaryl compounds from this compound. The choice of reaction will depend on the desired coupling partner, functional group tolerance, and considerations regarding reagent toxicity and availability. The protocols provided herein serve as a robust starting point for researchers in drug discovery and materials science to explore the synthesis of novel biaryl structures with diverse applications. Further optimization of reaction conditions for specific substrates can lead to improved yields and efficiencies, expanding the synthetic utility of this valuable building block.

References

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Retrieved from [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

  • 2‐(3‐Iodo‐4‐Methylphenyl)‐4‐(aryl)oxazol‐5(4H)‐one Analogs: Synthesis, Anticancer Screening, SAR, in silico Molecular Docking, and ADMET Studies. ResearchGate. Retrieved from [Link]

  • Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab. Retrieved from [Link]

  • Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. (2017). PMC. Retrieved from [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. Retrieved from [Link]

  • Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Chemical Review and Letters. Retrieved from [Link]

Sources

Application Notes and Protocols: Derivatization of Methyl 3-iodo-5-nitrobenzoate for Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic construction of diverse and functionally rich compound libraries is paramount. Methyl 3-iodo-5-nitrobenzoate stands out as a highly versatile scaffold for this purpose. Its chemical architecture, featuring an electron-deficient aromatic ring substituted with three distinct functional handles, offers a powerful platform for combinatorial synthesis. The presence of an iodine atom provides a reactive site for a multitude of palladium-catalyzed cross-coupling reactions, while the nitro group activates the ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amine for further functionalization.[1][2][3][4] The methyl ester serves as a stable, yet readily modifiable, anchor point for subsequent chemical transformations. This trifecta of functionalities allows for a systematic and efficient exploration of chemical space, making it an invaluable starting material for the generation of focused libraries targeting a wide array of biological targets.

This document provides a comprehensive guide to the derivatization of this compound, detailing robust protocols for key transformations and offering insights into the underlying chemical principles. The methodologies described herein are designed to be adaptable for high-throughput synthesis and purification, facilitating the rapid generation of novel chemical entities for screening and lead optimization.[5][6][7][8]

Chemical Profile of this compound

PropertyValue
CAS Number 89976-27-2[9]
Molecular Formula C₈H₆INO₄[9]
Molecular Weight 307.04 g/mol [9]
Appearance Pale yellow solid
Key Reactive Sites 1. Iodo Group (C3): Primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[10] 2. Nitro Group (C5): Activates the aromatic ring for SNAr and can be reduced to an amine.[1][3][11] 3. Methyl Ester (C1): Can be hydrolyzed to a carboxylic acid or converted to an amide.

Core Derivatization Strategies

The strategic derivatization of this compound allows for the introduction of a wide range of molecular fragments, leading to the creation of diverse compound libraries. The primary pathways for functionalization are outlined below.

G A This compound B Suzuki Coupling (C-C Bond Formation) A->B Aryl/Heteroaryl Boronic Acids C Sonogashira Coupling (C-C Bond Formation) A->C Terminal Alkynes D Buchwald-Hartwig Amination (C-N Bond Formation) A->D Primary/Secondary Amines E Nucleophilic Aromatic Substitution (SNA_r) A->E Nucleophiles (e.g., R-OH, R-SH) F Nitro Group Reduction B->F C->F D->F E->F G Ester Hydrolysis/Amidation F->G Further Derivatization G cluster_0 Library Synthesis Workflow A This compound B Parallel Cross-Coupling (Suzuki, Sonogashira, etc.) A->B C Intermediate Library 1 B->C D Nitro Group Reduction C->D E Intermediate Library 2 (Anilines) D->E F Amide Coupling / Sulfonylation E->F G Final Compound Library F->G H High-Throughput Purification (Prep-HPLC/LC-MS) G->H I Compound Plating & Screening H->I

Sources

Application Notes and Protocols for the Synthesis of Complex Molecules Using Methyl 3-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-iodo-5-nitrobenzoate is a highly versatile and strategically important building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique trifunctional substitution pattern—comprising an electrophilic iodine atom, an electron-withdrawing nitro group, and a modifiable methyl ester—provides a powerful handle for the construction of complex molecular architectures. This guide offers an in-depth exploration of the experimental setup and protocols for leveraging this compound in key synthetic transformations, including palladium-catalyzed cross-coupling reactions. The following application notes are designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the underlying scientific rationale to empower effective and reproducible synthesis.

Introduction: The Strategic Value of this compound

In the quest for novel therapeutic agents, the ability to efficiently synthesize diverse and complex small molecules is paramount. This compound serves as an exemplary starting material for this purpose. The presence of the iodo group makes it an excellent substrate for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of aryl, alkynyl, and amino moieties, respectively.[1][2][3] The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a synthetic precursor to an amino group, which is a common pharmacophore in many biologically active compounds.[4][5] This dual functionality enables sequential and regioselective modifications, paving the way for the synthesis of intricate molecular scaffolds, including potent kinase inhibitors for applications in oncology and inflammatory diseases.[4][6][7]

Safety, Handling, and Physicochemical Properties

General Safety Precautions:

  • Always handle the compound in a well-ventilated fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9][10]

  • Avoid inhalation of dust or vapors.[8][11]

  • In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[8][11]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases.[10]

Physicochemical Data for this compound (Predicted and Analogous Data):

PropertyValueSource
Molecular FormulaC₈H₆INO₄PubChem
Molecular Weight307.04 g/mol [12]
AppearanceOff-white to yellow solid (predicted)-
Melting Point~78-80 °C (analogous to methyl 3-nitrobenzoate)[13]
SolubilitySoluble in common organic solvents (e.g., DMF, DMSO, THF, Dioxane)General Knowledge

Core Synthetic Protocols

The true utility of this compound is realized in its application in palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes it an ideal substrate for these transformations.[14] Below are detailed protocols for three fundamental and powerful coupling reactions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the creation of biaryl structures, which are prevalent in pharmaceuticals.[15][16] This protocol outlines the coupling of this compound with a generic arylboronic acid.

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_reactants Weigh Reactants: - this compound - Arylboronic acid - Base (e.g., K₂CO₃) combine Combine reactants and catalyst in a Schlenk flask. prep_reactants->combine prep_catalyst Weigh Catalyst: (e.g., Pd(PPh₃)₄) prep_catalyst->combine purge Purge with inert gas (Ar or N₂). combine->purge add_solvents Add degassed solvents (e.g., Toluene/Water). purge->add_solvents heat Heat to 80-100 °C and stir for 12-24h. add_solvents->heat workup Cool, dilute with EtOAc/H₂O, extract, wash with brine. heat->workup dry Dry organic layer (e.g., Na₂SO₄) and concentrate. workup->dry purify Purify by flash column chromatography. dry->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).[16][17]

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).[15][16]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes. This is crucial as oxygen can deactivate the palladium catalyst.[16]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1 or dioxane/water 4:1), via syringe.[15][17]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[16]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[15][16]

Reaction Parameters Summary:

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, [Pd(dppf)Cl₂]Robust and versatile catalysts for a range of substrates.[17]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[18]
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is an effective method for the synthesis of aryl alkynes, which are important intermediates in the synthesis of natural products and pharmaceuticals.[3] This protocol details the coupling of this compound with a terminal alkyne.

Catalytic Cycle Diagram:

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product ArylIodide Ar-I ArylIodide->PdII_Aryl CopperAcetylide Cu-C≡CR CopperAcetylide->PdII_Aryl Alkyne H-C≡CR Alkyne->CopperAcetylide Cu-catalyzed activation CuI CuI CuI->CopperAcetylide Base Base Base->CopperAcetylide

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Application Note & Protocol: Strategic Functionalization via Nucleophilic Aromatic Substitution of Methyl 3-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Chemical Innovation

In the landscape of modern organic synthesis, the strategic modification of aromatic rings is a cornerstone of molecular design, particularly in the fields of medicinal chemistry and materials science. Methyl 3-iodo-5-nitrobenzoate stands out as a highly valuable and versatile building block, engineered for facile functionalization through nucleophilic aromatic substitution (SNAc). The molecule's architecture, featuring a potent electron-withdrawing nitro group and a large, polarizable iodide leaving group, creates an electron-deficient aromatic system primed for reaction with a diverse array of nucleophiles.[1][2]

This guide provides a comprehensive overview of the mechanistic principles governing the SNAc reactivity of this compound. We present detailed, field-tested protocols for its conversion into key synthetic intermediates, including amino, aryloxy, and arylthio derivatives. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently leverage this powerful substrate in their synthetic campaigns.

Mechanistic Rationale: The Principles of Activation and Substitution

The susceptibility of this compound to nucleophilic attack is not inherent to a simple aryl halide but is deliberately induced by its substituents. Aryl halides are typically resistant to classical SN2 or SN1 reactions.[3][4] However, the presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), dramatically alters the ring's electronic landscape, making it susceptible to an addition-elimination pathway.[1][5][6][7]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the iodide.[4][6] This step temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4][8]

  • Stabilization and Elimination: The stability of the Meisenheimer complex is the linchpin of the entire process. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group through resonance.[3][5] This resonance stabilization lowers the activation energy of the initial attack, making it the rate-determining step.[9] The subsequent, rapid expulsion of the iodide leaving group restores the aromaticity of the ring, yielding the final substituted product.[4][6]

While iodide is typically a better leaving group than other halogens in SN2 reactions due to its weak bond with carbon, in SNAr reactions, the order can be inverted (F > Cl > Br > I) because the bond-breaking step is not rate-determining.[10][11] Nevertheless, the C-I bond is sufficiently labile to be readily cleaved in the fast, rearomatization step.

SNAr_Mechanism_Detailed Figure 1: SNAc Mechanism via Meisenheimer Complex cluster_resonance Resonance Stabilization of Meisenheimer Complex reagents This compound + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reagents->meisenheimer Step 1 (Slow) Nucleophilic Attack product Substituted Product + I⁻ meisenheimer->product Step 2 (Fast) Loss of Leaving Group r1 Negative charge delocalized onto ortho/para positions and the nitro group.

Caption: Generalized mechanism for the SNAc reaction of this compound.

Experimental Protocols & Methodologies

The following protocols provide robust starting points for the functionalization of this compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

General Considerations for Success
  • Solvent Selection: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are the solvents of choice. Their ability to solvate both the nucleophile and the charged Meisenheimer intermediate accelerates the reaction.

  • Base Requirement: For nucleophiles bearing an acidic proton (e.g., phenols, thiols, secondary amines), a base is required to generate the more potent anionic nucleophile. Non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) and the more effective cesium carbonate (Cs₂CO₃) are commonly used.

  • Reaction Monitoring: Progress should be diligently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material.

Protocol 1: Synthesis of an Aryl Amine Derivative (via Azide and Reduction)

This protocol describes a safe and efficient two-step, one-pot procedure to introduce an amine functionality, a critical group in many pharmaceutical compounds. The process involves an initial SNAr reaction with sodium azide, followed by an in-situ reduction of the resulting aryl azide.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Azide Addition: Add sodium azide (NaN₃) (1.2 eq). CRITICAL SAFETY NOTE: Sodium azide is acutely toxic and can form explosive heavy metal azides. Handle with extreme caution using appropriate PPE and engineering controls. Do not use metal spatulas.

  • Substitution Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of the starting material, which typically takes 2-4 hours.

  • Reduction Setup: Once the substitution is complete, cool the flask to 0 °C in an ice-water bath.

  • In-Situ Reduction: Prepare a solution of a suitable reducing agent. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen balloon is a clean and effective method.[12] Alternatively, a chemical reductant like stannous chloride (SnCl₂·2H₂O) in ethanol can be used.

  • Work-up: After complete reduction, quench the reaction carefully with water. If using a tin-based reductant, basify the solution with aqueous NaOH to precipitate tin salts.

  • Extraction & Purification: Extract the aqueous phase multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield methyl 3-amino-5-nitrobenzoate.

workflow_amine Figure 2: Workflow for Aryl Amine Synthesis start Dissolve Substrate in Anhydrous DMF add_azide Add Sodium Azide (1.2 eq) [CAUTION: TOXIC] start->add_azide stir Stir at RT (2-4h) Monitor by TLC add_azide->stir reduction Cool to 0°C In-situ Reduction (e.g., H₂/Pd-C) stir->reduction workup Aqueous Work-up & Filtration reduction->workup purify Extraction & Column Chromatography workup->purify product Final Amine Product purify->product

Caption: Workflow for the synthesis of Methyl 3-amino-5-nitrobenzoate.

Protocol 2: Synthesis of Diaryl Ethers (O-Arylation)

The formation of a diaryl ether linkage is a common objective in drug discovery. This protocol provides a general method for the O-arylation of various phenolic nucleophiles.[13][14][15]

Step-by-Step Methodology:

  • Reagent Combination: In an oven-dried flask, combine this compound (1.0 eq), the desired phenol (1.1-1.2 eq), and finely ground potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS, with typical reaction times ranging from 6 to 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction & Purification: Extract the aqueous suspension with ethyl acetate (3x). Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude diaryl ether can be purified by flash chromatography.

Protocol 3: Synthesis of Diaryl Thioethers (S-Arylation)

The synthesis of aryl thioethers follows a similar principle to O-arylation but often proceeds under milder conditions due to the higher nucleophilicity of thiols compared to phenols.

Step-by-Step Methodology:

  • Reagent Combination: To a flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired thiol (1.1 eq), and cesium carbonate (Cs₂CO₃) (1.5 eq). Cesium carbonate is often more effective than potassium carbonate for S-arylation reactions.

  • Solvent Addition: Add anhydrous DMF or NMP.

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C). The reaction is often complete within 1-3 hours. If the reaction is sluggish, gentle heating to 50-60 °C can be applied.

  • Work-up: Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Extraction & Purification: Wash the combined organic layers with water and then brine. Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The target thioether is typically purified by column chromatography.

Data Summary and Expected Outcomes

This table provides a comparative summary of typical reaction parameters for the SNAr functionalization of this compound. Yields are representative and will vary based on the specific nucleophile and optimization of conditions.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
AzideSodium AzideN/ADMF252-4>90% (to azide)
Phenols4-FluorophenolK₂CO₃DMSO80-906-1275-90
ThiolsThiophenolCs₂CO₃DMF251-3>90%
AminesPyrrolidineK₂CO₃DMF60-804-880-95

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. [Link]

  • St. John's University & College of St. Benedict. Addition-Elimination at Aromatics (SNAR). [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Quora. (2023). How does the presence of the NO2 group increase the reactivity of an SN reaction on haloarene?[Link]

  • DR-NTU, Nanyang Technological University. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. [Link]

  • Química Organica.org. The leaving group in the nucleophilic substitution - SN2. [Link]

  • National Institutes of Health (NIH). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

  • Figshare. (2004). Facile O-Arylation of Phenols and Carboxylic Acids - Organic Letters. [Link]

  • PubMed. (2004). Facile O-arylation of phenols and carboxylic acids. [Link]

  • National Institutes of Health (NIH). (2025). Site-selective arylations of nature-inspired flavonoids or steroidal phenols via C—H or O—H activation. [Link]

  • National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

Sources

Application Notes and Protocols for the Selective Reduction of the Nitro Group in Methyl 3-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Methyl 3-amino-5-iodobenzoate

The selective reduction of the nitro group in methyl 3-iodo-5-nitrobenzoate is a critical transformation in synthetic organic chemistry, yielding methyl 3-amino-5-iodobenzoate. This product is a highly valuable and versatile building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The strategic placement of the amino, iodo, and methyl ester functionalities on the benzene ring allows for a diverse range of subsequent chemical modifications, making it a key intermediate in drug development. The primary challenge and focus of this guide is to achieve the chemoselective reduction of the nitro group while preserving the iodo and ester moieties, which are susceptible to reduction or hydrolysis under certain conditions.

Part 1: Comparative Analysis of Reduction Methodologies

The choice of reducing agent is paramount to the success of this transformation. Several methods are available, each with distinct advantages and disadvantages concerning yield, selectivity, cost, and environmental impact. Below is a comparative summary of the most effective and commonly employed methods for the reduction of the nitro group in this compound.

Method Reducing Agent/System Typical Solvents Key Advantages Key Considerations Relative Cost
Catalytic Hydrogenation H₂ gas, Pd/CEthanol, Methanol, Ethyl AcetateHigh yields (>90%), clean reaction, easy product isolation.[3][4]Potential for dehalogenation (loss of iodine), requires specialized hydrogenation equipment.[3][5]Moderate to High
Metal/Acid Reduction SnCl₂·2H₂OEthanol, Ethyl AcetateExcellent chemoselectivity, mild conditions, tolerates halogens and esters well.[3][6]Formation of tin-based byproducts can complicate work-up, stoichiometric amounts of reagent needed.[7][8]Moderate
Metal/Acid Reduction Fe / NH₄Cl or Fe / HClEthanol/Water, Acetic AcidInexpensive, robust, good for large-scale synthesis, generally avoids dehalogenation.[9][10][11]Can require acidic conditions, work-up can be cumbersome due to iron sludge.Low
Dithionite Reduction Na₂S₂O₄Water/Organic Co-solvent (e.g., THF, Dioxane)Mild, metal-free, good functional group tolerance.[12][13][14]Can require basic conditions, may not be as efficient for all substrates.Low to Moderate

Part 2: Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the most reliable methods for the reduction of this compound.

Protocol 1: Stannous Chloride (SnCl₂) Reduction

This method is highly recommended for its excellent chemoselectivity in preserving the iodo and ester functional groups.[3][6]

Causality of Experimental Choices:

  • Reagent: Tin(II) chloride is a mild reducing agent that selectively reduces the nitro group without affecting the aryl iodide or the methyl ester.[6]

  • Solvent: Ethanol or ethyl acetate are chosen for their ability to dissolve the starting material and their compatibility with the reaction conditions.[15]

  • Work-up: The use of a strong base (e.g., NaOH or KOH) is crucial to dissolve the tin salts that precipitate during the reaction, facilitating their removal during the extraction.[8]

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve this compound in Ethanol add_sncl2 Add SnCl₂·2H₂O start->add_sncl2 1.0 eq. stir Stir at room temperature or gentle heat (40-50°C) add_sncl2->stir 3.0 - 5.0 eq. quench Cool and add aq. NaOH to pH > 12 stir->quench Monitor by TLC extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (if necessary) concentrate->purify product Methyl 3-amino-5-iodobenzoate purify->product G cluster_prep Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification start Suspend this compound and Iron powder in Ethanol/Water add_nh4cl Add NH₄Cl start->add_nh4cl 1.0 eq. substrate, 3.0-5.0 eq. Fe reflux Heat to reflux add_nh4cl->reflux 1.0-1.5 eq. filter Cool and filter through Celite® reflux->filter Monitor by TLC concentrate_filtrate Concentrate filtrate filter->concentrate_filtrate partition Partition between water and Ethyl Acetate concentrate_filtrate->partition extract Extract aqueous layer partition->extract wash Wash combined organic layers extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (if necessary) concentrate->purify product Methyl 3-amino-5-iodobenzoate purify->product G Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso + 2e⁻, + 2H⁺ - H₂O Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₂ Hydroxylamine->Amine + 2e⁻, + 2H⁺ - H₂O

Sources

Application Notes and Protocols for the Safe Handling of Methyl 3-iodo-5-nitrobenzoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis and Handling of a Novel Aromatic Building Block

Methyl 3-iodo-5-nitrobenzoate is an aromatic compound incorporating both an iodo and a nitro functional group, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The presence of these two functional groups on the benzene ring suggests a unique reactivity profile but also necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory environment. Due to the specific substitution pattern, this compound's toxicological properties have not been fully investigated. Therefore, a cautious approach, drawing upon the known hazards of related aromatic iodo and nitro compounds, is essential for researchers, scientists, and drug development professionals. This guide provides a detailed overview of the best practices for the handling, storage, and disposal of this compound, along with emergency procedures to mitigate risks.

Hazard Assessment and Physicochemical Properties

Table 1: Inferred Hazard Profile and Physicochemical Data of this compound

PropertyInferred Value/ClassificationRationale and Key Considerations
Physical State Solid (crystalline powder)Based on related compounds like Methyl 3-nitrobenzoate.
GHS Pictograms



Inferred from hazards of nitroaromatics and iodinated compounds (irritant, potential for systemic effects, and environmental hazard).
Signal Word Warning or Danger Reflects potential for significant hazards upon exposure.
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H373: May cause damage to organs through prolonged or repeated exposure.H411: Toxic to aquatic life with long lasting effects.Based on the known toxicity of nitrobenzene derivatives which can be toxic by ingestion, inhalation, and dermal contact, and are suspected of causing cancer and damaging fertility. Iodinated compounds can also cause severe skin and eye irritation.
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Standard precautions for handling toxic and irritating solid compounds.
Incompatible Materials Strong bases, Strong oxidizing agents, Reducing agents.Aromatic nitro compounds can react vigorously with reducing agents and may explode in the presence of a strong base like sodium hydroxide. They are also incompatible with strong oxidizing agents.
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen iodide (HI).Thermal decomposition is expected to release toxic and irritating gases and vapors.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Approach to Safety

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.

  • Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Given that some organic iodine compounds can penetrate gloves, it is advisable to wear two pairs of disposable gloves and change the outer pair frequently, especially if contamination is suspected.

    • Lab Coat: A full-length, buttoned lab coat is required.

    • Protective Clothing: For larger quantities or procedures with a higher risk of exposure, consider additional protective clothing like a Tyvek suit.

  • Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate filter may be necessary for emergency situations or if engineering controls are not sufficient.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and ensuring the stability of the compound.

General Handling
  • Avoid the formation of dust and aerosols.

  • Do not breathe dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Ensure all containers are properly labeled with the chemical name and associated hazards.

Weighing and Transferring
  • Perform all weighing and transferring operations within a chemical fume hood.

  • Use a spatula for transferring the solid compound.

  • For small-scale transfers, consider making a stock solution in a suitable solvent to minimize dust generation.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

  • Store away from sources of heat and ignition.

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a step-by-step methodology for a common synthetic application of an aryl iodide, illustrating the integration of safety precautions into the experimental workflow.

Reaction: Suzuki-Miyaura cross-coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound

  • Phenylboronic Acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Deionized water

Procedure:

  • Catalyst Preparation (in fume hood): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.04 eq).

  • Reagent Addition (in fume hood): To the flask, add this compound (1.0 eq) and Phenylboronic Acid (1.2 eq).

  • Solvent and Base Addition (in fume hood): Add anhydrous 1,4-dioxane and a 2M aqueous solution of Potassium Carbonate (3.0 eq).

  • Reaction Setup: Equip the flask with a reflux condenser and ensure a continuous flow of inert gas.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up (in fume hood):

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as palladium catalysts are sensitive to oxygen, which can lead to their deactivation.

  • Anhydrous Solvents: Anhydrous solvents are used to prevent the hydrolysis of the boronic acid and to ensure the efficiency of the catalytic cycle.

  • Aqueous Base: The aqueous base is necessary to activate the boronic acid for transmetalation to the palladium center.

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is critical in the event of an emergency.

Spills
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.

    • Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a detergent and water solution.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact the institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, absorbent paper), in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all liquid waste from the reaction and work-up in a labeled, sealed container for halogenated organic waste.

  • Decontamination: Consider treating the waste stream to reduce its hazard. For iodinated organic waste, this may involve conversion to inorganic iodide. For nitroaromatic compounds, reduction to the corresponding amine can be a strategy. However, these procedures should only be carried out by trained personnel following a validated protocol.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.

Visualized Workflows and Relationships

Diagram 1: Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weighing Weighing Prepare Fume Hood->Weighing Enter Handling Phase Transferring Transferring Weighing->Transferring Reaction Setup Reaction Setup Transferring->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Procedure Complete Waste Segregation Waste Segregation Decontamination->Waste Segregation Proper Storage Proper Storage Waste Segregation->Proper Storage

Caption: A logical flow for the safe handling of this compound.

Diagram 2: Emergency Response Logic

Emergency Response for Exposure or Spill Incident Incident Assess Situation Assess Situation Incident->Assess Situation Personal Exposure Personal Exposure Assess Situation->Personal Exposure Exposure Chemical Spill Chemical Spill Assess Situation->Chemical Spill Spill First Aid First Aid Personal Exposure->First Aid Spill Containment Spill Containment Chemical Spill->Spill Containment Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention Notify Supervisor/EHS Notify Supervisor/EHS Spill Containment->Notify Supervisor/EHS Seek Medical Attention->Notify Supervisor/EHS

Caption: Decision-making process for responding to an incident.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]

  • Public Health England. (2024). Nitrobenzene: Incident management. GOV.UK. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Nitrobenzene. Retrieved from [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal. In Toxicological Profile for Iodine. Retrieved from [Link]

  • Hodgin, G. S., et al. (2024). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development. [Link]

  • Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrobenzene. PubChem. Retrieved from [Link]

  • Hodgin, G. S., et al. (2024). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Nitrosamines Community. [Link]

  • Google Patents. (n.d.). CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.
  • Hodgin, G. S., et al. (2024). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Nitrobenzene. Retrieved from [Link]

  • Reddit. (2019, January 26). How do you dispose of the iodine-starch complex after a redox titration?. r/chemistry. Retrieved from [Link]

  • Docsity. (2022, November 9). Safety Data Sheet for Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Carl ROTH. (n.d.).

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-iodo-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this multi-step synthesis. As Senior Application Scientists, we provide not only procedural guidance but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, which typically proceeds through the diazotization of 3-amino-5-nitrobenzoic acid followed by a Sandmeyer-type iodination and subsequent esterification, or through the nitration and iodination of a suitable benzoic acid derivative followed by esterification.

Issue 1: Low or No Yield of 3-Iodo-5-nitrobenzoic Acid after Sandmeyer Reaction

Question: I performed the diazotization of 3-amino-5-nitrobenzoic acid followed by the addition of potassium iodide, but I obtained a very low yield of the desired 3-iodo-5-nitrobenzoic acid. What could have gone wrong?

Answer: A low yield in the Sandmeyer-type iodination of 3-amino-5-nitrobenzoic acid is a common issue that can be attributed to several critical factors, primarily related to the stability and reactivity of the intermediate diazonium salt.

Causality and Solutions:

  • Incomplete Diazotization: The conversion of the primary aromatic amine to the diazonium salt is the crucial first step.[1]

    • Insufficient Acid: Nitrous acid, which is the diazotizing agent, is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric or sulfuric acid. An insufficient amount of strong acid can lead to incomplete formation of the nitrosonium ion (NO+), the active electrophile.[2]

    • Temperature Control: The diazotization reaction is highly exothermic and must be carried out at low temperatures, typically 0-5 °C.[3] Aromatic diazonium salts are unstable and can decompose at higher temperatures, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts.[4][5]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable intermediates.[3][4]

    • Premature Decomposition: If the diazonium salt solution is allowed to warm up or is stored for an extended period before the addition of the iodide source, significant decomposition will occur, drastically reducing the yield.[5] The diazonium salt should be used immediately after its formation.[3]

    • Side Reactions: The diazonium salt can react with water to form 3-hydroxy-5-nitrobenzoic acid, a common byproduct that reduces the yield of the desired iodo-compound.[6]

  • Inefficient Iodination: The displacement of the diazonium group by iodide is the final step in this stage.

    • Choice of Iodide Source: Potassium iodide (KI) is a common and effective source of the iodide nucleophile.[7] Ensure that the KI is fully dissolved and able to react with the diazonium salt.

    • Catalysis: While many iodinations do not strictly require a copper(I) catalyst, its presence can sometimes facilitate the reaction, particularly if side reactions are problematic.[8][9]

Troubleshooting Workflow:

cluster_diazotization Diazotization Issues cluster_decomposition Diazonium Salt Decomposition cluster_iodination Iodination Issues cluster_solutions Solutions start Low Yield of 3-Iodo-5-nitrobenzoic Acid check_temp Was the temperature maintained at 0-5°C? start->check_temp check_acid Was a sufficient excess of strong acid used? check_temp->check_acid Yes solution_temp Maintain strict temperature control (0-5°C) check_temp->solution_temp No check_NaNO2 Was the sodium nitrite solution added slowly? check_acid->check_NaNO2 Yes solution_acid Use a stoichiometric excess of strong acid check_acid->solution_acid No check_time Was the diazonium salt used immediately? check_NaNO2->check_time Yes solution_NaNO2 Ensure slow, dropwise addition of NaNO2 check_NaNO2->solution_NaNO2 No check_temp_post Did the temperature rise after diazotization? check_time->check_temp_post Yes solution_time Use the diazonium salt immediately check_time->solution_time No check_KI Was a sufficient amount of KI used? check_temp_post->check_KI Yes solution_KI Ensure complete dissolution of KI check_KI->solution_KI No success Yield should improve check_KI->success

Caption: Troubleshooting logic for low yield in the Sandmeyer-type iodination step.

Issue 2: Low Yield in the Fischer Esterification of 3-Iodo-5-nitrobenzoic Acid

Question: I have successfully synthesized 3-iodo-5-nitrobenzoic acid, but the subsequent esterification with methanol is giving me a poor yield of this compound. What are the likely causes?

Answer: Low yields in Fischer esterification are typically due to the reversible nature of the reaction and the presence of water.[10]

Causality and Solutions:

  • Equilibrium Limitations: Fischer esterification is an equilibrium-controlled process.[10]

    • Le Chatelier's Principle: To drive the reaction towards the product (the ester), the equilibrium must be shifted. This can be achieved by either using a large excess of one of the reactants (usually the less expensive one, in this case, methanol) or by removing one of the products as it is formed.[10]

    • Water Removal: Water is a byproduct of the reaction. Its presence will shift the equilibrium back towards the starting materials (hydrolysis of the ester).[10][11] It is crucial to use anhydrous methanol and a dry apparatus. Additionally, a dehydrating agent or a setup for azeotropic removal of water can be employed.[12]

  • Inefficient Catalysis: The reaction is catalyzed by a strong acid.

    • Catalyst Choice and Amount: Concentrated sulfuric acid is a common and effective catalyst.[13] An insufficient amount of catalyst will result in a slow reaction that may not reach equilibrium in a reasonable timeframe.[10]

  • Reaction Conditions:

    • Temperature and Time: The reaction is typically performed at reflux temperature to increase the reaction rate.[13] Insufficient reaction time will lead to incomplete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13]

  • Purity of Starting Material: The 3-iodo-5-nitrobenzoic acid should be dry and free of impurities that could interfere with the reaction.[11]

Troubleshooting Summary Table:

Potential Cause Explanation Recommended Solution
Equilibrium The reaction is reversible and may not favor product formation.[10]Use a large excess of anhydrous methanol; remove water as it forms.[10][11]
Presence of Water Water is a product and its presence inhibits the forward reaction.[11]Use anhydrous reagents and glassware; consider using a dehydrating agent.
Insufficient Catalyst The reaction rate is too slow.[10]Ensure a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) is used.[13]
Inadequate Reaction Time/Temp The reaction has not reached equilibrium.Reflux for a sufficient amount of time and monitor the reaction by TLC.[13]

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: A common and effective synthetic route starts from 3-amino-5-nitrobenzoic acid. This involves a two-step process:

  • Diazotization and Iodination: The amino group of 3-amino-5-nitrobenzoic acid is converted to a diazonium salt using sodium nitrite in the presence of a strong acid at low temperatures (0-5 °C).[14] This is immediately followed by a Sandmeyer-type reaction where the diazonium group is displaced by iodine, typically from potassium iodide, to form 3-iodo-5-nitrobenzoic acid.[7][8]

  • Fischer Esterification: The resulting 3-iodo-5-nitrobenzoic acid is then esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product, this compound.[11]

start 3-Amino-5-nitrobenzoic Acid intermediate 3-Iodo-5-nitrobenzoic Acid start->intermediate 1. NaNO₂, H⁺ (0-5°C) 2. KI final This compound intermediate->final CH₃OH, H⁺ (reflux)

Caption: A common synthetic pathway for this compound.

Q2: Why is temperature control so critical during the diazotization step?

A2: Temperature control is paramount due to the inherent instability of aryl diazonium salts.[3] These compounds can explosively decompose at higher temperatures.[4] Even below decomposition temperatures, elevated temperatures (above 5-10 °C) can lead to the reaction of the diazonium salt with water, resulting in the formation of undesired phenolic byproducts and a significant reduction in the yield of the desired iodo-compound.[3][6] Maintaining a temperature of 0-5 °C throughout the formation and subsequent reaction of the diazonium salt is essential for a successful synthesis.[5]

Q3: Can I purify the final product, this compound, by recrystallization?

A3: Yes, recrystallization is a common and effective method for purifying the final product.[15] A suitable solvent or solvent system should be chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethanol and water are often good choices for recrystallizing nitrobenzoate esters.[15][16] The purity of the recrystallized product can be assessed by its melting point and spectroscopic techniques such as NMR and IR.[17]

Q4: What are the key safety precautions I should take during this synthesis?

A4: This synthesis involves several hazardous materials and reactions, and strict safety protocols must be followed:

  • Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents.[18] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a well-ventilated fume hood.

  • Diazonium Salts: As mentioned, diazonium salts can be explosive when isolated in a dry state.[4] Therefore, they are almost always prepared in situ and used immediately in solution.[3]

  • Exothermic Reactions: Both the nitration (if starting from a different precursor) and diazotization reactions are exothermic.[3][19] Reagents should be added slowly, and efficient cooling must be maintained to prevent the reaction from running out of control.

Experimental Protocol: Synthesis of this compound from 3-Amino-5-nitrobenzoic Acid

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Part A: Synthesis of 3-Iodo-5-nitrobenzoic Acid

  • In a flask equipped with a magnetic stirrer, suspend 3-amino-5-nitrobenzoic acid in a solution of concentrated sulfuric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.[14]

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate beaker, dissolve potassium iodide in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part B: Synthesis of this compound (Fischer Esterification)

  • In a round-bottom flask, combine the dried 3-iodo-5-nitrobenzoic acid with a significant excess of anhydrous methanol.[11]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[13]

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.[13]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent like methanol or ethanol.[19]

References

  • CHEM 2210. (2020, March 29). Diazonium Salts. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Sandmeyer reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • eGyanKosh. (n.d.). Unit 12: Diazonium Salts. Retrieved from [Link]

  • Schotten, C., et al. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 23(7), 1341-1347. Retrieved from [Link]

  • García Zavala, A. (2025, September 18). Diazonium Salts. Retrieved from [Link]

  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (1983). WO1983003254A1 - Stabilization of diazonium salt solutions.
  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2845-2871. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Google Patents. (1985). US4506089A - Preparation of methyl m-nitrobenzoate.
  • Reddit. (2012, September 14). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of methyl m-nitrobenzoate from acetophenone in three steps | Poster Board #802. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]

  • A-Level Chemistry. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). Retrieved from [Link]

  • Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Google Patents. (1976). US3948972A - Esterification of nitrobenzoic acids.
  • Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and.... Retrieved from [Link]

  • Google Patents. (2020). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • ResearchGate. (2008). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO2 and Cation-Exchange Resins in Water at Room Temperature. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Retrieved from [Link]

Sources

Optimizing Suzuki coupling reaction conditions with Methyl 3-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the specific challenges and optimization strategies for the Suzuki coupling of Methyl 3-iodo-5-nitrobenzoate. This substrate, while activated, presents unique considerations due to its electron-deficient nature and base-sensitive ester functionality. This guide provides field-proven insights and troubleshooting workflows to ensure successful and reproducible outcomes in your research.

Technical Support Center: Suzuki Coupling of this compound

This guide is structured to provide direct answers to common experimental issues, moving from immediate troubleshooting to broader optimization principles.

Troubleshooting Guide: Addressing Common Experimental Failures

This section tackles the most frequent problems encountered during the reaction, providing a clear diagnosis and actionable solutions.

Question: I am observing low to no yield of my desired product. What are the primary causes?

Answer: A low or negligible yield in the Suzuki coupling of this compound typically points to one of four key areas: catalyst activity, substrate stability, inefficient transmetalation, or incomplete reaction.

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation, which results in the formation of palladium black and a loss of catalytic activity.[1] This is often the primary culprit for a failed reaction.

    • Solution: Rigorous degassing of your solvent and reaction mixture is critical.[2] Purge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[3] Assemble your reaction under a positive pressure of inert gas. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate its reduction to Pd(0).[4]

  • Protodeboronation of the Boronic Acid: Your boronic acid coupling partner can be unstable under the reaction conditions, leading to the replacement of the boronic acid group with a hydrogen atom.[1][2] This side reaction depletes your nucleophile and is a very common cause of low yields.[4]

    • Solution: Use a more stable boronic acid derivative. Boronate esters, particularly pinacol (BPin) or MIDA esters, are significantly more robust against protodeboronation.[2][4][5] Alternatively, using milder bases like potassium fluoride (KF) or running the reaction at the lowest effective temperature can minimize this decomposition pathway.[4]

  • Inefficient Transmetalation: The transfer of the organic group from boron to the palladium center (transmetalation) is a critical step that requires activation by a base.[6][7][8] If this step is slow or inefficient, the catalytic cycle stalls.

    • Solution: The choice of base and solvent is crucial. A stronger base like K₃PO₄ or Cs₂CO₃ can accelerate transmetalation.[4] Ensure the base is soluble; a biphasic solvent system like Dioxane/H₂O or THF/H₂O often improves base solubility and facilitates the formation of the highly reactive boronate species.[4][9]

  • Sub-optimal Reaction Conditions: The reaction may simply not have reached completion due to insufficient time or temperature.

    • Solution: Monitor the reaction progress carefully using TLC or LC-MS. If the reaction stalls, consider increasing the temperature in increments.[2][10] For particularly stubborn couplings, microwave irradiation can sometimes dramatically improve yields and reduce reaction times.[2][3]

Question: My analysis shows significant byproduct formation. How can I identify and minimize these impurities?

Answer: Byproduct formation complicates purification and reduces the yield of your target molecule. The most common side products in this specific coupling are from homocoupling, dehalogenation, and ester saponification.

  • Homocoupling Products: You may observe dimers of your boronic acid (R-R) or your aryl iodide (Ar-Ar). This is almost always caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[1][2]

    • Solution: The remedy is the same as for catalyst deactivation: meticulous degassing of all solvents and reagents and maintaining a strict inert atmosphere throughout the experiment.[2] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) precursors.[2]

  • Dehalogenation and Protodeboronation: As discussed previously, protodeboronation results in a simplified arene from your boronic acid. A related side reaction is the dehalogenation of your this compound, replacing the iodine with a hydrogen.[1][2][11]

    • Solution: To minimize protodeboronation, use boronate esters or milder bases.[4] Dehalogenation can be influenced by the choice of solvent and base; if this is a persistent issue, screening alternative conditions is recommended.[2]

  • Saponification of the Methyl Ester: The methyl ester group on your starting material is susceptible to hydrolysis under basic conditions, especially at elevated temperatures, forming the corresponding carboxylate salt.[6]

    • Solution: This is a critical consideration for this substrate. Avoid strong hydroxide bases (e.g., NaOH). Use carbonate or phosphate bases (K₂CO₃, K₃PO₄).[12][13] If saponification is still observed, switch to a milder base like potassium fluoride (KF) and use the lowest possible reaction temperature that affords a reasonable reaction rate.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common issues.

G start Low Yield or Significant Byproducts check_catalyst Check Catalyst Activity (See Pd Black?) start->check_catalyst check_byproducts Analyze Byproducts (LCMS/NMR) start->check_byproducts check_sm Check Starting Material (Ester Hydrolysis?) start->check_sm sol_degas Improve Degassing Protocol (Solvent & Headspace) check_catalyst->sol_degas Yes sol_ligand Screen More Active Catalyst/Ligand System check_catalyst->sol_ligand No check_byproducts->sol_degas Homocoupling sol_boron Use Boronate Ester (BPin or MIDA) check_byproducts->sol_boron Protodeboronation or Homocoupling sol_base Switch to Milder Base (e.g., KF, K2CO3) check_sm->sol_base Yes sol_conditions Optimize Base/Solvent/Temp check_sm->sol_conditions No

Caption: A workflow for troubleshooting Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

This section provides deeper insights into the rationale behind experimental design choices.

Q1: How do I select the optimal palladium catalyst and ligand for this compound?

A1: The selection depends on balancing reactivity and cost. Your substrate is an electron-deficient aryl iodide. The strong electron-withdrawing nitro and ester groups make the carbon-iodine bond highly susceptible to oxidative addition, the rate-determining step of the catalytic cycle.[7][14][15]

  • Standard Catalyst: For this activated substrate, a simple, pre-formed Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be sufficient and is a good first choice.[2]

  • Advanced Systems: For maximum reliability and broader applicability to other, less reactive boronic acids, a more robust system is recommended. This typically involves a Pd(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand.[6] Buchwald ligands like SPhos and XPhos are excellent choices as they accelerate both the oxidative addition and the final reductive elimination step, leading to higher turnover numbers and efficiency.[2][8][16]

Q2: What is the best base and solvent combination to use?

A2: The goal is to find a combination that effectively promotes transmetalation without causing saponification of the ester.

  • Bases: A moderately strong inorganic base is usually optimal.

    • K₂CO₃ (Potassium Carbonate) is a cost-effective and generally effective choice.[3]

    • K₃PO₄ (Potassium Phosphate) is slightly stronger and can be more effective, but also carries a higher risk of ester hydrolysis.[4][17]

    • Cs₂CO₃ (Cesium Carbonate) is often highly effective, particularly for difficult couplings, but is more expensive.[3][4]

    • KF (Potassium Fluoride) is a mild base that can be effective, especially if ester saponification is a major concern.[6]

  • Solvents: A biphasic system is often preferred to dissolve both the organic substrates and the inorganic base.

    • Dioxane/Water (e.g., 4:1 ratio): A very common and effective system that provides good solubility for a wide range of substrates.[4][17]

    • THF/Water: Another excellent choice, though THF's lower boiling point limits the accessible temperature range.[3]

    • Toluene/Water/Ethanol: This mixture can enhance the solubility of all components and is another robust option.[16]

Q3: How exactly does the nitro group affect the reaction?

A3: The nitro group has a significant electronic influence. As a powerful electron-withdrawing group, it polarizes the aryl ring and weakens the carbon-iodine bond. This has a strong activating effect, making the oxidative addition of the Pd(0) catalyst into the C-I bond faster and more favorable.[15] Under standard Suzuki conditions, the nitro group itself is generally inert and does not participate in the reaction. While there are specialized reports of nitro groups acting as coupling partners, these require very specific catalyst systems and conditions not typically employed for standard Suzuki-Miyaura reactions.[18][19][20]

Optimized Reaction Conditions Summary

The following table summarizes recommended starting points for optimizing the Suzuki coupling of this compound.

ParameterRecommended OptionAlternative(s)Rationale & Notes
Aryl Halide This compound-The iodide is highly reactive. Bromide or chloride analogues would require more active catalyst systems.[8]
Boron Reagent Arylboronic Pinacol EsterArylboronic Acid, AryltrifluoroboratePinacol esters offer superior stability against protodeboronation, leading to more consistent results.[2][4]
Catalyst Pd(dppf)Cl₂ (1-3 mol%)Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(dppf)Cl₂ is a robust, air-stable precatalyst. For difficult couplings, a custom ligand system may be better.
Base K₂CO₃ (2-3 equiv.)K₃PO₄, Cs₂CO₃, KFBalances reactivity with the need to prevent ester hydrolysis. Must be finely powdered.[3][12][13]
Solvent Dioxane / H₂O (4:1)Toluene/H₂O, THF/H₂OBiphasic system aids in dissolving the inorganic base and promoting the reaction.[9][17]
Temperature 80-100 °C65 °C to 110 °CStart around 85 °C. Higher temperatures may be needed but increase the risk of ester hydrolysis.
Atmosphere Argon or Nitrogen-Absolutely essential to prevent catalyst oxidation and homocoupling byproducts.[2]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic pinacol ester.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Pinacol Ester (1.2 equiv)

  • Pd(dppf)Cl₂ (0.02 equiv, 2 mol%)

  • K₂CO₃, anhydrous, finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic pinacol ester, and the finely powdered K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Prepare a 4:1 mixture of Dioxane and Water. Degas this solvent mixture by sparging with Argon for 30 minutes. Add the degassed solvent to the Schlenk flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 85 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Suzuki-Miyaura Catalytic Cycle

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][14]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex ox_add Oxidative Addition ox_add->pd2_complex pd2_biaryl Ar-Pd(II)L₂(R) pd2_complex->pd2_biaryl transmetal Transmetalation transmetal->pd2_biaryl pd2_biaryl->pd0 red_elim Reductive Elimination pd2_biaryl->red_elim ar_r Ar-R (Product) red_elim->ar_r arx Ar-X (this compound) arx->ox_add r_boron R-B(OR)₂ (Boronic Ester) boronate [R-B(OR)₂(OH)]⁻ r_boron->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetal label_ox Oxidative Addition label_trans Transmetalation label_red Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

  • Barder, T. E., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]

  • Li, G. Y. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]

  • Calò, V., et al. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, A. A., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]

  • Galeckas, A., et al. (2015). Suzuki reactions promoted by different ligands. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Tilstam, U., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. [Link]

  • The Synthetic Chemistry. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • ResearchGate. (2021). Suzuki coupling between phenylboronic acid and aryl halides. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • ResearchGate. (2012). Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid under C. necator bio-Pd(0) catalysis. [Link]

  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Reddit. (2019). How resistant are Suzuki couplings to nitro groups? r/chemhelp. [Link]

  • ResearchGate. (2013). The effect of various bases on the Suzuki coupling reaction. [Link]

  • wwjmrd. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ResearchGate. (2015). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme. [Link]

Sources

Technical Support Center: Purification of Methyl 3-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical advice for the purification of crude Methyl 3-iodo-5-nitrobenzoate by recrystallization. It is designed for chemistry professionals engaged in organic synthesis and drug development who require high-purity materials for their research.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common challenges and questions encountered during the recrystallization of this compound, providing explanations grounded in chemical principles to guide your experimental choices.

Q1: What is the most critical factor for successfully recrystallizing this compound, and how do I select the right solvent?

A1: The single most critical factor is the selection of an appropriate solvent or solvent system. The ideal solvent must satisfy several criteria, primarily dictated by the polarity and structure of your target compound.

Expertise & Causality: this compound is a moderately polar aromatic compound. The presence of the electron-withdrawing nitro (-NO₂) and iodo (-I) groups, along with the methyl ester (-COOCH₃), influences its solubility. Following the "like dissolves like" principle, moderately polar solvents are excellent starting points.[1]

The key to effective recrystallization is a steep solubility curve: the compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1][2] This differential solubility is what allows for the separation from impurities and maximizes recovery.

For this specific molecule, alcoholic solvents are often a good choice.[1] Procedures for the closely related Methyl 3-nitrobenzoate frequently employ methanol or ethanol, often in a mixed system with water, which acts as an anti-solvent.[3][4]

Recommended Solvent Systems: A mixed solvent system of Ethanol/Water or Methanol/Water is highly recommended. You dissolve the crude solid in the minimum amount of the hot alcohol (the "good" solvent) and then add hot water (the "anti-solvent") dropwise until the solution becomes faintly cloudy (the saturation point). A few more drops of hot alcohol are then added to redissolve the precipitate, ensuring the solution is perfectly saturated at that high temperature.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Use
Methanol 64.732.7Good primary solvent. High solubility when hot. Often used for nitrobenzoate esters.[4]
Ethanol 78.424.5Excellent primary solvent, less volatile than methanol. Proven effective for similar compounds.[3][5][6]
Isopropanol 82.619.9A good alternative if the compound is too soluble in methanol or ethanol.
Water 100.080.1Used as the anti-solvent; the compound is insoluble in water.[7]
Q2: My compound is "oiling out" as a liquid layer instead of forming solid crystals. What causes this and how can I prevent it?

A2: "Oiling out" is a common problem in recrystallization and typically occurs for one of two reasons:

  • The boiling point of the chosen solvent is higher than the melting point of your compound. The compound melts before it dissolves, forming an oil.

  • The solution is supersaturated with impurities, which depresses the melting point of the mixture and inhibits crystal lattice formation.[1]

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution to dissolve the oil completely. Add a small amount of additional hot solvent to decrease the saturation level and slightly lower the temperature at which crystallization will begin.[1]

  • Slow Down Cooling: This is the most crucial step. Rapid cooling encourages precipitation of an amorphous solid or oil.[2] Allow the flask to cool slowly on the benchtop, insulated with a beaker or glass wool. Do not move it directly to an ice bath. Slow cooling provides the necessary time for ordered crystal lattice formation.

  • Change Solvents: If the problem persists, your solvent's boiling point may be too high. For Methyl 3-nitrobenzoate (a close analog), the melting point is 78-80 °C.[7] If your crude product has a similar melting point, using a solvent like water (BP 100 °C) alone would certainly cause oiling out. This is why an alcohol/water system, with a lower boiling point, is preferable.

Q3: The solution has cooled to room temperature, and even after icing, no crystals have formed. What should I do to induce crystallization?

A3: A clear, cooled solution that fails to produce crystals is supersaturated. The activation energy for nucleation (the initial formation of a crystal seed) has not been overcome.

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[1][8] The microscopic imperfections on the glass provide a surface for nucleation, and tiny fragments of glass can act as seed crystals.

  • Seeding: If you have a small crystal of pure product from a previous batch, add it to the supersaturated solution. This "seed crystal" provides a template for further crystal growth.

  • Reduce Solvent Volume: You may have used too much solvent, making the solution too dilute for crystallization to occur even at low temperatures.[1] Gently heat the solution to evaporate some of the solvent (preferably in a fume hood) and then attempt the slow cooling process again.

  • Cool Further: If using a standard ice bath (0 °C) is insufficient, an ice-salt bath can achieve lower temperatures and may be necessary to force crystallization from a very soluble system.[1]

Q4: My final yield of pure crystals is disappointingly low. What are the most common sources of product loss?

A4: Low yield is a frequent issue. While some loss is inherent to the recrystallization process (some product will always remain in the mother liquor), significant losses can often be mitigated.

Common Causes & Solutions:

  • Using Too Much Solvent: This is the most common error. The goal is to create a saturated solution at high temperature, not a dilute one. Using the absolute minimum amount of hot solvent required to dissolve the solid is key to maximizing recovery upon cooling.

  • Premature Crystallization During Hot Filtration: If your crude solid contains insoluble impurities, a hot filtration step is necessary. However, if the funnel and receiving flask are not pre-heated, the solution can cool upon contact, causing your product to crystallize in the filter paper along with the impurities.[1] Always pre-heat your filtration apparatus with hot solvent.

  • Washing with the Wrong Solvent: After filtering your pure crystals, they must be washed to remove any residual mother liquor. This wash should be done with a small amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will redissolve a significant portion of your product.[8]

  • Incomplete Crystallization: Ensure the solution has been given adequate time to cool and crystallize, first at room temperature and then in an ice bath, to maximize the precipitation of the solid from the solution.

Detailed Experimental Protocol

This protocol outlines a robust method for the recrystallization of crude this compound using an ethanol-water mixed solvent system.

Materials & Glassware:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid just dissolves. Causality: Using the minimum volume is critical for creating a saturated solution, which ensures a high recovery rate upon cooling.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with continuous swirling. Continue adding water until the solution becomes persistently turbid (cloudy). This indicates you have reached the saturation point.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures you have a perfectly saturated solution at the elevated temperature, preventing premature precipitation.

  • Slow Cooling (Crucial Step): Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly and undisturbed on the benchtop.[2] Large, high-purity crystals form best when the cooling process is gradual. Rushing this step will trap impurities.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold ethanol/water mixture (in the same ratio as your recrystallization system) to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature (e.g., 40-50 °C).

Recrystallization Workflow Diagram

Recrystallization_Workflow crude Crude Solid dissolve Dissolve in Minimum Hot Ethanol crude->dissolve add_water Add Hot Water to Cloud Point dissolve->add_water clarify Clarify with a few drops of Hot Ethanol add_water->clarify cool_slow Slow Cooling to Room Temp clarify->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Ice-Cold Solvent Mixture filtrate->wash Isolate Crystals impurities Impurities in Mother Liquor filtrate->impurities dry Dry Crystals wash->dry pure Pure Product dry->pure

Sources

Preventing over-nitration in the synthesis of nitroaromatic compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity in Aromatic Nitration

Aromatic nitration is a cornerstone of organic synthesis, pivotal in the production of a vast array of materials ranging from pharmaceuticals and dyes to explosives and agrochemicals.[1][2] The introduction of a nitro group (—NO₂) via electrophilic aromatic substitution (EAS) is often the first step in synthesizing more complex molecules, such as anilines.[3] While the reaction appears straightforward, controlling its selectivity is a significant challenge. The same activating effects that facilitate the initial nitration can promote subsequent additions, leading to over-nitration. This not only reduces the yield of the desired mononitrated product but also complicates purification and can introduce hazardous, highly energetic polynitrated byproducts.[4][5]

This guide serves as a technical resource for researchers and drug development professionals to diagnose, troubleshoot, and prevent over-nitration, ensuring safer, more efficient, and reproducible syntheses.

Part 1: Fundamental Principles of Electrophilic Aromatic Nitration

Understanding the reaction mechanism is critical to controlling its outcome. The most common method for aromatic nitration involves a "mixed acid" solution of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[3][6]

The Role of the Catalyst: Sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid. This protonated intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺) , the key species that attacks the aromatic ring.[7][8]

The overall process can be visualized as follows:

Nitration_Mechanism cluster_0 Step 1: Generation of the Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack & Resonance Stabilization cluster_2 Step 3: Deprotonation & Aromaticity Restoration HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 H2SO4 H₂SO₄ H2SO4->Protonated_HNO3 + HSO4 HSO₄⁻ Nitronium NO₂⁺ Protonated_HNO3->Nitronium - H₂O Benzene Aromatic Ring (Ar-H) Nitronium->Benzene Attacks Ring H2O H₂O Sigma_Complex σ-complex (Arenium Ion) Benzene->Sigma_Complex + NO₂⁺ Product Nitroaromatic (Ar-NO₂) Sigma_Complex->Product + H₂O - H₃O⁺ H3O H₃O⁺

Caption: The three-stage mechanism of electrophilic aromatic nitration.

The nitro group itself is a strongly deactivating, meta-directing substituent. However, if the starting aromatic ring contains strongly activating groups (e.g., -OH, -NH₂), the mononitrated product may still be reactive enough to undergo further nitration.[9]

Part 2: Troubleshooting Guide for Over-Nitration

This section addresses common problems encountered during the synthesis of nitroaromatics in a direct question-and-answer format.

Q1: My reaction is producing significant amounts of dinitro and trinitro byproducts. How can I improve the yield of the mononitrated product?

A1: This is the most common manifestation of over-nitration and is typically caused by reaction conditions that are too harsh. The key is to control the reaction kinetics to favor the first nitration while disfavoring subsequent ones.

  • Causality: The rate of nitration is highly dependent on both temperature and the concentration of the nitronium ion. Once the first nitro group is added, the ring becomes significantly deactivated. However, excessive temperature provides the necessary activation energy for a second or third nitration to occur. Similarly, a high concentration of the nitrating agent can drive the reaction forward through mass action.

  • Troubleshooting Steps:

    • Temperature Control (Primary Action): Immediately lower the reaction temperature. Most nitrations should be performed at low temperatures (e.g., 0-10 °C) using an ice bath.[10][11] For highly activated systems, temperatures as low as -30 °C may be necessary.[12] Higher temperatures dramatically increase the rate of all reactions, including the undesired subsequent nitrations.[4]

    • Stoichiometry of Nitrating Agent: Reduce the molar equivalents of nitric acid. Use only a small molar excess (e.g., 1.05 to 1.1 equivalents) relative to the aromatic substrate. This ensures that once the primary substrate is consumed, there is insufficient nitrating agent remaining to react significantly with the less reactive mononitrated product.[4]

    • Rate of Addition: Add the nitrating agent (mixed acid) to the substrate solution slowly and dropwise. This maintains a low instantaneous concentration of the nitronium ion and allows for better temperature management of the exothermic reaction.

    • Reaction Time: Monitor the reaction closely using an appropriate analytical technique (see Part 4). Quench the reaction as soon as the starting material has been consumed to prevent the mononitrated product from reacting further.

Q2: I'm working with a highly activated substrate like phenol and getting a black tar-like substance instead of a clean product. What is happening?

A2: You are observing a combination of uncontrolled polynitration and oxidative decomposition. Phenol and other strongly activated rings are extremely reactive towards nitration.

  • Causality: The hydroxyl group in phenol is so strongly activating that even dilute nitric acid can cause nitration.[10] Under standard mixed-acid conditions, the reaction is incredibly fast and highly exothermic, leading to rapid formation of dinitro- and trinitrophenols (like picric acid). The strong oxidizing nature of hot, concentrated nitric acid also degrades the aromatic ring itself, resulting in complex, polymeric tars.[9]

  • Troubleshooting Steps:

    • Avoid Mixed Acid: Do not use the standard H₂SO₄/HNO₃ mixture for highly activated substrates.

    • Use Milder Conditions: The accepted protocol for mononitration of phenol is to use dilute nitric acid (approx. 20-30%) at a low temperature.[10] This generates a much lower concentration of the electrophile, taming the reaction's reactivity.

    • Consider a Protecting Group: An alternative strategy is to temporarily deactivate the ring. For example, the hydroxyl group of phenol can be sulfonylated. The resulting phenyl sulfonate is less activated and can be nitrated more controllably. The protecting group is then removed via hydrolysis.

Q3: How can I improve the regioselectivity of my reaction and control the ortho vs. para isomer ratio?

A3: The distribution of isomers is governed by a delicate balance between kinetic and thermodynamic control, as well as steric effects.[13][14]

  • Causality:

    • Kinetic Control: The product that forms the fastest is the kinetic product. This is often favored at lower temperatures where the reaction is irreversible. The transition state leading to the kinetic product has a lower activation energy.[14]

    • Thermodynamic Control: The most stable product is the thermodynamic product. It is favored at higher temperatures, where an equilibrium can be established between the products, allowing the more stable isomer to predominate.[15] Generally, the para isomer is thermodynamically more stable due to reduced steric hindrance compared to the ortho isomer.

  • Troubleshooting & Control Workflow:

Isomer_Control Start Goal: Control o/p Ratio Condition Analyze Reaction Temperature Start->Condition Low_Temp Low Temperature (e.g., < 0 °C) Condition->Low_Temp Low High_Temp Higher Temperature (e.g., 40-70 °C) Condition->High_Temp High Kinetic Favors Kinetic Product (Often ortho or a specific mixture) Low_Temp->Kinetic Thermodynamic Favors Thermodynamic Product (Often para due to stability) High_Temp->Thermodynamic Catalyst Consider Shape-Selective Catalyst? Kinetic->Catalyst Thermodynamic->Catalyst Zeolite Use Zeolite Catalyst (e.g., ZSM-5) Catalyst->Zeolite Yes Standard Continue with Mixed Acid Catalyst->Standard No Para_Selectivity Strongly Favors Para Isomer due to pore size constraints Zeolite->Para_Selectivity

Caption: Decision workflow for controlling isomeric products.

  • Practical Steps:

    • For the para product: Run the reaction at a moderately elevated temperature, but be cautious not to induce over-nitration. A more robust method is to employ a shape-selective solid acid catalyst, such as a zeolite (e.g., ZSM-5).[16] The catalyst's pores can sterically hinder the formation of the bulkier ortho transition state, leading to high selectivity for the para isomer.[17]

    • For the ortho product: This is often more challenging. Running the reaction under kinetic control (very low temperatures) may increase the ortho/para ratio, but a mixture is still likely. Substrate-directed approaches, such as using a directing group at a specific position, are often necessary for high ortho selectivity.[1]

Q4: What is the best way to quench the reaction to prevent further nitration during workup?

A4: The goal of quenching is to rapidly neutralize the acid catalyst and destroy any remaining nitronium ions. The standard and most effective method is to pour the reaction mixture slowly into a large volume of ice-cold water or an ice/water slurry.

  • Causality:

    • Dilution & Cooling: The large volume of ice/water immediately dilutes the reagents and dramatically lowers the temperature, effectively stopping the reaction.

    • Precipitation: Most nitroaromatic compounds are poorly soluble in water and will precipitate out, allowing for easy collection by filtration. This also separates the product from the now-dilute and water-soluble acids.

  • Protocol: Standard Quenching Procedure

    • Prepare a beaker containing a stirred slurry of crushed ice and water, with a volume at least 10 times that of your reaction mixture.

    • While stirring vigorously, slowly pour the completed reaction mixture into the ice/water. Never add water to the concentrated acid mixture, as this can cause dangerous splashing.

    • Allow the mixture to stir for 15-30 minutes to ensure complete precipitation and cooling.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid thoroughly with cold water to remove residual acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize the last traces of acid, and finally with more cold water.

Part 3: Frequently Asked Questions (FAQs)

  • What are the key parameters controlling nitration reactions? The outcome of a nitration reaction is primarily dictated by four factors, as summarized below.

ParameterEffect on Mono-nitration YieldRisk of Over-nitration & Side ProductsRecommended Control Strategy
Temperature Optimal at low-to-moderate temperaturesHigh risk at elevated temperatures[10]Maintain low temperature (0-10 °C) with an ice bath.
Nitrating Agent Conc. High yield with slight excessHigh risk with large excess[4]Use 1.05-1.1 molar equivalents of HNO₃.
Substrate Activity Faster reaction for activated ringsHigh risk for strongly activated rings[9]Use milder nitrating agents (e.g., dilute HNO₃) for activated substrates.
Reaction Time Increases with time to completionIncreases significantly after starting material is consumedMonitor reaction via TLC/HPLC and quench promptly upon completion.
  • What are some common side reactions besides over-nitration? Besides polynitration, potential side reactions include oxidation of sensitive functional groups on the aromatic ring (especially with hot, concentrated acid) and, in some cases, the formation of nitrophenols if the substrate can be hydroxylated.[6][18]

  • How can I monitor the progress of my nitration reaction? Thin-Layer Chromatography (TLC) is a simple and effective method. Periodically take a small aliquot from the reaction, quench it in a vial with ice and a small amount of an organic solvent (like ethyl acetate), and spot the organic layer on a TLC plate. The disappearance of the starting material spot and the appearance of the product spot (which will have a different Rf value) indicates the reaction's progress.[9] For more precise, quantitative analysis, HPLC or GC-MS are the preferred methods.[19]

Part 4: Analytical Techniques for Product Quantification

Accurate quantification of the desired product and any isomeric or over-nitrated byproducts is essential.

  • High-Performance Liquid Chromatography (HPLC): This is a versatile technique for separating and quantifying non-volatile nitroaromatic compounds. A reverse-phase C18 column with a mobile phase like acetonitrile/water or methanol/water is typically effective. Quantification is achieved using a UV detector, as nitroaromatic compounds are strongly UV-active.[19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for volatile and thermally stable nitroaromatics. It provides excellent separation of isomers and definitive identification based on their mass spectra.[21][22]

Part 5: Mandatory Safety Precautions

Nitration reagents are extremely hazardous and must be handled with strict safety protocols.

  • Hazards: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme chemical burns.[23][24] Nitric acid is also a powerful oxidizing agent that can react violently or explosively with organic materials.[25][26] Many nitroaromatic compounds are toxic and potentially explosive, especially polynitrated products.[5][27]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (consult a glove compatibility chart), and a flame-resistant lab coat.[23][28]

  • Engineering Controls: All nitration reactions MUST be performed inside a certified chemical fume hood to prevent inhalation of corrosive and toxic vapors.[25] An eyewash station and safety shower must be immediately accessible.

  • Handling: Always add acid to water or other solutions slowly; never the other way around. Be prepared for the exothermic nature of the reaction and have adequate cooling capacity.

References

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Evans, M. (2023). Nitration of Aromatic Compounds. YouTube. [Link]

  • Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
  • Sciencemadness Discussion Board. (2021). Avoiding over nitration (or generally over-electrophilic substitution). [Link]

  • University of Massachusetts Lowell. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Panchangam, R. K., et al. (2020). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]

  • Khan Academy. (n.d.). Nitration. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Wang, Y., et al. (2021). Biocatalytic Strategies for Nitration Reactions. JACS Au. [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2024). Why is mononitration of phenol carried out at low temperatures?[Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]

  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • University of California. (2012). Nitrates - Standard Operating Procedure. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

  • ResearchGate. (n.d.). Structure of common nitroaromatic compounds. [Link]

  • PubMed. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

  • MDPI. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]

  • ResearchGate. (2010). The Kinetics of Aromatic Nitration. [Link]

  • National Chemical Laboratory, India. (n.d.). NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS. [Link]

  • Google Patents. (n.d.).
  • University of Washington. (n.d.). NITRIC ACID SAFETY. [Link]

  • ResearchGate. (n.d.). Aromatic nitration under various conditions. [Link]

  • ResearchGate. (2015). Regioselective Control of Electrophilic Aromatic Substitution Reactions. [Link]

  • The Safety Master. (2024). Handling Nitric Acid: Best Practices. [Link]

  • Research & Reviews: Journal of Chemistry. (2023). Analytical Chemistry: Techniques and Developments. [Link]

  • SciELO. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • PubMed. (2024). Direct aromatic nitration by bacterial P450 enzymes. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • GOV.UK. (2024). Nitric acid - Incident management. [Link]

  • ACS Publications. (2023). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. [Link]

  • PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution. [Link]

  • Quora. (2018). Why is nitration done at comparatively low temperatures?[Link]

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling of Iodo-Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a particularly challenging class of cross-coupling reactions: those involving iodo-nitroaromatic substrates. The inherent reactivity of the nitro group presents unique challenges, primarily related to palladium catalyst deactivation. This resource is designed to help you diagnose, troubleshoot, and ultimately prevent these issues in your experiments.

Section 1: Frequently Asked Questions (FAQs) & Quick Solutions

This section addresses the most common problems encountered during the cross-coupling of iodo-nitroaromatics.

Q1: My reaction is sluggish, has stalled, or shows very low conversion. What are the most likely causes?

A: A stalled reaction is the most common symptom of catalyst deactivation. Several factors, often related to the nitro group, can be at play:

  • Catalyst Poisoning: The nitro group, or its partially reduced intermediates (nitroso, hydroxylamine), can coordinate to the palladium center. This binding can form stable, off-cycle complexes that are catalytically inactive.[1][2]

  • Formation of Palladium Black: A visible sign of catalyst death is the precipitation of finely divided, black palladium metal. This aggregation occurs when the active Pd(0) species loses its stabilizing ligands and crashes out of solution, rendering it inactive.[3][4]

  • Ligand Degradation: The phosphine ligands essential for stabilizing the catalyst can be oxidized by the nitro group, especially at elevated temperatures.[3]

  • Incomplete Pre-catalyst Reduction: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), its reduction to the active Pd(0) state may be inefficient, leading to a lower concentration of active catalyst from the outset.

Quick Troubleshooting Steps:

  • Check for Palladium Black: Does your reaction mixture have black precipitates? This is a strong indicator of catalyst aggregation.

  • "Kicker" Charge: Under an inert atmosphere, add a small additional charge of the catalyst/ligand mixture (a "kicker charge") to the stalled reaction. If the reaction restarts, it confirms the original catalyst was deactivated.

  • Review Your Degassing Procedure: Oxygen is detrimental. It can oxidize both the Pd(0) catalyst and the phosphine ligands.[3] Ensure your solvents and reaction setup are rigorously de-gassed.

Q2: I'm observing significant byproduct formation, such as reduction of the nitro group to an amine or homocoupling of my starting materials. Why?

A: These side reactions are often mechanistically linked to catalyst deactivation pathways.

  • Nitro Group Reduction: Low-valent metal catalysts like Pd(0) are capable of reducing nitro groups.[5][6] This process competes with the desired cross-coupling catalytic cycle. Conditions that favor catalyst deactivation (e.g., high temperature, long reaction times) can often lead to an increase in the formation of aniline byproducts.

  • Homocoupling: The formation of biaryl products from the coupling of two identical starting molecules (e.g., two iodo-nitroaromatics) can be promoted by destabilized or aggregated palladium species.

Q3: How does the nitro group specifically deactivate the palladium catalyst?

A: The nitro group is a potent electron-withdrawing group and can interact with the palladium center in several detrimental ways:

  • Direct Coordination: The oxygen atoms of the nitro group can act as Lewis bases and coordinate directly to the electron-deficient Pd(II) intermediate in the catalytic cycle, forming inactive complexes.

  • Reductive Pathways: The Pd(0) catalyst can engage in single-electron transfer (SET) pathways with the nitroaromatic substrate, leading to radical species and catalyst degradation.

  • Oxidative Addition to the N=O bond: While oxidative addition to the C-I bond is the desired first step, under certain conditions, the catalyst can interact with the N=O bonds of the nitro group, leading it down non-productive pathways.[5][7]

Section 2: In-Depth Troubleshooting & Experimental Protocols

When quick fixes are not enough, a more systematic approach is required. This section provides detailed workflows and protocols to diagnose and solve persistent issues.

Troubleshooting Workflow: A Logic-Based Approach

When a reaction fails, follow this decision tree to systematically identify the root cause.

G Start Reaction Failed: Low Conversion / Byproducts Check_Visuals Visual Inspection: - Pd Black? - Color Change? Start->Check_Visuals Check_Purity Verify Reagent Purity: - Starting Materials - Solvents (Anhydrous?) - Base Start->Check_Purity Pd_Black Pd Black Observed Check_Visuals->Pd_Black Yes No_Pd_Black No Obvious Decomposition Check_Visuals->No_Pd_Black No Impurity_Found Impurity Identified Check_Purity->Impurity_Found Yes Reagents_Pure Reagents are Pure Check_Purity->Reagents_Pure No Optimize_Conditions Systematically Optimize Conditions (See Protocol 2) Sol_Optimize Proceed to Optimization Protocol Optimize_Conditions->Sol_Optimize Sol_Ligand Solution: - Increase Ligand Ratio - Switch to Bulky Ligand (e.g., XPhos, SPhos) Pd_Black->Sol_Ligand No_Pd_Black->Optimize_Conditions Sol_Purify Solution: - Purify Reagents - Use Fresh, Degassed Solvents Impurity_Found->Sol_Purify Reagents_Pure->Optimize_Conditions

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling with Iodo-Nitroaromatics

This protocol incorporates best practices to minimize catalyst deactivation from the outset.

Materials:

  • Iodo-nitroaromatic substrate (1.0 mmol)

  • Arylboronic acid or ester (1.2 - 1.5 mmol)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the iodo-nitroaromatic, the boronic acid coupling partner, and the base.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS until the starting material is consumed.

Section 3: Preventative Measures & Catalyst System Selection

The best way to troubleshoot deactivation is to prevent it. The choice of ligand, catalyst, and reaction conditions is paramount.

Ligand Selection: The Key to Stability

For challenging substrates like iodo-nitroaromatics, standard ligands like PPh₃ are often inadequate.[8] Sterically bulky, electron-rich phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs) are required.[1][5][9]

  • Why they work: These ligands form strong bonds with the palladium center, preventing ligand dissociation which is a primary cause of catalyst aggregation.[4] Their electron-donating nature also speeds up the rate-determining oxidative addition step, helping the desired catalytic cycle outcompete deactivation pathways.[9]

Ligand TypeExamplesKey Advantages for Nitroaromatics
Bulky Monophosphines XPhos, SPhos, RuPhosExcellent for promoting fast oxidative addition and reductive elimination. Generally robust and widely used.
N-Heterocyclic Carbenes (NHCs) IPr, IMesHighly electron-donating and often more thermally stable than phosphines, reducing ligand degradation.[5]
Standard Phosphines PPh₃, P(o-tol)₃Generally not recommended for nitroaromatics due to susceptibility to oxidation and slower reaction rates.[8]

Table 1: Comparison of ligand classes for cross-coupling with iodo-nitroaromatics.

Catalyst Deactivation Pathways

Understanding the potential routes to catalyst failure can inform preventative strategies.

Caption: Competing pathways: the desired catalytic cycle versus common deactivation routes.

References

  • Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. RSC Publishing.
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. Benchchem.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • How resistant are Suzuki couplings to nitro groups?. Reddit.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Developing Ligands for Palladium(II)
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed.
  • A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction. Benchchem.

Sources

Technical Support Center: Purification of Methyl 3-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 3-iodo-5-nitrobenzoate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and remove impurities from your product, ensuring the highest quality for your downstream applications.

I. Troubleshooting Guide: Identifying and Resolving Common Impurities

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: My ¹H NMR spectrum shows more than three signals in the aromatic region. What are these extra peaks?

A1: The presence of additional signals in the aromatic region of your ¹H NMR spectrum strongly suggests the presence of isomeric impurities. The expected ¹H NMR spectrum of pure this compound should exhibit three distinct signals for the aromatic protons. The formation of isomers is a common side reaction during the electrophilic aromatic substitution steps (nitration and iodination).

Causality of Isomer Formation:

The directing effects of the substituents on the benzene ring dictate the position of incoming electrophiles. In the synthesis of this compound, the order of the nitration and iodination steps will influence the types of isomeric byproducts formed.

  • Nitration of Methyl 3-iodobenzoate: The iodo group is an ortho-, para-director, while the methyl ester group is a meta-director. This can lead to the formation of Methyl 3-iodo-2-nitrobenzoate, Methyl 3-iodo-4-nitrobenzoate, and Methyl 3-iodo-6-nitrobenzoate as the primary isomeric impurities.

  • Iodination of Methyl 3-nitrobenzoate: The nitro and methyl ester groups are both meta-directors. This should theoretically lead to the desired product. However, under certain conditions, minor amounts of other isomers can still form.

Identifying Isomers by ¹H NMR:

While a definitive assignment requires isolating each isomer, the following table provides expected chemical shifts (ppm) for the aromatic protons of this compound and its potential impurities, which can help in their identification.[1][2]

CompoundExpected Aromatic Proton Signals (ppm)
This compound (Desired Product) ~8.8 (s), ~8.6 (s), ~8.4 (s)
Methyl 3-iodo-2-nitrobenzoateDoublet, Triplet, Doublet
Methyl 3-iodo-4-nitrobenzoateDoublet, Doublet, Singlet
Methyl 3-iodo-6-nitrobenzoateDoublet, Doublet, Triplet

Resolution:

  • Column Chromatography: This is the most effective method for separating isomers with different polarities. A silica gel column with a hexane:ethyl acetate gradient is recommended.[3]

  • Recrystallization: If one isomer is present in a much larger quantity, careful recrystallization may enrich the desired product.

Q2: My TLC plate shows a spot that is less polar than my product, and my mass spectrum has a peak at a higher m/z. What is this impurity?

A2: This observation is characteristic of a di-substituted byproduct, most likely a di-iodinated or di-nitro compound. These impurities are less polar than the mono-substituted product and will therefore have a higher Rf value on a TLC plate.

Causality of Di-substitution:

  • Excess Reagents: Using an excess of the iodinating or nitrating agent can lead to a second substitution on the aromatic ring.

  • Reaction Temperature: Higher reaction temperatures can provide the activation energy needed for a second substitution to occur.[4]

Common Di-substituted Impurities:

  • Methyl 3,5-diiodo-nitrobenzoate

  • Methyl 3-iodo-5,X-dinitrobenzoate

Resolution:

  • Optimize Reaction Conditions: Carefully control the stoichiometry of your reagents and maintain the recommended reaction temperature to minimize the formation of di-substituted products.

  • Column Chromatography: A silica gel column with a hexane:ethyl acetate gradient will effectively separate the less polar di-substituted impurities from your desired product.

Q3: My product has a low melting point and a broad melting range. My NMR also shows the presence of a carboxylic acid proton.

A3: This indicates the presence of 3-iodo-5-nitrobenzoic acid, the hydrolyzed form of your ester. The presence of this impurity will depress and broaden the melting point of your final product.

Causality of Hydrolysis:

  • Acidic Conditions: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic conditions, especially in the presence of water.[3]

  • Incomplete Esterification: If the initial esterification of 3-iodo-5-nitrobenzoic acid was not driven to completion, the unreacted starting material will remain as an impurity.

Resolution:

  • Aqueous Workup: During your workup, a wash with a mild base, such as a saturated sodium bicarbonate solution, will extract the acidic 3-iodo-5-nitrobenzoic acid into the aqueous layer, leaving your desired ester in the organic layer.

  • Dry Reaction Conditions: Ensure that your esterification reaction is carried out under anhydrous conditions to favor the formation of the ester.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and handling of this compound.

Q4: What is the best solvent system for recrystallizing this compound?

A4: For compounds like this compound, a mixed solvent system of ethanol and water or methanol is often effective.[2][5] The principle of recrystallization is to dissolve the impure compound in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The desired compound should be less soluble in the cold solvent and will crystallize out, leaving the impurities in the solution.

Recommended Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of hot methanol or ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Slowly add hot water to the solution until it becomes slightly cloudy.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent (the same ethanol/water or methanol/water mixture).

  • Dry the crystals thoroughly.

Q5: How do I set up a column chromatography experiment to purify this compound?

A5: Column chromatography is a powerful technique for separating compounds based on their polarity. For this compound, a silica gel stationary phase and a hexane:ethyl acetate mobile phase are recommended.

Column Chromatography Protocol:

StepProcedure
1. Prepare the Column Pack a glass column with silica gel as a slurry in hexane.
2. Prepare the Sample Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
3. Load the Sample Carefully add the sample to the top of the silica gel bed.
4. Elute the Column Start with a non-polar eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
5. Collect Fractions Collect the eluting solvent in fractions and monitor the separation by TLC.
6. Combine and Evaporate Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Q6: Which analytical techniques should I use to confirm the purity of my final product?

A6: A combination of analytical techniques is recommended to ensure the purity and identity of your this compound.[6]

  • ¹H NMR Spectroscopy: Confirms the structure of the compound and can reveal the presence of proton-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main component from its impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

III. Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the purification and analysis of this compound.

Caption: A decision-making workflow for the purification of this compound.

IV. References

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. [Link]

  • Scribd. (n.d.). Nitration of Methyl Benzoate to Nitrobenzoate. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

  • Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of Methyl 3-iodo-5-nitrobenzoate for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-iodo-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important building block for library synthesis. Here, we provide not just protocols, but also the underlying chemical principles, troubleshooting advice, and frequently asked questions to ensure a successful, safe, and efficient scale-up.

Introduction: Strategic Synthesis for Library Production

This compound is a valuable scaffold in medicinal chemistry, offering three distinct points for diversification. When producing this compound for a library synthesis campaign, the primary goals are consistency, high purity, and scalability. The most reliable and scalable synthetic approach proceeds in two key stages:

  • Nitration: The regioselective nitration of methyl benzoate to yield methyl 3-nitrobenzoate.

  • Iodination: The subsequent electrophilic iodination of the deactivated aromatic ring to introduce the iodine atom at the 5-position.

This route is favored due to the predictable regioselectivity of the nitration step and the availability of robust methods for the iodination of electron-deficient arenes.

Visualizing the Synthetic Workflow

Synthetic Workflow Methyl Benzoate Methyl Benzoate Methyl 3-nitrobenzoate Methyl 3-nitrobenzoate Methyl Benzoate->Methyl 3-nitrobenzoate Nitration (HNO₃, H₂SO₄) This compound This compound Methyl 3-nitrobenzoate->this compound Iodination (e.g., ICl or NIS/H+)

Caption: Synthetic route to this compound.

Part 1: Experimental Protocols and Scale-Up Considerations

Step 1: Nitration of Methyl Benzoate

The nitration of methyl benzoate is a classic electrophilic aromatic substitution. The ester group is a meta-director and a deactivator, which reliably directs the incoming nitro group to the 3-position.[1][2]

Reaction Mechanism Overview

Nitration Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Rearomatization HNO3 HNO₃ Nitronium NO₂⁺ (Electrophile) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- Attack Electrophilic Attack Nitronium->Attack H2O H₂O Intermediate Sigma Complex (Resonance Stabilized) Attack->Intermediate Methyl Benzoate Methyl Benzoate Methyl Benzoate->Attack π-electrons attack NO₂⁺ Product Methyl 3-nitrobenzoate Intermediate->Product - H⁺

Caption: Mechanism of nitration of methyl benzoate.

Detailed Protocol (100 g Scale)

Reagent Amount Molar Equiv. Notes
Methyl Benzoate100 g1.0Ensure it is dry and pure.
Conc. Sulfuric Acid (98%)200 mL~5.1Acts as a catalyst and solvent.
Conc. Nitric Acid (70%)60 mL~1.5The nitrating agent.

Procedure:

  • Preparation: In a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a dropping funnel, add the concentrated sulfuric acid. Cool the flask to 0-5 °C in an ice-salt bath.

  • Addition of Methyl Benzoate: Slowly add the methyl benzoate to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add the concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of methyl benzoate in sulfuric acid. The rate of addition should be controlled to maintain the internal temperature between 5-15 °C.[3] A faster addition can lead to the formation of byproducts.[4]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice (~1 kg) with vigorous stirring. The crude methyl 3-nitrobenzoate will precipitate as a pale-yellow solid.

  • Isolation and Purification: Filter the solid using a Büchner funnel and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a mixture of ethanol and water.[1] Dry the purified product under vacuum.

Step 2: Iodination of Methyl 3-nitrobenzoate

The iodination of the electron-deficient methyl 3-nitrobenzoate requires a potent electrophilic iodine source. The nitro and ester groups both direct the incoming electrophile to the meta position relative to themselves, which corresponds to the 5-position of the ring.

Detailed Protocol (100 g Scale)

Reagent Amount Molar Equiv. Notes
Methyl 3-nitrobenzoate100 g1.0Must be completely dry.
Iodine Monochloride (ICl)1.21.2Handle in a fume hood with care.
Acetic Acid500 mL-Glacial acetic acid is recommended.

Procedure:

  • Setup: In a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, dissolve the methyl 3-nitrobenzoate in glacial acetic acid.

  • Addition of ICl: Slowly add the iodine monochloride to the solution at room temperature. An exotherm may be observed, and the reaction can be cooled with a water bath if necessary.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 6-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a large beaker containing a solution of sodium thiosulfate (10% w/v) to quench any unreacted iodine monochloride. The product will precipitate.

  • Isolation and Purification: Filter the solid and wash with water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Troubleshooting Guide and FAQs

This section addresses common issues encountered during the scale-up of this synthesis.

Nitration Step: Troubleshooting

Q1: The reaction temperature is difficult to control and keeps rising above 15 °C. What should I do?

A1: An uncontrolled exotherm is a serious safety concern in nitration reactions and can lead to the formation of dinitro byproducts and other impurities.[5]

  • Immediate Action: Stop the addition of the nitrating mixture immediately. Ensure the cooling bath is at its lowest possible temperature and that the flask is adequately submerged.

  • Root Causes & Solutions:

    • Rate of Addition: You are likely adding the nitrating mixture too quickly. Reduce the addition rate significantly. For large-scale reactions, using a syringe pump for the addition can provide precise control.

    • Agitation: Inefficient stirring can create localized "hot spots."[5] Ensure the mechanical stirrer is providing vigorous and efficient mixing throughout the reaction vessel.

    • Cooling Capacity: Your cooling bath may be insufficient for the scale of the reaction. For larger batches, consider using a cryostat or a larger ice-salt bath.

Q2: My product is an oil or a gel and does not solidify upon pouring onto ice. Why is this happening?

A2: This is a common issue and can be caused by several factors.

  • Incomplete Reaction: If a significant amount of the starting material, methyl benzoate, remains, it can act as a solvent for the product, preventing it from solidifying.[4] Confirm reaction completion with TLC or HPLC before work-up.

  • Presence of Impurities: The formation of ortho and para isomers, or dinitrated byproducts, can result in a eutectic mixture with a lower melting point.[6] Ensure the reaction temperature was well-controlled.

  • Insufficient Acid: An inadequate amount of sulfuric acid can lead to an incomplete reaction.[4]

  • Troubleshooting:

    • Try scratching the inside of the beaker with a glass rod to induce crystallization.

    • If the product remains oily, you will need to perform a liquid-liquid extraction with a suitable solvent like dichloromethane or ethyl acetate.[7]

Q3: The yield of my nitration is low. What are the likely causes?

A3: Low yields can be frustrating, but are often preventable.

  • Incomplete Reaction: As mentioned, ensure the reaction has gone to completion before work-up.[5]

  • Loss During Work-up: Ensure the pH of the aqueous layer is neutral after washing to prevent loss of product. If performing an extraction, use an adequate amount of solvent and perform multiple extractions.[5]

  • Sub-optimal Temperature: Running the reaction at too low a temperature can lead to a slow and incomplete reaction.[5]

Iodination Step: Troubleshooting

Q1: The iodination reaction is very slow or stalls completely. What can I do?

A1: The deactivating effect of the nitro and ester groups can make this reaction sluggish.

  • Reagent Purity: Ensure your methyl 3-nitrobenzoate is dry, as water can react with the iodinating agent.

  • Temperature: You may need to increase the reaction temperature, but do so cautiously and monitor for byproduct formation.

  • Alternative Iodinating Agents: If iodine monochloride is ineffective, consider using N-iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid or sulfuric acid. This combination can be a more potent iodinating system for deactivated rings.

Q2: I am observing the formation of a significant amount of a di-iodinated byproduct. How can I avoid this?

A2: Di-iodination can occur if the reaction conditions are too harsh or if an excess of the iodinating agent is used.

  • Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use no more than 1.2 equivalents.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid prolonged reaction times or excessive temperatures.

Q3: How can I effectively remove residual iodine color from my final product?

A3: A persistent iodine color is a common purification challenge.

  • Thiosulfate Wash: During the work-up, ensure a thorough wash with a sodium thiosulfate solution until the color is completely discharged.

  • Activated Carbon: If the color persists after recrystallization, you can try treating a solution of your product with a small amount of activated carbon, followed by filtration through celite.

  • Chromatography: Column chromatography is very effective at removing colored impurities.

Frequently Asked Questions (FAQs)

Q: Is it possible to perform the iodination first, followed by nitration?

A: While theoretically possible, this route is generally not recommended. The directing effects of the iodo and ester groups on methyl 3-iodobenzoate would lead to a mixture of isomers upon nitration, making purification difficult and reducing the overall yield of the desired product.

Q: What are the key safety precautions for scaling up the nitration reaction?

A: Nitration reactions are highly exothermic and require strict safety protocols.[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood.

  • Controlled Addition: Use a dropping funnel or syringe pump for the slow, controlled addition of the nitrating mixture.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature with a thermocouple.

  • Emergency Plan: Have a plan in place for quenching the reaction in case of a thermal runaway, which typically involves pouring the reaction mixture into a large volume of ice water.[5]

Q: Are there any greener alternatives for the iodination step?

A: Research into more environmentally friendly iodination methods is ongoing. Some approaches utilize molecular iodine with an oxidizing agent like sodium periodate or hydrogen peroxide, which can be less hazardous than iodine monochloride.[8][9] Electrochemical methods for generating the iodinating species in situ are also being explored as a greener alternative.[10]

Q: How should I dispose of the waste from these reactions?

A:

  • Nitration: The acidic aqueous waste from the nitration work-up must be neutralized carefully with a base like sodium bicarbonate or sodium hydroxide before disposal. This neutralization is also exothermic and should be done in an ice bath.

  • Iodination: The aqueous waste containing iodine compounds should be treated with sodium thiosulfate to reduce any residual iodine to iodide. Depending on local regulations, this may require specialized disposal procedures for halogenated waste.

References

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Scribd. (n.d.). Nitration of Methyl Benzoate to Nitrobenzoate. Retrieved from [Link]

  • RSC Publishing. (2023, March 27). Sterically controlled isodesmic late-stage C–H iodination of arenes. Retrieved from [Link]

  • YouTube. (2024, August 13). Nitration of Methyl Benzoate. Retrieved from [Link]

  • ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
  • National Center for Biotechnology Information. (2014, February 14). Continuous flow nitration in miniaturized devices. PMC. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Oxford Academic. (n.d.). Iodination of Both Deactivated and Activated Arenes with Sodium Periodate or Sodium Iodate as the Oxidants. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • ResearchGate. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation, Analysis and Optimization of Exothermic Nitrations in Microreactor Processes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 20). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. PMC. Retrieved from [Link]

Sources

Technical Support Center: Monitoring Sonogashira Reactions with TLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Here, we provide in-depth, field-proven insights into troubleshooting common issues encountered when monitoring reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1] While incredibly useful, its multi-component nature and sensitivity to reaction conditions can present monitoring challenges.[2][3] This guide will equip you with the expertise to navigate these challenges effectively.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues you may encounter during your experiments, providing not just solutions but the underlying reasons for them.

Thin-Layer Chromatography (TLC) Monitoring

Q1: My TLC plate is messy, showing multiple spots and streaking. What's going on?

A1: A "messy" TLC is a common issue when monitoring Sonogashira reactions and can stem from several factors:

  • Glaser Coupling: The presence of oxygen can promote the undesired homocoupling of your terminal alkyne, leading to the formation of a symmetrical diyne byproduct known as the Glaser coupling product.[1][2] This often appears as a distinct, less polar spot on the TLC. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.[4]

  • Catalyst Decomposition: Palladium catalysts, particularly Pd(0) species, can be sensitive to air and may decompose over time, leading to the formation of palladium black and other inactive species that can streak on the TLC plate.[5] Using a fresh, high-quality catalyst is crucial.[6]

  • Incomplete Reaction: If the reaction has not gone to completion, you will see spots for your starting aryl halide and alkyne, in addition to the product.

  • Solvent System Inadequacy: An inappropriate solvent system can lead to poor separation of spots, causing them to overlap or streak. Experiment with different solvent polarities. A common starting point for neutral organic molecules is a mixture of hexanes and ethyl acetate.[7]

Q2: I can't see my product spot on the TLC plate, even though I expect the reaction to be working. How can I visualize it?

A2: Many organic compounds are not visible to the naked eye on a TLC plate.[8] Several visualization techniques can be employed:

  • UV Light (254 nm): This is the most common non-destructive method.[9] Most commercially available TLC plates contain a fluorescent indicator that glows green under short-wave UV light.[10] Aromatic and conjugated compounds (like your Sonogashira product) will absorb this UV light and appear as dark spots.[9]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a semi-destructive method where iodine complexes with many organic compounds, rendering them as yellow-brown spots.[9][11] This is particularly useful for unsaturated and aromatic compounds.[11]

  • Staining Reagents: For compounds that are not UV-active and do not stain well with iodine, specific chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose option for visualizing compounds that can be oxidized, such as alkynes.[10][11] The spots will appear as yellow or brown on a purple background.[11]

Q3: My starting material spot is still very intense on the TLC, and the product spot is faint, even after several hours. What could be wrong?

A3: This indicates a sluggish or stalled reaction. Consider the following troubleshooting steps:

  • Catalyst Inactivity: The palladium catalyst may be inactive. Ensure you are using a fresh batch or one that has been stored correctly under an inert atmosphere.[6] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable than Pd(0) sources such as Pd(PPh₃)₄.[6]

  • Copper Co-catalyst Degradation: Copper(I) iodide can degrade over time. Using a fresh bottle is recommended.[6]

  • Insufficient Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the alkyne.[1][6] Ensure the base is dry and used in an appropriate excess.

  • Low Temperature: While many Sonogashira reactions proceed at room temperature, some less reactive substrates may require heating.[4][12] Consider gently warming the reaction to 50 °C.[4]

  • Substrate Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[13] If you are using an aryl bromide or chloride, a more active catalyst system or higher temperatures may be necessary.[4][14]

Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

Q1: I'm not seeing the expected molecular ion peak for my product in the LC-MS. What should I check?

A1: The absence of the expected molecular ion can be due to several factors related to both the sample and the instrument parameters:

  • Ionization Issues: Your compound may not be ionizing efficiently under the chosen conditions.

    • Polarity: Ensure you are using the correct ionization polarity (positive or negative ion mode). Basic compounds tend to ionize well in positive mode ([M+H]⁺), while acidic compounds are better in negative mode ([M-H]⁻).[15]

    • Adduct Formation: Instead of a protonated molecule, your product might be forming adducts with salts present in your sample or mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[16] Look for these alternative m/z values.

  • Sample Preparation: Improper sample preparation can lead to a poor signal.

    • Concentration: The sample may be too dilute. Concentration steps, such as nitrogen blowdown, can improve sensitivity.[17]

    • Quenching: It is crucial to properly quench the reaction before analysis. Trace amounts of active palladium catalyst can continue to react in the sample vial, leading to inaccurate results.[13] A reliable method is to add a solution of a strong phosphine ligand like 1,2-bis(diphenylphosphino)ethane (dppe) to the aliquot to sequester the palladium.

  • Instrument Settings: The mass spectrometer settings may not be optimized for your compound. This includes parameters like capillary voltage, cone voltage, and desolvation gas flow and temperature.[18]

Q2: My LC-MS chromatogram shows multiple peaks, and the mass spectrum is complex with many unexpected ions. How do I interpret this?

A2: A complex LC-MS output can be daunting, but a systematic approach can help decipher it:

  • Identify Known Species: First, look for the expected m/z values of your starting materials, product, and common byproducts like the Glaser homocoupling product.

  • Look for Adducts: As mentioned, search for common adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) for each component.[19]

  • Consider In-Source Fragmentation: The conditions in the mass spectrometer's ion source can sometimes be harsh enough to cause fragmentation of your molecules. This will result in peaks with lower m/z values than the molecular ion.

  • Check for Catalyst-Related Ions: You may observe ions corresponding to the palladium catalyst or its complexes with ligands or your reactants.

  • Mobile Phase Contamination: Ensure you are using high-purity, LC-MS grade solvents and additives for your mobile phase to avoid background noise and unwanted adduct formation.[15]

Q3: How can I prepare my air-sensitive Sonogashira reaction samples for LC-MS analysis without decomposition?

A3: Analyzing air-sensitive compounds by LC-MS requires careful sample handling to prevent degradation.[20]

  • Inert Atmosphere Sampling: All sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[21][22]

  • Degassed Solvents: Use rigorously dried and degassed solvents for sample dilution.[21]

  • Specialized Injection Techniques: For highly sensitive samples, techniques like an inert Atmospheric Solids Analysis Probe (iASAP) can be used to transfer the sample from an inert environment directly into the mass spectrometer.[20][22] This involves sealing the sample in a capillary under an inert gas.[22]

FAQs: Quick Reference

TLC

  • What is a good general solvent system for TLC of Sonogashira reactions?

    • A mixture of hexanes and ethyl acetate is a good starting point for many neutral products.[7] The ratio can be adjusted to achieve an Rf value of 0.3-0.5 for the product.

  • How do I activate a TLC plate?

    • Heating the plate at 110-120 °C for at least 30 minutes can remove adsorbed water, which can be important when dealing with moisture-sensitive organometallic compounds.[23]

  • Why is my spot tailing on the TLC plate?

    • Tailing can occur if the compound is highly polar or acidic/basic. For carboxylic acids, adding a few drops of acetic acid to the developing solvent can help. For amines, a small amount of triethylamine can be added.[7]

LC-MS

  • What mobile phase additives are best for LC-MS of Sonogashira products?

    • Volatile additives are essential. Formic acid (0.1%) is commonly used for positive ion mode, while ammonium hydroxide or ammonium acetate can be used for pH adjustment.[15][16]

  • How can I reduce sodium adduct formation in my LC-MS data?

    • The use of high-purity solvents and glassware is critical. The addition of fluorinated alkanoic acids, like trifluoroacetic acid (TFA), along with formic acid can help suppress metal adduct formation.[16][19]

  • What is a typical catalyst loading for a Sonogashira reaction?

    • Palladium catalyst loading is often expressed in mol % relative to the limiting reagent.[24][25] Typical loadings can range from 0.025 mol% to 5 mol%.[4][26]

Experimental Protocols & Data

Protocol 1: Standard TLC Monitoring of a Sonogashira Reaction
  • Prepare the TLC Chamber: Add a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber.

  • Prepare the TLC Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[8]

  • Spot the Plate:

    • In the first lane, spot a dilute solution of your aryl halide starting material.

    • In the second lane, take a small aliquot from the reaction mixture using a capillary tube and spot it on the origin.

    • In the third lane, co-spot the reaction mixture and the aryl halide starting material. This helps to confirm the identity of the starting material spot in the reaction mixture lane.

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the origin line.[8] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil.[8] Allow the plate to dry completely. Visualize the spots using a UV lamp (254 nm) and/or an appropriate stain.[9][10] Circle the spots with a pencil.

  • Interpret the Results: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Table 1: Common TLC Stains for Sonogashira Reaction Components
StainPreparationVisualizationTarget Compounds
Potassium Permanganate Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water.Yellow/brown spots on a purple background.[11]Alkenes, alkynes, and other oxidizable groups.[11]
p-Anisaldehyde 5 mL of p-anisaldehyde, 5 mL of concentrated H₂SO₄, and 90 mL of ethanol.Spots of various colors upon heating.General purpose, good for nucleophilic groups.[11]
Iodine Place a few crystals of iodine in a sealed chamber.Yellow-brown spots.[9]Unsaturated and aromatic compounds.[11]
Protocol 2: LC-MS Sample Preparation and Analysis
  • Sample Quenching: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Immediately quench it by diluting with a suitable solvent (e.g., 1 mL of acetonitrile) containing a small amount of a palladium scavenger like dppe.

  • Dilution and Filtration: Further dilute the quenched sample to an appropriate concentration for LC-MS analysis. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS Method Setup:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase A: 0.1% Formic acid in water (LC-MS grade).[15]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile (LC-MS grade).[15]

    • Gradient: Start with a low percentage of B, and ramp up to a high percentage of B to elute compounds of increasing hydrophobicity.

    • Ionization Mode: Electrospray Ionization (ESI) is common. Use positive ion mode for most Sonogashira products.[15]

    • Mass Range: Scan a mass range that includes the expected molecular weights of your starting materials and product.

  • Injection and Data Acquisition: Inject the prepared sample and acquire the data.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the peaks corresponding to your starting materials, product, and any byproducts by their retention times and m/z values.

Visual Workflows

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) prep_plate Prepare TLC Plate (Draw Origin Line) spot_sm Spot Starting Material prep_plate->spot_sm spot_rxn Spot Reaction Mixture spot_sm->spot_rxn spot_co Co-spot SM + Rxn spot_rxn->spot_co develop Develop Plate in Chamber spot_co->develop visualize Dry & Visualize (UV, Stain) develop->visualize interpret Interpret Results (Rf Values, Spot Intensity) visualize->interpret

Caption: Workflow for monitoring a reaction by TLC.

LC-MS Sample Preparation Workflow

LCMS_Workflow cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis Analysis sampling Withdraw Aliquot from Reaction quenching Quench with Solvent (+ Pd Scavenger) sampling->quenching dilution Dilute to Final Concentration quenching->dilution filtration Filter (0.22 µm Syringe Filter) dilution->filtration injection Inject into LC-MS filtration->injection acquisition Data Acquisition (Chromatogram & Spectra) injection->acquisition data_analysis Data Analysis (Identify Peaks) acquisition->data_analysis

Caption: Sample preparation for LC-MS analysis.

References
  • Chemeurope.com. Sonogashira coupling. Available from: [Link]

  • Golden. Sonogashira coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. Available from: [Link]

  • Royal Society of Chemistry. Sonogashira Coupling. In: Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • ElectronicsAndBooks. Important consequences for gas chromatographic analysis of the Sonogashira cross-coupling reaction. Available from: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]

  • ResearchGate. Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Available from: [Link]

  • ResearchGate. Analysis of air-, moisture- and solvent-sensitive chemical compounds by mass spectrometry using an inert atmospheric pressure solids analysis probe. Available from: [Link]

  • ResearchGate. Thin layer chromatography (TLC) for organometallic compounds?. Available from: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available from: [Link]

  • Reddit. Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Available from: [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. Available from: [Link]

  • Chemistry LibreTexts. 5.7: Visualizing TLC Plates. Available from: [Link]

  • University of California, Irvine. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. Available from: [Link]

  • ACS Publications. Versatile, Cheap, Readily Modifiable Sample Delivery Method for Analysis of Air-/Moisture-Sensitive Samples Using Atmospheric Pressure Solids Analysis Probe Mass Spectrometry. Analytical Chemistry. Available from: [Link]

  • University of Colorado Boulder. Thin Layer Chromatography (TLC). Available from: [Link]

  • CROMlab-instruments.es. ANALYSIS OF AIR-SENSITIVE COMPOUNDS VIA INERT SAMPLING TECHNIQUES BY iASAP COMPACT MASS SPECTROMETRY. Available from: [Link]

  • University of York. Visualising plates. Available from: [Link]

  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available from: [Link]

  • Chromatography Online. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Available from: [Link]

  • PubMed. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Available from: [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Available from: [Link]

  • Reddit. Sonogashira troubleshooting help needed. Available from: [Link]

  • Chiralizer. TIP # 115 Adduct Formation in LCMS. HPLC HINTS and TIPS for CHROMATOGRAPHERS. Available from: [Link]

  • MDPI. Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Available from: [Link]

  • Journal of Applied and Natural Science. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Available from: [Link]

  • Semantic Scholar. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Available from: [Link]

  • ResearchGate. Recent Advances in Sonogashira Reactions. Available from: [Link]

  • ResearchGate. Synthesis and LC-MS/MS Analysis of Desmosine-CH2, a Potential Internal Standard for the Degraded Elastin Biomarker Desmosine. Available from: [Link]

  • PubMed. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • ResearchGate. Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions at ppm to ppb Molar Catalyst Loadings. Available from: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of successful research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of chemical structures in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data of Methyl 3-iodo-5-nitrobenzoate, a versatile building block in organic synthesis. Through a comparative approach with structurally related analogues, this document will illustrate the nuanced effects of substituent positioning on NMR spectra, offering valuable insights for spectral interpretation and structural confirmation.

The Significance of Substituent Effects in NMR Spectroscopy

The chemical shift of a proton or carbon nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment.[1] Electron-withdrawing and electron-donating groups on an aromatic ring can cause significant shifts in the resonance frequencies of the nuclei, providing a detailed map of the molecule's electronic landscape.[2] Understanding these substituent effects is paramount for the accurate interpretation of NMR spectra and the unambiguous assignment of chemical structures.[3]

In this guide, we will dissect the ¹H and ¹³C NMR spectra of this compound and compare it with its close relatives: Methyl 3-nitrobenzoate, Methyl 3-chlorobenzoate, and Methyl 3-bromobenzoate. This comparative analysis will highlight the influence of the halogen substituent and the strongly electron-withdrawing nitro group on the chemical shifts of the aromatic protons and carbons.

Predicted and Experimental NMR Spectral Data

Table 1: ¹H NMR Spectral Data Comparison (Aromatic Region, CDCl₃)

CompoundH-2 (ppm)H-4 (ppm)H-6 (ppm)
Methyl 3-nitrobenzoate[4]8.76 (s)8.33 (m)7.66 (m)
Methyl 3-chlorobenzoate[4]7.97 (s)7.90 (d)7.34 (m)
Methyl 3-bromobenzoate8.15 (s)7.98 (m)7.34 (m)
This compound (Predicted) ~8.8 - 9.0 ~8.5 - 8.7 ~8.2 - 8.4

Table 2: ¹³C NMR Spectral Data Comparison (Aromatic Region, CDCl₃)

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
Methyl 3-nitrobenzoate[4]131.7127.2148.1129.5135.1124.3
Methyl 3-chlorobenzoate[4]131.8127.6134.3129.6132.8129.6
Methyl 3-bromobenzoate132.1128.0122.3129.8135.7132.4
This compound (Predicted) ~133 - 135 ~138 - 140 ~95 - 98 ~145 - 147 ~149 - 151 ~122 - 124

Interpretation and Causality Behind Spectral Predictions

The predicted chemical shifts for this compound are derived from the additive nature of substituent effects on the benzene ring.[5]

  • ¹H NMR Spectrum: The protons on the aromatic ring of this compound are expected to be significantly deshielded (shifted downfield) due to the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the iodine atom (-I). The proton at the C-2 position, situated between the ester and the nitro group, is predicted to have the highest chemical shift. The proton at C-4, ortho to the nitro group and meta to the iodine, will also be strongly deshielded. The proton at C-6, ortho to the iodine and meta to the nitro group, will experience a slightly lesser deshielding effect.

  • ¹³C NMR Spectrum: The carbon chemical shifts are also heavily influenced by the substituents. The carbon atom directly attached to the iodine (C-3) is expected to have a significantly upfield chemical shift due to the "heavy atom effect" of iodine. Conversely, the carbons bearing the nitro group (C-5) and the ester group (C-1) will be deshielded. The remaining aromatic carbons will exhibit shifts that are a composite of the inductive and resonance effects of all three substituents.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[7]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.[8]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.[6]

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.[7]

  • Pulse Sequence and Parameters: Select the appropriate pulse program for ¹H and ¹³C NMR acquisition. Key parameters to set include the number of scans, spectral width, and relaxation delay.[9]

  • Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is transformed into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard or the residual solvent peak.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Data lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

Visualizing the Molecular Structure and Key Interactions

The following diagram illustrates the structure of this compound and the key through-bond and through-space interactions that influence the NMR chemical shifts.

Caption: Structure of this compound with atom numbering.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of this compound. By comparing its predicted spectra with the experimental data of analogous compounds, we have demonstrated the powerful and predictable nature of substituent effects in NMR spectroscopy. The detailed experimental protocol and visualizations serve as a practical resource for researchers in the field. A thorough understanding of these principles is indispensable for the accurate and efficient structural elucidation of novel compounds in the pursuit of new scientific discoveries and therapeutic agents.

References

  • Principles of NMR. (n.d.). Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). Retrieved from [Link]

  • Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • Smith, W. B. (1972). Substituent effects on 13C chemical shifts. Journal of Magnetic Resonance (1969), 7(4), 364-369.
  • Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

  • University of Calgary. (n.d.). Aromatics. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Miller, D. P., & Smith, W. B. (1979). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 44(18), 3225-3227.
  • Perjési, P., & Jászay, Z. M. (2001). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(12), 971-976.
  • Smith, G. G. (1963). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry, 67(1), 17-20.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Preparing Samples For NMR Acquisition and Software For Processing The Spectra. (n.d.). Scribd. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 11). Chemical Shift In NMR Spectroscopy [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(28), 14756-14760.
  • PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Reddit. (n.d.). H-NMR Help! Retrieved from [Link]

  • Chegg. (2020, September 29). Solved using the 1H NMR spectrum of the starting material. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of Methyl 3-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

Methyl 3-iodo-5-nitrobenzoate is a substituted aromatic compound with significant utility in organic synthesis, often serving as a versatile building block in the development of complex pharmaceutical agents and novel materials. Its structure, featuring an ester, a nitro group, and an iodine atom, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and structural confirmation.

This guide provides an in-depth, predictive interpretation of the electron ionization (EI) mass spectrum of this compound. While a publicly available, experimentally derived spectrum for this specific compound is not readily accessible, we can apply fundamental principles of mass spectrometry and known fragmentation patterns of related chemical moieties to construct a reliable, theoretical framework for its analysis. This approach not only prepares researchers for interpreting the actual spectrum but also deepens the understanding of how molecular structure dictates fragmentation.

Part 1: The Methodological Approach - Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice.[1][2][3] The process involves separating the analyte from a mixture using the gas chromatograph before it enters the mass spectrometer for ionization and detection.[4]

Ionization: The Power of Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[5][6] This is typically achieved by bombarding the gas-phase molecule with electrons accelerated to 70 electron volts (eV).[6][7] This high energy is sufficient to dislodge an electron, creating a positively charged radical cation known as the molecular ion (M•+) .[7] The excess energy causes the molecular ion to undergo extensive and reproducible fragmentation, generating a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation.[6][8]

Generalized Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Dissolve a small quantity (~1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of ~100 µg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to ensure rapid vaporization of the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5ms).[4] The column temperature is typically programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the separated analyte elutes from the GC column, it enters the MS ion source, where it is subjected to electron ionization (70 eV).[9]

  • Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (commonly a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[8][9]

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which plots ion abundance versus m/z.[1][8]

Part 2: Deconstructing the Predicted Mass Spectrum

The molecular formula for this compound is C₈H₆INO₄, giving it a nominal molecular weight of 307 g/mol .[10] The interpretation of its EI mass spectrum is a logical process of identifying the molecular ion and tracing its decomposition through characteristic losses of neutral fragments.

The Molecular Ion (M•+) Peak

The first peak to identify is the molecular ion peak. This peak represents the intact molecule that has lost a single electron.

  • Predicted m/z: 307

  • Significance: The M•+ peak confirms the molecular weight of the analyte.[7] For aromatic compounds, the molecular ion peak is often prominent due to the stability of the aromatic system.

A key feature to note is the absence of a significant M+2 peak from common isotopes like chlorine or bromine. Iodine is monoisotopic (¹²⁷I at 100% natural abundance), simplifying the spectrum in this regard.[11][12][13]

Primary Fragmentation Pathways: A Predictive Analysis

The high energy of EI will cause the M•+ at m/z 307 to fragment via several competing pathways, driven by the molecule's three key functional groups: the methyl ester, the nitro group, and the iodo substituent.

The fragmentation of the methyl ester is a well-characterized process.[14]

  • Loss of a Methoxy Radical (•OCH₃): This is often the most favorable initial fragmentation for methyl esters. The loss of a 31 Da radical leads to the formation of a stable acylium ion.[14][15]

    • Fragment: [M - OCH₃]⁺

    • Predicted m/z: 307 - 31 = 276

    • Structure: 3-iodo-5-nitrobenzoyl cation. This ion is expected to be highly abundant due to resonance stabilization.

  • Loss of Carbon Monoxide (CO) from the Acylium Ion: The acylium ion at m/z 276 can subsequently lose a neutral molecule of carbon monoxide (28 Da).

    • Fragment: [[M - OCH₃] - CO]⁺

    • Predicted m/z: 276 - 28 = 248

    • Structure: 3-iodo-5-nitrophenyl cation.

Aromatic nitro compounds exhibit distinct fragmentation patterns.[16][17]

  • Loss of a Nitro Radical (•NO₂): A direct cleavage of the C-N bond results in the loss of a 46 Da radical.

    • Fragment: [M - NO₂]⁺

    • Predicted m/z: 307 - 46 = 261

    • Structure: Methyl 3-iodobenzoate radical cation.

  • Loss of Nitric Oxide (•NO): Rearrangement followed by the loss of a 30 Da radical is also common. This results in an ion with an M-30 peak.

    • Fragment: [M - NO]⁺

    • Predicted m/z: 307 - 30 = 277

    • Structure: A rearranged phenoxy-type cation.

The C-I bond is the weakest bond in the molecule, making its cleavage a likely event.

  • Loss of an Iodine Radical (•I): The loss of the iodine atom (127 Da) leads to a highly substituted phenyl cation.

    • Fragment: [M - I]⁺

    • Predicted m/z: 307 - 127 = 180

    • Structure: Methyl 3-nitrobenzoate cation. This fragment itself is a known compound, and its subsequent fragmentation (e.g., loss of •OCH₃ to give m/z 149) would be expected.[18]

  • Formation of the Iodine Cation (I⁺): While the positive charge usually remains with the larger organic fragment, a peak corresponding to the iodine cation itself may be observed.

    • Fragment: [I]⁺

    • Predicted m/z: 127

    • Significance: This peak is a clear diagnostic marker for the presence of iodine in the molecule.[13]

Visualization of the Fragmentation Pathway

The relationships between these primary fragments can be visualized as a logical cascade originating from the molecular ion.

G cluster_A Pathway A: Ester Fragmentation cluster_B Pathway B: Nitro Fragmentation cluster_C Pathway C: Iodine Cleavage M M•+ (C₈H₆INO₄) m/z = 307 A1 [M - •OCH₃]⁺ m/z = 276 M->A1 - •OCH₃ (31 Da) B1 [M - •NO₂]⁺ m/z = 261 M->B1 - •NO₂ (46 Da) B2 [M - •NO]⁺ m/z = 277 M->B2 - •NO (30 Da) C1 [M - •I]⁺ m/z = 180 M->C1 - •I (127 Da) C2 [I]⁺ m/z = 127 M->C2 - C₈H₆NO₄• A2 [M - •OCH₃ - CO]⁺ m/z = 248 A1->A2 - CO (28 Da)

Caption: Predicted EI fragmentation pathways for this compound.

Part 3: Data Summary and Comparative Analysis

To provide a clear overview, the predicted key ions, their mass-to-charge ratios, and their proposed structures are summarized below. This table serves as a quick reference guide for an analyst interpreting the spectrum.

Predicted m/zProposed Ion StructureSignificance and Origin
307 [C₈H₆INO₄]•⁺Molecular Ion (M•+) . Confirms the molecular weight.
276 [C₇H₃INO₃]⁺[M - •OCH₃]⁺ . Loss of methoxy radical. Likely the base peak or a very abundant peak.
277 [C₈H₆IO₃]⁺[M - •NO]⁺ . Loss of nitric oxide from the nitro group.
261 [C₈H₆IO₂]⁺[M - •NO₂]⁺ . Loss of the nitro group.
248 [C₆H₃INO₂]⁺[[M - •OCH₃] - CO]⁺ . Subsequent loss of CO from the m/z 276 ion.
180 [C₈H₆NO₄]⁺[M - •I]⁺ . Loss of the iodine atom. Fragment corresponds to the methyl 3-nitrobenzoate cation.
127 [I]⁺Iodine Cation . A definitive marker for an iodine-containing compound.
Comparison with Analogues
  • Methyl Benzoate (C₈H₈O₂): The mass spectrum of methyl benzoate is dominated by the molecular ion (m/z 136), the loss of •OCH₃ (m/z 105), and the subsequent loss of CO to form the phenyl cation (m/z 77).[14][15] We predict this same ester fragmentation to be a major pathway for our target molecule, leading to the abundant m/z 276 and m/z 248 ions.

  • Nitrobenzene (C₆H₅NO₂): Nitrobenzene (M•+ at m/z 123) shows characteristic losses of •NO₂ (to m/z 77) and •NO (to m/z 93).[17] This supports our prediction of observing peaks at m/z 261 ([M-NO₂]⁺) and m/z 277 ([M-NO]⁺).

  • Iodobenzene (C₆H₅I): Iodobenzene (M•+ at m/z 204) shows a very prominent molecular ion and a significant peak for the loss of iodine (m/z 77, the phenyl cation). It also shows a peak for I⁺ at m/z 127. This reinforces the expectation that the C-I bond cleavage is a major fragmentation channel.

By comparing these simpler systems, we gain high confidence in our predicted fragmentation pattern. The spectrum of this compound is essentially a composite of these individual fragmentation behaviors, modulated by the electronic effects of the combined substituents.

Conclusion

Interpreting the mass spectrum of a multifunctional compound like this compound requires a systematic approach grounded in the fundamental principles of ion chemistry. By predicting the behavior of the molecular ion under electron ionization, we can anticipate a rich fragmentation pattern characterized by:

  • A strong molecular ion peak at m/z 307 .

  • A dominant fragmentation pathway involving the loss of the methoxy radical (•OCH₃) to yield a stable acylium ion at m/z 276 .

  • Characteristic losses from the nitro group, namely •NO₂ and •NO, giving rise to ions at m/z 261 and m/z 277 .

  • Cleavage of the weak C-I bond, resulting in a significant ion at m/z 180 and a diagnostic iodine cation at m/z 127 .

This predictive guide provides researchers and drug development professionals with a robust framework for identifying this compound and confirming its structure, ensuring confidence and accuracy in their analytical workflows.

References

  • Agilent. Gas chromatography mass spectrometry basic principles. Agilent Technologies. [Link]

  • Al-Tannak, N. F. (n.d.). GCMS: Quick Guide to the Basics. Creative Commons. [Link]

  • Wikipedia contributors. (2024, January 10). Electron ionization. Wikipedia. [Link]

  • SCION Instruments. (2023, August 28). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. [Link]

  • LibreTexts. (2023, October 30). Gas Chromatography-Mass Spectrometry. [Link]

  • Drawell. (n.d.). 5 Key Points to Know Gas Chromatography Mass Spectrometry(GC-MS). [Link]

  • Shimadzu Corporation. Please explain the principles, advantages, and disadvantages of EI. [Link]

  • Watson, T. (2019, April 1). Electron Ionization in GC–MS. LCGC International. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

  • Pathmasiri, W., et al. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate. Journal of the American Society for Mass Spectrometry. [Link]

  • Brainly. (2024, March 12). Look at the mass spectrum of methyl benzoate. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Seibl, J., & Völlmin, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3615. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. [Link]

  • Signor, L. O., et al. (2018). Iodine isotopic speciation mass spectra obtained by LDI-MS analysis. ResearchGate. [Link]

  • IGNOU. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. [Link]

  • Chegg. (2020, April 30). The following is the Mass spectrum of methyl benzoate. [Link]

  • LibreTexts. (2023, October 30). Natural Abundance and Isotopes. [Link]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980. [Link]

  • Gramlich, J. W., & Murphy, T. J. (1989). Determination of Trace Level Iodine in Biological and Botanical Reference Materials by Isotope Dilution Mass Spectrometry. Journal of Research of the National Institute of Standards and Technology, 94(4), 215–220. [Link]

  • Whitman College. (n.d.). GCMS Section 6.5 - Identification of Analytes using Isotopic Ratios. [Link]

  • ChemSrc. (2025, October 12). This compound. [Link]

Sources

A Comparative Guide to the FT-IR Analysis of Methyl 3-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the functional groups present in Methyl 3-iodo-5-nitrobenzoate using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple spectral interpretation. It offers a comparative framework, contextualizing the spectrum of the target molecule against structurally similar compounds. This approach elucidates the distinct vibrational contributions of the ester, nitro, and iodo substituents on the aromatic ring, providing a robust methodology for structural verification.

The Principle of FT-IR Spectroscopy in Structural Elucidation

FT-IR spectroscopy is a powerful, non-destructive analytical technique that identifies functional groups within a molecule. Covalent bonds are not static; they vibrate at specific frequencies corresponding to the energy of infrared radiation. When a molecule is irradiated with infrared light, its bonds absorb energy and vibrate more intensely, resulting in an absorption band in the spectrum. The position, intensity, and shape of these bands are characteristic of specific functional groups, making FT-IR an indispensable tool for molecular characterization. The energy required to stretch a bond is greater than to bend it, and stronger bonds (like double or triple bonds) vibrate at higher frequencies than weaker single bonds.[1]

Decoding the Spectrum of this compound

The structure of this compound incorporates three key functional groups on a benzene ring: a methyl ester, a nitro group, and an iodine atom. Each contributes characteristic absorption bands to its FT-IR spectrum.

  • The Ester Group (–COOCH₃): The ester functional group gives rise to some of the most prominent peaks in the spectrum.

    • Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected for the C=O stretch. Because the ester is conjugated with the aromatic ring, this peak typically appears in the 1730-1715 cm⁻¹ range.[2] This is slightly lower than a typical saturated aliphatic ester (1750-1735 cm⁻¹) due to the resonance effect with the benzene ring.[2][3]

    • Carbon-Oxygen (C-O) Stretches: Esters exhibit two distinct C-O stretching vibrations. These appear as strong bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.[2][4] One band corresponds to the C-C-O asymmetric stretch (around 1210-1160 cm⁻¹) and the other to the O-C-C symmetric stretch.[4]

  • The Nitro Group (–NO₂): Aromatic nitro compounds are readily identified by two strong, characteristic absorption bands.[5][6]

    • Asymmetric NO₂ Stretch: This appears as a strong band between 1550-1475 cm⁻¹.[7]

    • Symmetric NO₂ Stretch: A second strong band is observed at a lower frequency, typically between 1360-1290 cm⁻¹.[7] The high polarity of the N-O bonds leads to very intense absorptions, making the nitro group easy to spot.[6]

  • The Aromatic Ring: The trisubstituted benzene ring has several characteristic vibrations.

    • Aromatic C-H Stretch: The stretching of C-H bonds where the carbon is part of the aromatic ring occurs at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[3][8]

    • Aromatic C=C Stretches: Vibrations within the benzene ring itself produce a series of bands of varying intensity in the 1600-1450 cm⁻¹ region.[8]

    • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be determined by analyzing the strong C-H "out-of-plane" bending vibrations in the 900-690 cm⁻¹ range.[8] For a 1,3,5-trisubstituted ring, characteristic bands are expected.

  • The Carbon-Iodine (C-I) Bond:

    • C-I Stretch: The C-I stretching vibration occurs at a very low frequency due to the high mass of the iodine atom. This band is found in the far-infrared or low-wavenumber region of the fingerprint region, typically below 600 cm⁻¹.[9] Some sources indicate a C-I stretch can be found at approximately 500 cm⁻¹.[10] Its identification can sometimes be challenging due to overlap with other vibrations in this complex region.

A Comparative FT-IR Analysis

To fully appreciate the contribution of each functional group, we compare the expected spectrum of this compound with simpler, related molecules. This comparison highlights how the addition of each substituent systematically alters the FT-IR spectrum.

  • Alternative 1: Methyl Benzoate (C₆H₅COOCH₃) This parent ester lacks the nitro and iodo substituents. Its spectrum is dominated by the strong C=O stretch (~1726 cm⁻¹ for a conjugated ester) and the C-O stretches (1300-1000 cm⁻¹).[2] It also shows aromatic C-H stretches above 3000 cm⁻¹ and monosubstituted ring bending bands (~770-730 cm⁻¹ and 720-680 cm⁻¹).[9] Comparing this to our target molecule, the most obvious differences would be the complete absence of the strong asymmetric and symmetric NO₂ stretching bands.

  • Alternative 2: Methyl 3-Nitrobenzoate (O₂NC₆H₄COOCH₃) This molecule introduces the nitro group. Its spectrum will closely resemble this compound but will lack the C-I vibrational mode. The key spectral features will be the ester C=O stretch (~1720 cm⁻¹), C-O stretches, and the two prominent NO₂ bands (~1530 cm⁻¹ and ~1350 cm⁻¹).[11][12] The aromatic C-H bending pattern will correspond to a 1,3-disubstituted ring. By comparing this spectrum to our target molecule, the presence of the low-frequency C-I band can be confirmed.

Functional GroupVibrational ModeThis compound (Expected cm⁻¹)Methyl Benzoate (Reference cm⁻¹)Methyl 3-Nitrobenzoate (Reference cm⁻¹)
Ester C=O Stretch~1725~1726[2]~1720[11]
C-O Stretches1300 - 1100 (multiple bands)1300 - 1100 (multiple bands)[4]1300 - 1100 (multiple bands)
Nitro Asymmetric NO₂ Stretch1550 - 1475N/A~1530[7]
Symmetric NO₂ Stretch1360 - 1290N/A~1350[6][7]
Aromatic =C-H Stretch3100 - 30003100 - 3000[3]3100 - 3000
C-H Bending (OOP)Pattern for 1,3,5-TrisubstitutionPattern for Monosubstitution[9]Pattern for 1,3-Disubstitution[13]
Halogen C-I Stretch< 600N/AN/A
Standard Operating Protocol: FT-IR Spectrum Acquisition (ATR Method)

This protocol describes a self-validating system for acquiring a high-quality FT-IR spectrum of a solid powder like this compound using an Attenuated Total Reflectance (ATR) accessory.

Rationale: The ATR method is chosen for its simplicity, speed, and minimal sample preparation, eliminating the need for KBr pellets. It is crucial to ensure the diamond crystal is clean before and after each measurement to prevent cross-contamination.

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

    • Verify that the desiccator within the instrument is active to minimize atmospheric water vapor interference.

  • ATR Crystal Cleaning:

    • Clean the ATR diamond crystal surface thoroughly with a solvent-grade isopropanol or ethanol on a lint-free wipe.

    • Allow the solvent to evaporate completely. The goal is to remove any residue from previous analyses.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR anvil in place, initiate a background scan. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's inherent spectral response.

    • Causality: The instrument software will subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself. This is a critical self-validating step.

  • Sample Application:

    • Place a small amount of this compound powder (a few milligrams is sufficient) onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal.

    • Causality: Good contact is essential for the IR beam's evanescent wave to effectively penetrate the sample, leading to a strong, high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. A typical scan collects 16 to 32 co-added scans to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Perform baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool in the software to identify the precise wavenumbers of the major absorption bands.

    • Compare the obtained peak positions with the expected values detailed in the comparative table above.

  • Post-Measurement Cleaning:

    • Raise the press arm and carefully remove the sample powder.

    • Clean the ATR crystal thoroughly with isopropanol or ethanol as described in Step 2 to prepare the instrument for the next user.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from sample handling to final data interpretation in a comparative FT-IR analysis.

FTIR_Workflow Sample Obtain Solid Sample (this compound) Clean Clean ATR Crystal (Isopropanol Wipe) Sample->Clean Background Acquire Background Spectrum (Clean Crystal) Clean->Background Apply Apply Sample to Crystal & Apply Pressure Background->Apply Scan Acquire Sample Spectrum (16-32 Scans) Apply->Scan Process Software Processing (Ratio to Background) Scan->Process Interpret Interpret Spectrum: Identify Key Peaks (C=O, NO₂, C-I, etc.) Process->Interpret Compare Comparative Analysis: vs. Methyl Benzoate vs. Methyl 3-Nitrobenzoate Interpret->Compare Report Final Report: Confirm Structure Compare->Report

Caption: Workflow for Comparative FT-IR Analysis using ATR.

References

  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

  • Lumen Learning. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectrum Frequency Table. Retrieved from [Link]

  • Scientific Research Publishing. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • Scholars Research Library. (2014). Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]

  • Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2017). FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs. Retrieved from [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

  • Pecar, D., Tramsek, M., & Gorsek, A. (2009). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Chemical Engineering Transactions. Retrieved from [Link]

  • Insubria University. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-iodo-3-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
  • NIST. (n.d.). Methyl 4-hydroxy-3-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comparative Guide to Purity Assessment of Methyl 3-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 3-iodo-5-nitrobenzoate is a key chemical building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring an iodinated and nitrated benzene ring, makes it a versatile substrate for various cross-coupling reactions essential in modern drug discovery.[1] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, or compromised stability of the API.[2]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and its alternatives for the purity assessment of this compound. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals to make informed analytical decisions.

The Analytical Workhorse: Reverse-Phase HPLC

For non-volatile, UV-active organic molecules like this compound, High-Performance Liquid Chromatography (HPLC) is considered the gold standard for purity analysis.[3] Its high resolving power allows for the separation of the main compound from structurally similar impurities that are often process-related.

Anticipated Impurities: A Mechanistic Perspective

The purity profile of this compound is intrinsically linked to its synthetic route. A common synthesis involves the nitration of a methyl benzoate precursor followed by iodination, or vice-versa.[1][4] This pathway can introduce several potential impurities:

  • Starting Materials: Unreacted precursors such as methyl 3-iodobenzoate or methyl 3-nitrobenzoate.

  • Regioisomers: Isomers formed during the nitration or iodination steps (e.g., Methyl 2-iodo-5-nitrobenzoate or Methyl 3-iodo-2-nitrobenzoate).

  • Over-reacted Species: Di-iodinated or di-nitrated byproducts.

  • Degradation Products: Compounds resulting from hydrolysis of the methyl ester group under acidic or basic conditions.[1]

A robust analytical method must be able to selectively separate and quantify these potential contaminants.

Comparative Analysis: HPLC vs. UPLC and GC

While HPLC is a powerful tool, alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) offer different advantages and are suited for different analytical challenges.[5][6]

  • Ultra-Performance Liquid Chromatography (UPLC): This technique is an evolution of HPLC, utilizing columns with smaller sub-2 µm particles.[7] The key advantage is a significant increase in resolution, sensitivity, and speed.[8] UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi), which drives the mobile phase through the densely packed column, enabling faster and more efficient separations.[9][10]

  • Gas Chromatography (GC): GC is a premier technique for analyzing volatile and thermally stable compounds.[3] For a compound like this compound, its applicability depends on its thermal stability and boiling point. If the compound can be vaporized without degradation, GC coupled with a highly sensitive detector like an Electron Capture Detector (ECD), which is selective for electronegative groups like nitro-aromatics, can be an excellent method.[6][11]

The following table provides a comparative summary based on representative performance data.

Parameter HPLC (High-Performance Liquid Chromatography) UPLC (Ultra-Performance Liquid Chromatography) GC (Gas Chromatography)
Principle Separation in a liquid mobile phase based on differential partitioning with a solid stationary phase.A high-pressure form of HPLC using sub-2 µm particles for higher efficiency.[7]Separation in a gaseous mobile phase based on partitioning in a stationary phase within a column.
Typical Analysis Time 15–30 minutes[8]1–10 minutes[8]10–25 minutes
Resolution Good to ExcellentSuperior; narrower peaks provide better separation of closely eluting impurities.[5]Excellent, especially with capillary columns.
Sensitivity (S/N Ratio) GoodExcellent; narrower peaks result in greater peak height and improved signal-to-noise.[8]Excellent, highly detector-dependent (e.g., ECD is very sensitive to nitro compounds).[6]
Solvent Consumption HighLow; significantly reduced due to shorter run times and lower flow rates.[5][9]Very Low (uses carrier gas).
Sample Requirement Must be soluble in the mobile phase.Must be soluble in the mobile phase.Must be volatile and thermally stable.
Key Advantage Robust, versatile, and widely established with lower initial equipment cost.[9]High throughput, superior resolution, and reduced operational costs (solvent).[5]Unmatched for volatile impurity and residual solvent analysis.[3]
Key Limitation Longer analysis times and lower resolution compared to UPLC.[7]Higher initial instrument cost and more susceptible to matrix effects due to smaller column volumes.[5]Not suitable for non-volatile or thermally labile compounds.

Detailed Experimental Protocol: HPLC-UV Method

This section provides a self-validating protocol for the purity assessment of this compound. The inclusion of a system suitability test ensures the analytical system is performing correctly before sample analysis.

Materials and Reagents
  • This compound Reference Standard (>99.5% purity)

  • This compound sample for analysis

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (H₂O)

  • Formic Acid (FA), analytical grade

  • 0.45 µm Syringe Filters (e.g., PTFE)

Equipment
  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Ultrasonic bath

Chromatographic Conditions
Parameter Value Rationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acid suppresses the ionization of any free silanol groups on the column, improving peak shape for polar analytes.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for this class of compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Gradient 0-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% BA gradient elution ensures that both more polar and less polar impurities are eluted and resolved from the main peak.
Detection UV at 254 nmAromatic and nitro-substituted compounds exhibit strong absorbance at this wavelength.[1]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume to avoid column overload.
Solution Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and B.

  • Reference Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the reference standard.

  • Blank Solution: Use the diluent.

System Suitability Test (SST)
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.[13]

  • Inject the Blank solution to ensure no interfering peaks are present.

  • Perform five replicate injections of the Reference Standard Solution.

  • The system is deemed suitable if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 1.5.

Analysis Procedure
  • Once the system passes the SST, inject the sample solution in duplicate.

  • Record the chromatograms and integrate all peaks.

Purity Calculation

The purity is calculated using the area percent method, which assumes that all impurities have a similar UV response factor to the main compound at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualization

The following diagram illustrates the logical flow of the HPLC purity assessment process, from initial sample handling to the final purity calculation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing reagents Prepare Mobile Phase & Diluent sample_prep Weigh & Dissolve Sample & Standard reagents->sample_prep Use Diluent equilibration System Equilibration sample_prep->equilibration sst System Suitability Test (5x Standard Injections) equilibration->sst sample_run Inject Sample (2x Injections) sst->sample_run If SST Passes integration Integrate Peak Areas in Chromatogram sample_run->integration calculation Calculate Purity (Area % Method) integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion and Recommendations

The purity assessment of this compound is a critical quality control step.

  • HPLC remains the most practical and robust method for routine quality control, offering a reliable balance of performance and cost.[9] The detailed protocol in this guide provides a solid foundation for achieving accurate and reproducible results.

  • UPLC is the superior choice for high-throughput screening environments or when complex impurity profiles demand the highest possible resolution and sensitivity.[5][8] The investment in UPLC technology can be justified by significant long-term gains in productivity and reduced solvent waste.[5]

  • GC should be considered a complementary technique, invaluable for identifying and quantifying volatile impurities or residual solvents that are not detectable by HPLC.[3]

The selection of the most appropriate analytical technique ultimately depends on the specific requirements of the analysis, throughput needs, and available laboratory resources. For comprehensive characterization, a combination of these techniques often provides the most complete picture of a sample's purity.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
  • Research Journal of Pharmacy and Technology. (2020).
  • WebofPharma. (n.d.). HPLC vs. UPLC.
  • Pharmaguideline. (2018). Differences between HPLC and UPLC.
  • PharmaGuru. (n.d.). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis.
  • BenchChem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds.
  • BenchChem. (n.d.). Methyl 5-iodo-2-methyl-3-nitrobenzoate.
  • United States Environmental Protection Agency. (1996).
  • Novasol Biotech. (2024).
  • BenchChem. (n.d.). Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Arborpharmchem. (2024).
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Journal of Pharmaceutical Analysis. (2023). Review on the modern analytical advancements in impurities testing.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Nitro Compounds.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • BenchChem. (n.d.). Application Note: HPLC Analysis of Methyl 3-hydroxy-4,5-dimethoxybenzoate Purity.
  • BenchChem. (n.d.). Analytical methods for assessing the purity of 2-Iodo-5-methylbenzoic acid.

Sources

A Comparative Guide to the Reactivity of Methyl 3-iodo-5-nitrobenzoate and Methyl 3-bromo-5-nitrobenzoate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparison of the reactivity of two common building blocks: Methyl 3-iodo-5-nitrobenzoate and Methyl 3-bromo-5-nitrobenzoate. The focus is on their performance in Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds.

Introduction: The Landscape of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the more familiar SN1 and SN2 reactions of aliphatic systems, SNAr proceeds via a distinct two-step addition-elimination mechanism.[2][3] The viability and rate of this reaction are profoundly influenced by the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), is crucial as they activate the ring towards attack by a nucleophile.[2][4]

The substrates , this compound and Methyl 3-bromo-5-nitrobenzoate, are both primed for SNAr due to the presence of two EWGs: a nitro group and a methyl ester group. However, a key structural feature governs their reactivity profile: the meta positioning of the halogen leaving group relative to the nitro group. This arrangement prevents the direct resonance stabilization of the reaction intermediate, placing a greater emphasis on inductive effects.[4][5] This guide will dissect the mechanistic nuances to predict and explain the reactivity differences between the bromo- and iodo-substituted analogs.

The SNAr Mechanism: A Tale of Two Steps

The generally accepted mechanism for SNAr reactions involves two discrete steps:

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electrophilic carbon atom bearing the leaving group.[6] This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][7][8] This initial step is typically the slowest and therefore the rate-determining step (RDS) of the overall reaction.[9][10]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the rapid expulsion of the leaving group (halide ion).[11]

Caption: The two-step addition-elimination mechanism of SNAr reactions.

The "Element Effect": A Counterintuitive Look at Halogen Reactivity

In the realm of SN1 and SN2 reactions, reactivity is dictated by carbon-halogen (C-X) bond strength and leaving group stability, leading to a familiar trend: I > Br > Cl > F.[10][12] However, in SNAr, this trend is often inverted, with the order being F > Cl ≈ Br > I.[9][13] This phenomenon, known as the "element effect," is a direct consequence of the rate-determining step.

Since the initial nucleophilic attack is the slow step, factors that stabilize the transition state leading to the Meisenheimer complex have the greatest impact on the reaction rate. The high electronegativity of a halogen exerts a powerful inductive effect, withdrawing electron density from the ring and stabilizing the developing negative charge of the intermediate.[9][14] The C-X bond is not broken in the rate-determining step, so its strength is of secondary importance.[6][10]

Applying this principle to our substrates:

  • Bromine is more electronegative than Iodine .

  • Therefore, the bromo-substituent will more effectively stabilize the anionic Meisenheimer complex through induction.

  • This leads to a lower activation energy for the rate-determining step.

Comparative Performance Data

ParameterMethyl 3-bromo-5-nitrobenzoateThis compoundRationale
Predicted Reactivity HigherLowerThe greater electronegativity of bromine provides superior inductive stabilization of the Meisenheimer complex.[9][10]
Reaction Time ShorterLongerA lower activation energy barrier leads to a faster reaction rate.
Required Temperature LowerHigherThe higher reactivity of the bromo-compound may allow for milder reaction conditions to achieve the same conversion.[16]
Yield Potentially HigherPotentially LowerFaster reaction kinetics can lead to higher product yield in a given timeframe, assuming similar stability of reactants and products.
Versatility in Cross-Coupling LowerHigherThe C-I bond is significantly more reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering broader synthetic utility post-SNAr.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol provides a representative procedure for the SNAr reaction of Methyl 3-bromo-5-nitrobenzoate with a primary amine, a common transformation in medicinal chemistry.

Objective: To synthesize Methyl 3-(benzylamino)-5-nitrobenzoate.

Materials:

  • Methyl 3-bromo-5-nitrobenzoate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge flask with Methyl 3-bromo-5-nitrobenzoate, K₂CO₃, and DMF. B 2. Add Benzylamine at room temperature. A->B C 3. Heat reaction to 80-100 °C under N₂ atmosphere. B->C D 4. Monitor progress by TLC until starting material is consumed. C->D E 5. Cool to RT, pour into ice-water, and extract with Ethyl Acetate. D->E F 6. Wash organic layer with water and brine. E->F G 7. Dry over MgSO₄, filter, and concentrate. F->G H 8. Purify crude product via silica gel column chromatography. G->H

Caption: Step-by-step workflow for a typical SNAr reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromo-5-nitrobenzoate (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF under a nitrogen atmosphere. Begin stirring to create a suspension. Add benzylamine (1.2 eq) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C. The exact temperature may require optimization, but this range is a good starting point for this substrate class.[16]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aryl bromide spot is no longer visible.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure product.

Summary and Strategic Recommendations

The principles of the SNAr mechanism provide a clear rationale for the differing reactivity of Methyl 3-bromo-5-nitrobenzoate and this compound.

  • For Direct Substitution: Methyl 3-bromo-5-nitrobenzoate is the superior choice. Its higher reactivity allows for milder conditions, shorter reaction times, and potentially higher yields in SNAr reactions. This is the recommended substrate when the primary goal is the efficient displacement of the halogen.

  • For Sequential Reactions: This compound offers greater strategic flexibility. While it is less reactive in the initial SNAr step, the resulting iodinated aromatic product is a highly valuable intermediate for subsequent palladium-catalyzed cross-coupling reactions. The C-I bond is readily activated for transformations like Suzuki, Heck, or Sonogashira couplings, whereas the C-Br bond is less reactive.

The optimal choice, therefore, depends on the overall synthetic strategy. For a single-step transformation, the bromo-compound offers kinetic advantages. For a multi-step sequence involving cross-coupling, the iodo-compound provides unmatched synthetic versatility.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Valgimigli, L., et al. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Crampton, M. R., et al. (2008, June 9). Stable Spirocyclic Meisenheimer Complexes. National Institutes of Health (NIH). [Link]

  • ResearchGate. (n.d.). Scope of study. (a) Previously observed Meisenheimer complexes have.... [Link]

  • Wikipedia. (n.d.). Leaving group. [Link]

  • Alarcón-Espósito, J., et al. (2020, July 10). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. National Institutes of Health (NIH). [Link]

  • University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Scribd. (n.d.). Aryl Halide Reactivity Comparison. [Link]

  • Chemistry Stack Exchange. (2020, July 10). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. [Link]

  • Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • Royal Society of Chemistry. (n.d.). Oxidative nucleophilic alkoxylation of nitrobenzenes. [Link]

  • Imperial College London. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. [Link]

  • Mitoraj, M. P., et al. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health (NIH). [Link]

  • ResearchGate. (2025, August 7). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. [Link]

  • ResearchGate. (n.d.). Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution. [Link]

Sources

A Comparative Guide to Suzuki Reaction Yields with Different Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound and an electrophile, typically an aryl halide, is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The choice of the aryl halide is a critical parameter that significantly influences the reaction's efficiency and yield. This guide provides an in-depth technical comparison of the performance of different aryl halides in the Suzuki reaction, supported by experimental data, to empower researchers in optimizing their synthetic strategies.

The Decisive Role of the Aryl Halide: A Mechanistic Perspective

The widely accepted catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The nature of the aryl halide directly and profoundly impacts the initial and often rate-determining step: oxidative addition. In this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide.[3]

The reactivity of the aryl halide is intrinsically linked to the strength of the C-X bond. Weaker C-X bonds are more readily cleaved by the palladium catalyst, leading to a faster oxidative addition and, consequently, a higher reaction rate and often a better yield. This fundamental principle gives rise to the generally accepted reactivity trend for aryl halides in the Suzuki reaction:

Aryl Iodide > Aryl Bromide > Aryl Chloride

Aryl triflates (Ar-OTf), which are pseudohalides, also serve as effective electrophiles in Suzuki couplings and their reactivity is generally comparable to or slightly less than that of aryl iodides.[4]

Suzuki_Catalytic_Cycle cluster_reactivity Aryl Halide Reactivity Reactivity Order I > Br > Cl

Benchmarking Yields: A Data-Driven Comparison

The following table summarizes experimental data from various studies, providing a quantitative comparison of the yields obtained in Suzuki reactions with different aryl halides. It is important to note that reaction conditions can significantly impact yields, and the data presented here is for illustrative purposes to highlight the general reactivity trends.

Aryl Halide (Ar-X)Coupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
4-IodoanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water95[5]
4-BromoanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water92[5]
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / RuPhosK₂CO₃Toluene/Water87[5]
Phenyl TriflatePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane90[4]
4-BromotoluenePhenylboronic acidPd/diimine@SBA-15K₂CO₃DMF/H₂O98[6]
4-ChlorotoluenePhenylboronic acidPd/diimine@SBA-15K₂CO₃DMF/H₂O78[6]
4-IodotoluenePhenylboronic acidPd-Cu/CK₂CO₃DMF/H₂O97.5[7]
4-BromotoluenePhenylboronic acidPd-Cu/CK₂CO₃DMF/H₂O96.7[7]
4-ChlorotoluenePhenylboronic acidPd-Cu/CK₂CO₃DMF/H₂O88.7[7]

As the data illustrates, aryl iodides and bromides generally provide excellent yields under a variety of conditions.[7] Aryl chlorides, being less reactive, often require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like RuPhos, to achieve high conversions. Aryl triflates are also highly effective coupling partners, with their reactivity being comparable to that of aryl iodides.[4]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., a mixture of Toluene and Water, 10:1 v/v, 11 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

Experimental_Workflow

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Degassing: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of toluene and 1 mL of water) to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst (0.02 mmol) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by appropriate spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Conclusion

The choice of aryl halide is a critical determinant of success in Suzuki-Miyaura cross-coupling reactions. The established reactivity trend of I > Br > Cl is a direct consequence of the bond dissociation energies of the corresponding carbon-halogen bonds, which dictates the rate of the crucial oxidative addition step. While aryl iodides and bromides are generally reliable and high-yielding substrates, the less reactive but often more cost-effective aryl chlorides can also be effectively utilized with the advent of modern, highly active catalyst systems. Aryl triflates offer a valuable alternative with reactivity comparable to aryl iodides. By understanding the principles outlined in this guide and leveraging the provided experimental data and protocols, researchers can make informed decisions to optimize their synthetic routes and achieve their desired outcomes with greater efficiency.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of aryl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2010). Palladium nanoparticles supported on a nanostructured Cu/C composite as a highly active and reusable catalyst for the Suzuki–Miyaura cross-coupling reaction of aryl halides with arylboronic acids. Catalysis Communications, 11(15), 1239-1243. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 17, 2026, from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, December 29). Suzuki reaction. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd-diimine@SBA-15catalyst (a).. Retrieved January 17, 2026, from [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved January 17, 2026, from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to Byproduct Characterization in the Synthesis of Methyl 3-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and complex organic molecules, a thorough understanding of byproduct formation is paramount to ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of common synthetic routes to Methyl 3-iodo-5-nitrobenzoate, a key building block in medicinal chemistry. We will explore the characteristic byproducts of each pathway, supported by mechanistic insights and established analytical techniques for their identification and quantification.

Introduction: The Importance of Purity in Drug Synthesis

This compound's utility stems from its trifunctional nature, offering sites for diverse chemical modifications. However, the very reactivity that makes it a valuable synthon also predisposes it to the formation of undesired impurities during its synthesis. These byproducts can arise from side reactions, incomplete reactions, or the presence of impurities in starting materials.[1] Regulatory bodies rightly place stringent limits on impurities in APIs, making their characterization and control a critical aspect of process development.

This guide will focus on two primary synthetic strategies for this compound and provide a comparative analysis of their associated byproduct profiles.

Primary Synthetic Route: The Sandmeyer Reaction of Methyl 3-amino-5-nitrobenzoate

A prevalent method for introducing iodine onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[2] In this approach, Methyl 3-amino-5-nitrobenzoate is diazotized, followed by treatment with an iodide source.

Experimental Protocol: Sandmeyer Iodination

  • Diazotization: Methyl 3-amino-5-nitrobenzoate is dissolved in a mineral acid (e.g., sulfuric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature to form the diazonium salt.

  • Iodination: The freshly prepared diazonium salt solution is then added to a solution of potassium iodide. The reaction is typically allowed to warm to room temperature or gently heated to drive the substitution and nitrogen evolution to completion.

  • Workup and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.

Characterization of Byproducts in the Sandmeyer Route

The Sandmeyer reaction, while effective, is known to generate several characteristic byproducts due to the radical-nucleophilic aromatic substitution (SRNAr) mechanism and the reactivity of the diazonium salt.

1. Phenolic Byproduct: Methyl 3-hydroxy-5-nitrobenzoate

  • Formation Mechanism: The diazonium salt intermediate is susceptible to nucleophilic attack by water present in the reaction medium, leading to the formation of a phenolic byproduct. This is a common side reaction in diazotization chemistry, particularly if the temperature is not strictly controlled or if there is a delay in the addition of the iodide source.

  • Characterization:

    • HPLC-MS: This byproduct will have a lower molecular weight than the desired product (lacking iodine) and will exhibit a distinct retention time, typically eluting earlier than the more non-polar iodinated compound on a reverse-phase column. The mass spectrum will show a molecular ion corresponding to C8H7NO5.

    • NMR Spectroscopy: The 1H NMR spectrum will show the absence of the characteristic downfield shifts associated with the iodine substituent. Instead, a broad singlet corresponding to the phenolic hydroxyl proton will be observed. The aromatic proton signals will also be shifted compared to the target molecule.

2. Biaryl Byproducts

  • Formation Mechanism: The radical nature of the Sandmeyer reaction can lead to the formation of biaryl impurities through the coupling of two aryl radicals.[3]

  • Characterization:

    • HPLC-MS: These dimeric byproducts will have a significantly higher molecular weight than the desired product and will likely be much less polar, resulting in longer retention times in reverse-phase HPLC.

    • NMR Spectroscopy: The 1H NMR spectrum will be more complex, showing signals for two distinct aromatic rings.

3. Unreacted Starting Material: Methyl 3-amino-5-nitrobenzoate

  • Formation Mechanism: Incomplete diazotization or inefficient substitution will result in the carryover of the starting material.

  • Characterization: This is readily identified by comparing the analytical data (HPLC, TLC, NMR) of the crude product with that of an authentic sample of the starting material.

Workflow for Sandmeyer Reaction and Byproduct Formation

Sandmeyer_Byproducts cluster_main Primary Synthetic Route cluster_byproducts Potential Byproducts Starting Material Methyl 3-amino-5-nitrobenzoate Diazonium Salt Diazonium Salt Intermediate Starting Material->Diazonium Salt NaNO2, H2SO4 Unreacted Unreacted Starting Material Starting Material->Unreacted Product This compound Diazonium Salt->Product KI Phenol Methyl 3-hydroxy-5-nitrobenzoate Diazonium Salt->Phenol H2O Biaryl Biaryl Impurities Diazonium Salt->Biaryl Radical Coupling

Caption: Primary synthesis of this compound via the Sandmeyer reaction and associated byproducts.

Alternative Synthetic Route: Nitration of Methyl 3-iodobenzoate

An alternative approach involves the direct nitration of a pre-existing iodinated precursor, Methyl 3-iodobenzoate. This electrophilic aromatic substitution reaction introduces the nitro group onto the benzene ring.

Experimental Protocol: Nitration

  • Nitration: Methyl 3-iodobenzoate is dissolved in a strong acid, typically concentrated sulfuric acid, and cooled. A nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature (0-10 °C).

  • Workup and Purification: After the reaction is complete, the mixture is poured onto ice, and the precipitated solid is collected by filtration. The crude product is then washed and purified, usually by recrystallization from a suitable solvent like methanol.[4]

Characterization of Byproducts in the Nitration Route

The primary challenge in this route is controlling the regioselectivity of the nitration, which can lead to the formation of isomeric byproducts.

1. Isomeric Byproducts: Methyl 3-iodo-2-nitrobenzoate and Methyl 3-iodo-6-nitrobenzoate

  • Formation Mechanism: The ester and iodo substituents on the starting material are both ortho-, para-directing and meta-directing groups, respectively, but are also deactivating. The directing effects can lead to the formation of small amounts of other isomers in addition to the desired meta-product. While the 5-position is sterically and electronically favored, some substitution can occur at the 2- and 6-positions.

  • Characterization:

    • HPLC-MS: The isomers will have the same molecular weight as the desired product, making mass spectrometry alone insufficient for differentiation. However, they will likely have slightly different polarities and thus different retention times in HPLC.

    • NMR Spectroscopy: 1H NMR is a powerful tool for distinguishing between these isomers. The splitting patterns and chemical shifts of the aromatic protons will be unique for each isomer due to the different substitution patterns. For example, the coupling constants between adjacent protons can help elucidate the substitution pattern.[5]

2. Dinitrated Byproducts: Methyl 3-iodo-x,y-dinitrobenzoate

  • Formation Mechanism: If the reaction temperature is not carefully controlled or if an excess of the nitrating agent is used, a second nitro group can be introduced onto the ring, leading to the formation of dinitrated byproducts.[3]

  • Characterization:

    • HPLC-MS: Dinitrated byproducts will have a higher molecular weight than the desired mono-nitrated product.

    • NMR Spectroscopy: The 1H NMR spectrum will show fewer aromatic protons, and the remaining protons will be significantly downfield-shifted due to the strong electron-withdrawing effect of the two nitro groups.

Workflow for Nitration Route and Byproduct Formation

Nitration_Byproducts cluster_main Alternative Synthetic Route cluster_byproducts Potential Byproducts Starting Material Methyl 3-iodobenzoate Product This compound Starting Material->Product HNO3, H2SO4 Isomers Isomeric Mono-nitro Products Starting Material->Isomers Nitration at other positions Dinitro Dinitrated Byproducts Product->Dinitro Further Nitration

Caption: Alternative synthesis of this compound via nitration and its potential byproducts.

Comparative Analysis of Synthetic Routes

FeatureSandmeyer Reaction RouteNitration Route
Starting Material Availability Methyl 3-amino-5-nitrobenzoate can be synthesized from 3-nitrobenzoic acid.Methyl 3-iodobenzoate is commercially available or can be synthesized from 3-iodobenzoic acid.
Primary Byproducts Phenolic compounds, biaryl dimers, unreacted starting material.Isomeric mono-nitrated products, dinitrated products.
Control of Byproducts Strict temperature control and rapid subsequent reaction are crucial to minimize phenol formation. High dilution can reduce biaryl formation.Precise control of temperature and stoichiometry of the nitrating agent is essential to minimize isomer and dinitro compound formation.
Purification Challenges Separation of the phenolic byproduct can sometimes be challenging due to similar polarities. Biaryl impurities are generally easier to separate.Separation of isomers can be difficult due to very similar physical properties, often requiring careful chromatography or fractional crystallization.
Overall Yield and Purity Can provide good yields of high-purity product if reaction conditions are optimized.Can also provide good yields, but achieving high isomeric purity can be a significant challenge.

Conclusion and Recommendations

Both the Sandmeyer reaction of Methyl 3-amino-5-nitrobenzoate and the nitration of Methyl 3-iodobenzoate are viable synthetic routes to this compound. The choice of method will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the purification capabilities available.

  • The Sandmeyer route is often preferred when the starting amine is readily accessible and when the primary concern is avoiding isomeric impurities. Careful control of the diazotization and iodination steps is critical to minimize the formation of phenolic and biaryl byproducts.

  • The nitration route may be considered if Methyl 3-iodobenzoate is a more convenient starting material. However, researchers must be prepared to address the challenge of separating isomeric byproducts, which may require more sophisticated purification techniques.

For drug development professionals, a thorough characterization of the impurity profile of the chosen synthetic route is non-negotiable. The use of orthogonal analytical techniques, such as HPLC-MS and NMR spectroscopy, is essential for the confident identification and quantification of all potential byproducts. This comprehensive understanding is the foundation for developing a robust and well-controlled manufacturing process for high-purity this compound.

References

  • Brainly. (2023, August 4). Please assign all NMR peaks of the product methyl nitrobenzoate and determine which of the isomers (ortho, meta, or para) is the principal product of the reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Enabledware. (n.d.). Synthesis Of Methyl 3 Nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • University of South Alabama. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Scribd. (n.d.). Nitration of Methyl Benzoate to Nitrobenzoate. Retrieved from [Link]

  • Quora. (n.d.). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • Google Patents. (n.d.). Preparation of methyl m-nitrobenzoate.
  • Docbrown.info. (n.d.). Theory The nitration of methyl benzoate. Retrieved from [Link]

  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities in lenalidomide drug substance. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.
  • Wychem. (n.d.). Methyl 3,5-diiodobenzoate. Retrieved from [Link]

  • Sciencemadness. (n.d.). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

Sources

A Researcher's Guide to Cross-Referencing NMR Data of Substituted Nitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level view of a molecule. This guide offers an in-depth exploration of the NMR analysis of substituted nitrobenzoates, a class of compounds frequently encountered as intermediates in drug development and materials science. We will delve into the nuances of interpreting their ¹H and ¹³C NMR spectra, supported by experimental data and established principles, to enable researchers to confidently identify and differentiate these molecules.

The Foundational Principles: Understanding Substituent Effects in NMR

The chemical shifts observed in an NMR spectrum are highly sensitive to the electronic environment of each nucleus. In aromatic systems like substituted nitrobenzoates, the positions of the signals are primarily governed by the interplay of inductive and resonance effects of the substituents on the benzene ring.

The nitro group (-NO₂) is a strong electron-withdrawing group, exerting both a -I (negative inductive) and -R (negative resonance) effect. This leads to a general deshielding of the aromatic protons and carbons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene (¹H: ~7.3 ppm, ¹³C: 128.5 ppm).[1][2][3] The ester group (-COOR) is also electron-withdrawing, further contributing to this deshielding. The extent of this effect varies depending on the position of the substituent and the specific nature of the ester group.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust and reproducible experimental protocol is the bedrock of reliable NMR data. The following section outlines a standardized procedure for the analysis of substituted nitrobenzoates.

Step-by-Step Sample Preparation and Data Acquisition
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the substituted nitrobenzoate sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift reference.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Instrument Setup and Calibration :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon, which simplifies the spectrum and improves the signal-to-noise ratio.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms homogenize Homogenize Solution add_tms->homogenize insert_sample Insert Sample homogenize->insert_sample lock_shim Lock and Shim insert_sample->lock_shim acquire_1h Acquire ¹H Spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum lock_shim->acquire_13c

Caption: Experimental workflow for NMR data acquisition.

Comparative Analysis of Substituted Nitrobenzoates

The following tables summarize the ¹H and ¹³C NMR chemical shift data for a selection of substituted nitrobenzoates. This data serves as a valuable cross-referencing tool for identifying and characterizing similar compounds.

¹H NMR Data Comparison
CompoundAromatic Protons (ppm)Other Protons (ppm)
Methyl 3-nitrobenzoate8.86 (s, 1H), 8.43 (d, 1H), 8.38 (d, 1H), 7.68 (t, 1H)[4][5]4.00 (s, 3H, -OCH₃)[5]
Methyl 4-nitrobenzoate8.26 (d, 2H), 8.13 (d, 2H)[4]3.94 (s, 3H, -OCH₃)[4]
Ethyl 2-nitrobenzoate7.80-7.50 (m, 4H)4.40 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃)
Propyl 3-nitrobenzoate8.85 (s, 1H), 8.40 (d, 1H), 8.35 (d, 1H), 7.65 (t, 1H)4.25 (t, 2H, -OCH₂CH₂CH₃), 1.80 (m, 2H, -OCH₂CH₂CH₃), 1.05 (t, 3H, -OCH₂CH₂CH₃)
¹³C NMR Data Comparison
CompoundAromatic Carbons (ppm)Other Carbons (ppm)
Methyl 3-nitrobenzoate164.7 (C=O), 148.1 (C-NO₂), 135.1, 131.7, 129.5, 127.2, 124.3[4][6]52.6 (-OCH₃)[4]
Methyl 4-nitrobenzoate165.1 (C=O), 150.5 (C-NO₂), 135.4, 130.6, 123.5[4]52.8 (-OCH₃)[4]
Ethyl 2-nitrobenzoate165.0 (C=O), 148.5 (C-NO₂), 132.8, 131.5, 129.0, 124.062.0 (-OCH₂CH₃), 14.2 (-OCH₂CH₃)
Propyl 3-nitrobenzoate164.5 (C=O), 148.2 (C-NO₂), 135.0, 131.8, 129.6, 127.3, 124.567.5 (-OCH₂CH₂CH₃), 22.1 (-OCH₂CH₂CH₃), 10.5 (-OCH₂CH₂CH₃)

Interpreting the Spectra: A Deeper Dive

The chemical shifts and coupling patterns in the NMR spectra of substituted nitrobenzoates provide a wealth of structural information.

Chemical Shift Trends
  • Protons ortho to the nitro group are the most deshielded due to the strong electron-withdrawing nature of this group.[7]

  • Protons para to the nitro group are also significantly deshielded.[7]

  • Protons meta to the nitro group are the least affected and appear at a relatively higher field (more shielded) compared to the ortho and para protons.[7]

  • The ester alkyl protons appear in the typical upfield region of the spectrum, with their chemical shifts and multiplicities determined by their proximity to the ester oxygen and neighboring protons.

Coupling Constants (J-values)

The coupling between adjacent protons provides valuable information about their relative positions on the aromatic ring.

  • Ortho coupling (³J) : Typically in the range of 7-9 Hz.[8][9]

  • Meta coupling (⁴J) : Smaller, in the range of 2-3 Hz.[8][9]

  • Para coupling (⁵J) : Generally very small (<1 Hz) and often not resolved.[8][9]

By analyzing these coupling constants, the substitution pattern of the benzene ring can be confidently determined.

substituent_effects substituent Substituent (-NO2, -COOR) ortho Ortho Position (Most Deshielded) substituent->ortho -I, -R effects meta Meta Position (Least Deshielded) substituent->meta -I effect para Para Position (Deshielded) substituent->para -R effect

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of Methyl 3-iodo-5-nitrobenzoate: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work necessitates the use of complex chemical reagents. Among these, functionalized aromatic compounds like Methyl 3-iodo-5-nitrobenzoate are invaluable synthetic intermediates. However, their utility in the lab is matched by the critical importance of their responsible management once they become waste. Improper disposal not only poses significant safety and environmental risks but can also result in severe regulatory penalties.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures, ensuring a deep understanding that fosters a culture of safety and environmental stewardship in your laboratory.

Part 1: Waste Characterization and Hazard Assessment

Before any disposal procedure can be initiated, a thorough understanding of the waste material is paramount. This is the first step in the "cradle-to-grave" hazardous waste management system mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1][2]. As the generator of the waste, you are legally responsible for its proper characterization and ultimate fate[2].

This compound is a solid organic compound with three key functional groups that dictate its hazard classification and disposal pathway:

  • Iodo Group: This classifies the compound as a halogenated organic . Halogenated wastes require specific disposal technologies, typically high-temperature incineration, to ensure complete destruction and to manage the acidic gases (like hydrogen iodide) produced during combustion[3].

  • Nitro Group: The presence of a nitro group on an aromatic ring makes it a nitroaromatic compound. These compounds can have toxicological properties and may be reactive.

  • Methyl Ester Group: While less critical for disposal classification, this group can be susceptible to hydrolysis under strong acidic or basic conditions.

Based on available Safety Data Sheets (SDS), this compound may cause skin, eye, and respiratory irritation[4]. While not classified as acutely toxic ("P-listed"), it must be handled as a regulated hazardous chemical waste.

Property Identifier/Value Significance for Disposal
Physical State Solid Powder[5]Solid waste must be kept separate from liquid waste streams[6][7].
Chemical Class Halogenated Organic, NitroaromaticDictates segregation into the halogenated organic solid waste stream. Prohibits mixing with non-halogenated waste[3][8][9].
Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[4]Requires appropriate Personal Protective Equipment (PPE) during handling and disposal.
Incompatibilities Strong bases[5]Must be segregated from corrosive bases to prevent chemical reactions[10].

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to ensure that this compound waste is handled safely and in accordance with regulatory standards from the moment it is generated.

G cluster_0 Step 1: Point of Generation cluster_1 Step 2: Segregation cluster_2 Step 3: Containerization & Labeling cluster_3 Step 4: Accumulation cluster_4 Step 5: Final Disposition A Waste Generated (this compound) B Is it a Halogenated Solid? A->B C Place in designated HALOGENATED SOLID waste container B->C Yes D Incorrect Stream! Consult EHS. B->D No E Use compatible, sealed container (e.g., plastic pail with liner) C->E F Affix Hazardous Waste Label. Fill out completely: - Full Chemical Name - Hazards (Toxic, Irritant) - Generator Information E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Keep container closed. Ensure secondary containment. G->H I Container is full or accumulation time limit reached G->I J Contact Environmental Health & Safety (EHS) for waste pickup I->J K Compliant Disposal (Incineration) J->K

Disposal workflow for this compound.
Methodology

1. Segregation at the Point of Generation

  • Action: Immediately place waste this compound into a container specifically designated for Halogenated Solid Organic Waste .

  • Causality: This is the most critical step. Segregation prevents dangerous reactions and ensures the waste enters the correct, more costly, and specialized disposal stream for halogenated compounds[3][9]. Do not mix this waste with non-halogenated solvents, aqueous waste, acids, or bases[8][10]. Cross-contamination of a non-halogenated waste stream with even small amounts of a halogenated compound can require the entire container to be disposed of via the more expensive method[3].

2. Proper Containerization

  • Action: Use a sturdy, leak-proof container that is chemically compatible with the waste. A plastic pail or a lined drum with a secure, screw-top lid is appropriate for solid chemical waste[7][11].

  • Causality: The container's primary function is to prevent the release of the chemical into the environment. The container must be able to be securely sealed to prevent spills and exposure[10][12]. Never use containers that previously held incompatible materials, and ensure old labels are completely defaced or removed[6].

3. Comprehensive Labeling

  • Action: As soon as the first amount of waste is added, label the container with a "Hazardous Waste" tag.

  • Required Information:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "this compound".

    • The specific hazards (e.g., Irritant, Toxic).

    • The name and contact information of the generating researcher or lab.

    • The accumulation start date.

  • Causality: Accurate labeling is a strict regulatory requirement and is essential for the safety of all personnel who will handle the container[6][9]. It provides immediate identification of the contents and their hazards, preventing accidental mixing and ensuring proper handling during transport and disposal.

4. Accumulation in a Satellite Accumulation Area (SAA)

  • Action: Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel[10][12][13].

  • SAA Requirements:

    • Keep the waste container closed at all times except when adding waste[12][14].

    • The SAA must be inspected weekly for leaks or deterioration of containers[10].

    • Use secondary containment, such as a spill tray, for all liquid waste and where practical for solid waste containers[7].

  • Causality: SAAs are designed to safely store limited quantities of hazardous waste in the lab before it is moved to a central storage facility. The rules governing SAAs are designed to minimize the risk of spills and exposures within the active workspace[12].

5. Arranging for Final Disposal

  • Action: Once the waste container is nearly full (e.g., 90% capacity to allow for expansion) or has been in the SAA for an extended period (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup[10][12][13].

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF)[2][15]. Never attempt to dispose of this chemical through regular trash or by pouring it down the drain[12][14]. This is illegal and environmentally harmful.

Part 3: Emergency Procedures for Spills

In the event of a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Avoid generating dust[5][16].

  • Contain and Clean: Gently sweep up the solid material and place it into a designated hazardous waste container for disposal[5]. Use an inert absorbent material for any remaining dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor or EHS department, as per your institution's policy.

For large spills, evacuate the area and contact your EHS emergency line immediately.

Part 4: Waste Minimization

A core principle of modern chemical hygiene is waste minimization. Before starting any procedure, consider the following strategies to reduce the amount of hazardous waste generated:

  • Order only the quantity of chemical required for your experiments[12].

  • Maintain an accurate chemical inventory to avoid purchasing duplicates[12].

  • Where scientifically viable, substitute with less hazardous chemicals[12].

By adhering to this comprehensive disposal protocol, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment and maintain regulatory compliance.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Management. Arkansas State University. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Halogenated Solvents in Laboratories. Temple University. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia. [Link]

Sources

Personal protective equipment for handling Methyl 3-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 3-iodo-5-nitrobenzoate

As a Senior Application Scientist, my priority is to empower your research by ensuring you can handle chemical reagents with the utmost confidence and safety. This compound is a valuable building block in synthetic chemistry, but its structure—containing both an iodine atom and a nitro group on an aromatic ring—necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides in-depth, practical information for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical step.

Hazard Assessment: Understanding the Risks

While a complete, publicly available Safety Data Sheet (SDS) for this compound (CAS No: 50765-19-0) is not readily accessible, we can infer its hazard profile from available data on the compound and the known risks associated with iodinated and nitroaromatic compounds.[1] Nitroaromatic compounds are recognized for their potential toxicity, mutagenicity, and environmental hazards.[2][3] The presence of a heavy halogen like iodine can also contribute to the toxicological profile.[4] Therefore, it is prudent to treat this compound as a hazardous substance, exercising caution to prevent exposure.

Inferred Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Irritation: Likely to cause skin and serious eye irritation.[5] May also cause respiratory irritation.

  • Cumulative Effects: Long-term or repeated exposure may lead to adverse health effects.[4]

Given these potential risks, a comprehensive approach to personal protective equipment (PPE) is non-negotiable.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for working with this compound, categorized by the type of task.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash gogglesNitrile or neoprene glovesFully-buttoned lab coatRequired if dust is generated; N95 or higher-rated respirator
Running reactions and work-up Chemical splash goggles and face shieldNitrile or neoprene glovesFully-buttoned lab coatWork in a certified chemical fume hood
Handling spills Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or coveralls over lab coatAir-purifying respirator (APR) with appropriate cartridges

The Rationale Behind the Choices:

  • Eye Protection: Chemical splash goggles are essential to prevent contact with dust or splashes.[6] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring solutions or during a quench.[7]

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of chemicals.[8] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.[9]

  • Body Protection: A lab coat, fully buttoned, provides a primary barrier against accidental spills.[7] For larger scale operations or when handling significant quantities, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: Due to the risk of inhaling fine powders, a respirator is necessary when handling the solid outside of a fume hood.[10] All other manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adhering to a standardized workflow minimizes the risk of accidental exposure and ensures a controlled research environment.

Preparation and Weighing:

  • Designated Area: Always handle solid this compound in a designated area, such as a weighing station with downdraft ventilation or within a chemical fume hood.

  • Don PPE: Before handling the reagent, put on all required PPE as detailed in the table above.

  • Dispensing: Use a spatula to carefully transfer the required amount of the solid. Avoid creating dust clouds.[10]

  • Container Sealing: Tightly seal the source container immediately after use and store it in a cool, dry, and well-ventilated area.[5]

Running the Reaction:

  • Fume Hood: All reactions involving this compound must be conducted in a properly functioning chemical fume hood.

  • Glassware Inspection: Ensure all glassware is free from cracks or defects.

  • Controlled Addition: When adding the reagent to a reaction mixture, do so slowly and in a controlled manner to avoid splashing.

  • Temperature Monitoring: Be aware of any potential exothermic reactions and have appropriate cooling baths on standby.

The following diagram illustrates the logical flow of operations for safely handling this reagent.

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh Solid in Fume Hood prep_ppe->prep_weigh prep_dissolve Dissolve in Suitable Solvent prep_weigh->prep_dissolve react_setup Set up Reaction in Fume Hood prep_dissolve->react_setup react_add Controlled Addition of Reagent react_setup->react_add react_monitor Monitor Reaction Progress react_add->react_monitor cleanup_quench Quench Reaction Safely react_monitor->cleanup_quench cleanup_extract Perform Work-up cleanup_quench->cleanup_extract cleanup_waste Segregate Waste Streams cleanup_extract->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling workflow.

Waste Segregation:

  • Solid Waste: Any disposable lab supplies contaminated with this compound (e.g., weighing paper, gloves, paper towels) should be collected in a designated, sealed hazardous waste bag.

  • Liquid Waste: Solutions containing this compound, including reaction mixtures and extraction solvents, must be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.

  • Storage: Store waste containers in a designated satellite accumulation area within the lab, away from incompatible materials.

  • EHS Pickup: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain.[4]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[9] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Spills:

  • Minor Spills (Solid): For small spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[10]

  • Minor Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Major Spills: Evacuate the area and alert your institution's EHS department immediately.

By integrating these safety and logistical protocols into your daily laboratory practices, you can confidently and safely advance your research goals while handling this compound.

References

  • American Elements. (n.d.). Methyl 3-methyl-5-nitrobenzoate. Retrieved from [Link]

  • Chemsrc. (2025, October 12). This compound. Retrieved from [Link]

  • Alfa Aesar. (2025, September 5). Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (2017, February 20). MSDS of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2015, December 11). Computational assessment of environmental hazards of nitroaromatic compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • ExxonMobil. (2023, February 24). Safety Data Sheet. Retrieved from [Link]

  • University of California, Merced. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • Hach. (2016, July 7). Safety Data Sheet. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.